Tiazofurin

Catalog No.
S548867
CAS No.
60084-10-8
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiazofurin

CAS Number

60084-10-8

Product Name

Tiazofurin

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1

InChI Key

FVRDYQYEVDDKCR-DBRKOABJSA-N

SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N

solubility

Soluble in water

Synonyms

2-beta-D-ribofuranosylthiazole-4-carboxamide, 2-ribofuranosylthiazole-4-carboxamide, NSC 286193, riboxamide, tiazofurin, tiazofurin, (alpha-D)-isomer, Tiazole

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

The exact mass of the compound Tiazofurin is 260.04669 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Tiazofurin Mechanism of Action and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) represents a significant class of C-nucleoside antitumor agents with a novel mechanism of action targeting purine nucleotide metabolism. First identified in the early 1980s, this investigational drug demonstrated marked preclinical activity against various tumor models including P388 and L1210 leukemias, and Lewis lung carcinoma [1]. The compound's unique structure as a thiazole C-nucleoside, where the thiazole ring is linked directly to the sugar moiety via a carbon-carbon bond, distinguishes it from conventional N-nucleosides and contributes to its specific mechanism of action. This compound emerged from systematic investigations of nucleoside analogs with potential anticancer properties, with early studies recognizing its schedule-dependent activity favoring frequent administration protocols [1].

The drug has undergone various stages of clinical investigation, particularly for hematological malignancies, with phase I/II trials demonstrating promising responses in patients with end-stage leukemia [2]. The fundamental biochemical insight driving this compound development revolves around the observation that IMP dehydrogenase activity becomes elevated in numerous cancer types, creating a therapeutic vulnerability that can be exploited through targeted inhibition of de novo guanylate biosynthesis [3]. This comprehensive technical review examines the molecular mechanisms, metabolic pathways, resistance patterns, and experimental approaches relevant to this compound's action for researchers and drug development professionals.

Metabolic Activation to Active Form

This compound functions as a prodrug that requires intracellular metabolic conversion to exert its antitumor effects. The transformation occurs through a well-characterized activation pathway:

  • Initial phosphorylation: this compound is first converted to its 5'-monophosphate derivative (TRMP) through the action of cellular kinases [4].
  • Dinucleotide formation: TRMP then couples with ATP in a reaction catalyzed by NAD pyrophosphorylase (EC 2.7.7.1) to form the active metabolite thiazole-4-carboxamide adenine dinucleotide (TAD) [4] [2]. This reaction parallels the natural conversion of nicotinamide mononucleotide (NMN) to NAD⁺.
  • Structural specificity: The resulting TAD molecule represents a NAD analogue in which the nicotinamide moiety of NAD⁺ has been replaced by thiazole-4-carboxamide [4]. This structural similarity enables TAD to interact with NAD⁺-binding sites but with distinct inhibitory consequences.

The metabolic activation process can be visualized through the following pathway:

G This compound This compound TRMP TRMP This compound->TRMP Kinase-mediated Phosphorylation TAD TAD TRMP->TAD NAD Pyrophosphorylase + ATP IMPDH IMPDH TAD->IMPDH Competitive Inhibition Ki = 0.2 μM NAD NAD NAD->IMPDH Natural Cofactor Km = 10-50 μM

Figure 1: Metabolic Activation Pathway of this compound to Active Metabolite TAD

The critical activation step catalyzed by NAD pyrophosphorylase represents a potential bottleneck in this compound efficacy, as variations in this enzyme's activity significantly influence cellular sensitivity to the drug [2]. The synthesized TAD metabolite is resistant to degradation by NAD glycohydrolase, enhancing its intracellular persistence compared to natural dinucleotides [4]. This metabolic stability contributes to the prolonged inhibitory effects observed following this compound administration.

Primary Mechanism: IMP Dehydrogenase Inhibition

Target Enzyme and Inhibition Kinetics

The primary molecular target of TAD is inosine monophosphate dehydrogenase (IMPDH, EC 1.1.1.205), which catalyzes the NAD⁺-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) [4] [3]. This reaction represents the first committed step in the de novo biosynthesis of guanine nucleotides, positioning IMPDH as a critical regulatory enzyme in purine metabolism. TAD functions as a potent competitive inhibitor with respect to NAD⁺ at the cofactor binding site of IMPDH, exhibiting exceptional binding affinity with a reported inhibition constant (Kᵢ) of approximately 0.2 μM [4]. This high-affinity interaction effectively blocks the enzyme's catalytic function, as reflected in the comparative kinetic parameters presented in Table 1.

Table 1: Kinetic Parameters of IMP Dehydrogenase Inhibition by TAD

Parameter NAD⁺ (Natural Cofactor) TAD (Inhibitor)
Binding Affinity (Kₘ/Kᵢ) 10-50 μM 0.2 μM
Inhibition Mechanism - Competitive vs. NAD⁺
Specificity Universal cofactor Selective for IMPDH
Enzyme Recovery - Requires new enzyme synthesis
Consequences on Guanylate Pools

The potent inhibition of IMPDH triggers a cascade of metabolic consequences, primarily centered on the disruption of guanylate biosynthesis:

  • GTP depletion: Cellular GTP pools become rapidly depleted following IMPDH inhibition, with observed reductions of 50-80% in sensitive tumor cells [3] [5].
  • dGTP reduction: The decreased GTP availability subsequently limits the production of deoxyguanosine triphosphate (dGTP), essential for DNA synthesis and cell proliferation [2].
  • Metabolic imbalance: The disruption creates an imbalance in the purine nucleotide ratios that normally maintain cellular homeostasis.

The central position of IMPDH in purine metabolism and the downstream effects of its inhibition are illustrated below:

G IMP IMP XMP XMP IMP->XMP IMPDH Rate-Limiting Step GMP GMP XMP->GMP GTP GTP GMP->GTP dGTP dGTP GTP->dGTP IMPDH IMPDH IMPDH->XMP Blocked Reaction TAD TAD TAD->IMPDH Potent Inhibition Ki = 0.2 μM

Figure 2: IMP Dehydrogenase Inhibition and GTP Depletion Mechanism

The critical dependence of many tumor cells on elevated IMPDH activity—particularly the type II isoform which is frequently overexpressed in malignancies—creates a therapeutic window that this compound exploits through this targeted metabolic disruption [3]. The depletion of guanine nucleotides not only impairs essential anabolic processes but also initiates broader effects on cellular regulation and signaling.

Downstream Molecular Consequences

Oncogene Modulation and Differentiation

The depletion of intracellular GTP pools resulting from IMPDH inhibition triggers profound changes in cellular gene expression and differentiation status:

  • Oncogene downregulation: this compound treatment leads to significant reduction in the expression of critical oncogenes including ras and myc [3]. GTP serves as an essential cofactor for Ras membrane localization and activation, making this oncogene particularly vulnerable to guanine nucleotide depletion.
  • Cellular differentiation: In various leukemic models such as HL-60 and K562 cells, this compound induces terminal myeloid differentiation, redirecting malignant cells toward non-proliferative fates [3] [6].
  • Gene expression modulation: The drug influences the expression of numerous genes involved in cell cycle progression and malignant maintenance, partly through GTP-sensitive transcription factors.
Signal Transduction Disruption

This compound profoundly affects cellular signaling networks through multiple interconnected mechanisms:

  • G-protein dysfunction: Guanine nucleotide-binding regulatory proteins (G-proteins) require GTP for their activation cycle. This compound treatment impairs G-protein mediated signaling, including prostaglandin E₁ stimulation of adenylate cyclase and formyl peptide activation of phospholipase C [5].
  • Phosphoinositide metabolism: The drug reduces activities of phosphoinositide (PI) and PIP kinases, leading to decreased production of the second messenger inositol 1,4,5-trisphosphate (IP₃) [3] [7].
  • Synergistic signaling inhibition: Combined treatment with this compound and quercetin demonstrates synergistic downregulation of signal transduction in ovarian carcinoma cells, amplifying the antineoplastic effect [7].

The multifaceted impact of this compound on critical cellular signaling pathways is summarized in Table 2.

Table 2: Downstream Effects of this compound-Mediated IMPDH Inhibition

Cellular Process Effect Functional Consequence
Oncogene Expression Downregulation of ras, myc Reduced malignant transformation
G-Protein Signaling Impaired GTP binding & activation Disrupted transmembrane signaling
Second Messenger Production Decreased IP₃ concentration Altered calcium mobilization & PKC activation
Cell Cycle Progression Accumulation at S-phase Inhibition of DNA synthesis & proliferation
Cellular Differentiation Induced maturation of blast cells Reduced self-renewal capacity

Resistance Mechanisms

The development of resistance represents a significant challenge in this compound therapy, with several well-characterized mechanisms emerging from studies in resistant leukemic cell lines:

  • Reduced activation: Resistant variants demonstrate decreased NAD pyrophosphorylase activity (reduced to ~10% of sensitive cells), limiting the conversion of this compound to active TAD [2].
  • Enhanced degradation: Elevated TAD phosphodiesterase activity in resistant cells accelerates the inactivation of the active metabolite [2].
  • Altered nucleotide salvage: Resistance is associated with decreased guanine salvage activity through reduced hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity, potentially as an adaptive response to maintain guanylate pools [2].
  • Transport modifications: While the Kₘ of this compound transport remains unchanged, resistant cells exhibit reduced Vₘₐₓ of drug uptake, limiting intracellular accumulation [2].

The coordinated nature of these adaptations suggests resistant cells develop a reprogrammed purine metabolism that bypasses the dependency on IMPDH-mediated de novo synthesis while simultaneously limiting the activation and accumulation of the inhibitory metabolite. Interestingly, resistant cells typically maintain sensitivity to other antileukemic agents that do not share this compound's specific mechanism of action [2].

Therapeutic Combinations and Clinical Optimization

Synergistic Drug Partnerships

This compound demonstrates enhanced efficacy when combined with several other agents that target complementary pathways:

  • Allopurinol and hypoxanthine: This combination addresses a critical compensatory mechanism where this compound-treated cells increase guanine salvage activity. Allopurinol inhibits xanthine oxidase, leading to elevated hypoxanthine levels that competitively inhibit guanine phosphoribosyltransferase, blocking the salvage pathway and enhancing GTP depletion [3] [6].
  • Quercetin: The flavonoid quercetin attacks the cell cycle at the G₁/S boundary and inhibits PI kinase activity. When administered following this compound, it produces synergistic cytotoxicity in ovarian carcinoma cells through enhanced reduction of IP₃ levels [7].
  • Ribavirin: This IMPDH inhibitor that binds at the IMP site prolongs the IMP-depressing action of this compound, creating sequential blockade of the target enzyme [3].
  • Additional partners: this compound shows additivity or synergism with retinoic acid, taxol, gemcitabine, dipyridamole, and brefeldin A through diverse complementary mechanisms [3].
Clinical Protocol Optimization

Substantial clinical investigation has identified several factors critical for optimizing this compound therapy:

  • Schedule dependency: Preclinical models demonstrated superior efficacy with frequent administration schedules, informing clinical protocol design [1].
  • Biochemical monitoring: Successful treatment correlates with serum hypoxanthine elevation following allopurinol co-administration, providing a potential biomarker for treatment optimization [3].
  • Therapeutic responses: In clinical trials with leukemic patients, this compound combinations produced >75% therapeutic responses with acceptable quality of life during extended treatment [3].

The strategic combination of this compound with allopurinol creates a comprehensive suppression of guanylate synthesis through complementary mechanisms:

G IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GTP GTP GMP->GTP Salvage Salvage Salvage->GMP HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->Salvage Competitive Inhibition Allopurinol Allopurinol Allopurinol->Hypoxanthine Elevates This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits

Figure 3: Synergistic Action of this compound with Allopurinol and Hypoxanthine

Experimental Approaches and Methodologies

Key Analytical Techniques

Research on this compound mechanism and efficacy has employed several specialized methodological approaches:

  • Ion-exchange HPLC: Used for isolation and monitoring of the active TAD metabolite from tumor homogenates, with detection via enzyme-inhibition assays [4].
  • Enzyme kinetic characterization: Steady-state kinetic analysis of IMPDH inhibition using radiometric techniques measuring conversion of [¹⁴C]IMP to [¹⁴C]XMP [4] [2].
  • Metabolic profiling: Determination of purine nucleotide pools (GTP, dGTP, ATP) using high-performance liquid chromatography with UV detection [2].
  • Molecular analysis: Western blotting for oncoprotein expression (ras, myc) and flow cytometry for cell cycle distribution and apoptosis assessment [8].
Recent Structural Insights and Analogue Development

Recent medicinal chemistry efforts have focused on developing this compound analogues with improved properties:

  • Stereochemical modifications: Synthesis of d-arabino and d-xylo stereoisomers with nitrogen functionalities at C-2' or C-3' positions [8].
  • Enhanced potency: Specific analogues demonstrated remarkable antiproliferative activities with IC₅₀ values of 4-7 nM—representing up to 1354-fold improvement against some tumor cell lines compared to the parent compound [8].
  • Reduced genotoxicity: Certain xylo-configuration analogues exhibited significantly lower genotoxicity while maintaining potent cytotoxic effects through caspase-dependent apoptosis induction [8].

Table 3: Experimental Assays for Studying this compound Action

Assay Type Methodology Key Parameters Measured
Enzyme Inhibition Radiometric IMPDH activity assay Kᵢ, IC₅₀, inhibition mechanism
Metabolite Quantification Ion-exchange HPLC with UV detection TAD concentrations, nucleotide pools
Cell Proliferation MTT assay, clonogenic survival IC₅₀, synergism indices
Molecular Analysis Western blotting, flow cytometry Oncogene expression, apoptosis, cell cycle
Drug Combination Studies Isobologram analysis Combination indices, synergistic concentrations

Conclusion and Future Perspectives

This compound represents a pioneering example of targeted cancer metabolism therapy, with its well-elucidated mechanism centering on IMP dehydrogenase inhibition through its active metabolite TAD. The drug's multifaceted effects—including GTP depletion, oncogene downregulation, signal transduction disruption, and cellular differentiation induction—provide a compelling template for metabolic intervention in malignancy.

References

IMP dehydrogenase inhibition by Tiazofurin

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The anti-tumor activity of tiazofurin stems from its intracellular conversion to an active metabolite that inhibits IMPDH, the rate-limiting enzyme for de novo GTP synthesis. The process is summarized below.

G This compound This compound TAD TAD This compound->TAD Intracellular    Activation IMPDH IMPDH TAD->IMPDH Binds to    NAD+ Site IMP IMP XMP XMP IMP->XMP IMPDH    Catalyzed NAD NAD NAD->IMPDH Co-factor GTP GTP IMPDH->GTP GTP    Biosynthesis CellProliferation CellProliferation GTP->CellProliferation Apoptosis Apoptosis GTP->Apoptosis Differentiation Differentiation GTP->Differentiation

Figure 1: this compound is metabolized to TAD, which inhibits IMPDH at the NAD+ binding site, thereby blocking GTP production and impacting cancer cell survival.

  • IMPDH Inhibition: IMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo GTP biosynthesis [1] [2]. In many cancer types, IMPDH activity is significantly upregulated, making it an attractive therapeutic target [1] [2].
  • Active Metabolite: this compound is converted inside the cell to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD), which is an analog of the natural cofactor NAD+ [3] [1].
  • Mechanism of Inhibition: TAD binds with high affinity to the NAD+ binding site on IMPDH, acting as a potent inhibitor. The inhibition pattern of TAD is uncompetitive with respect to IMP and mixed-type with respect to NAD+ [1] [4].
  • Specificity: While TAD can also bind to other dehydrogenases (e.g., glutamate, lactate dehydrogenase), its affinity for IMPDH is 1 to 2 orders of magnitude higher, accounting for its selective action [3].

Quantitative Data on this compound Activity

The tables below summarize key quantitative data on the enzyme kinetics and inhibitory profile of this compound and TAD.

Table 1: Kinetic Parameters of IMP Dehydrogenase in Human Leukemic Cells [1]

Parameter Substrate Value
Kₘ Value IMP 22.7 µM
Kₘ Value NAD⁺ 44.0 µM
Activity in Leukemic Cells --- 33.4 ± 0.1 nmol/h/mg protein
Activity in Normal Leukocytes --- 3.1 ± 0.5 nmol/h/mg protein

Table 2: Inhibitory Profile of TAD against IMPDH [1] [4]

Inhibitor Enzyme Source Inhibition Constant (Kᵢ) Comparison to Natural Ligands
TAD Human Leukemic Cell IMPDH 0.1 µM 3 orders of magnitude higher affinity than NADH (Kᵢ = 150 µM) [1]
TAD Rat Hepatoma IMPDH 0.13 µM Markedly lower Kᵢ than XMP (136 µM) and NADH (210 µM) [4]

Experimental Protocols for IMPDH Inhibition

Here are the core methodologies used in the cited literature to study this compound's effects.

1. IMPDH Activity Assay in Cell Extracts This protocol is used to measure baseline IMPDH activity and its inhibition by this compound or TAD [1] [5].

  • Cell Extract Preparation: Harvest and lyse target cells (e.g., human leukemic cells, ovarian carcinoma cells). The supernatant obtained after centrifugation is used as the enzyme source.
  • Reaction Mixture: The assay typically contains:
    • IMP (substrate, at a concentration around its Kₘ value, e.g., 22.7 µM)
    • NAD⁺ (cofactor, e.g., 44.0 µM)
    • Cell extract
    • Buffer (e.g., Tris-HCl, pH 7.5)
  • Inhibition Testing: To test this compound/TAD, the active metabolite is added to the reaction mixture at varying concentrations.
  • Activity Measurement: IMPDH activity is determined by monitoring the production of XMP or NADH spectrophotometrically. Activity is often expressed as nmol of product formed per hour per mg of protein (nmol/h/mg protein).

2. In Vitro Cell Proliferation and Viability Assays These assays evaluate the cellular consequences of IMPDH inhibition [6].

  • Cell Culture: Maintain relevant cancer cell lines (e.g., K562 chronic myelogenous leukemia cells) in appropriate media.
  • Drug Treatment: Treat cells with varying concentrations of this compound. Control groups receive vehicle alone.
  • Assessment of Effects:
    • Proliferation: Use methods like cell counting or MTT assays to measure growth inhibition.
    • Cell Cycle: Analyze cell cycle distribution via flow cytometry after drug treatment. This compound has been shown to increase the proportion of cells in S-phase [6].
    • Biochemical Efficacy: Measure intracellular GTP pool sizes using techniques like high-performance liquid chromatography (HPLC) to confirm the intended biochemical effect [6].

Therapeutic Application & Efficacy

This compound has demonstrated the most promise in the treatment of hematological malignancies.

  • Target Indication: this compound reached clinical trials with Orphan Drug status for patients in the blast crisis of chronic myelogenous leukemia (CML) [7]. It has also been studied in ber-abl positive acute myelogenous leukemia [6] and other leukemias [1].
  • Biochemical Basis for Efficacy: A key factor in its efficacy is the marked upregulation of IMPDH activity in leukemic cells (e.g., an 11-fold increase reported in one study) compared to normal leukocytes [1]. This makes cancer cells more dependent on this pathway and vulnerable to its inhibition.
  • Combination Therapy: In vitro studies on K562 CML cells suggest that sequentially combining this compound with standard cycle-active chemotherapeutic agents may enhance overall efficacy [6].

Challenges and Limitations

Despite its targeted mechanism, the development of this compound as a broad anticancer drug has faced hurdles.

  • Toxicity: this compound was considered too toxic for application against other malignancies beyond the specific orphan indication in CML [7]. The toxicity profile at high doses has limited its wider use.
  • Variable Response: The clinical response to IMPDH inhibitors like this compound can be variable [2].

References

Tiazofurin inosine monophosphate dehydrogenase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin: Mechanism and Clinical Impact

This compound is an anticancer prodrug that exerts its effect through its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD) [1]. TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) [1] [2].

  • Molecular Target: IMPDH catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the rate-limiting step in the de novo biosynthesis of guanine nucleotides (GTP/GDP) [3] [4]. The simplified pathway is shown below:

G IMP IMP XMP XMP IMP->XMP IMPDH (NAD+ to NADH) GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP This compound This compound TAD TAD This compound->TAD Activation IMPDH IMPDH TAD->IMPDH Inhibits

  • Consequence of Inhibition: By inhibiting IMPDH, this compound depletes the intracellular pools of guanine ribonucleotides (GNT), particularly GTP [4]. This suppression of the guanine nucleotide pool is critical because these nucleotides are essential for cellular proliferation, RNA and DNA synthesis, and various signaling functions [3] [2].

Experimental Data and Protocols

The following table summarizes key quantitative findings from preclinical and clinical studies on this compound:

Parameter Experimental Context Value Citation
Ki (TAD) Human leukemic cell IMPDH 0.1 μM [1]
Ki (NADH) Human leukemic cell IMPDH 150 μM [1]
IMPDH Activity Human leukemic cell extracts 33.4 ± 0.1 nmol/h/mg protein [1]
IMPDH Activity Normal human leukocytes 3.1 ± 0.5 nmol/h/mg protein [1]
Km (IMP) Human leukemic cell IMPDH 22.7 μM [1]
Km (NAD+) Human leukemic cell IMPDH 44.0 μM [1]

Key experimental observations and methodologies include:

  • Cell Culture Models: Studies often use leukemic cell lines like K562 (a bcr-abl positive cell line model for Chronic Myelogenous Leukemia) to investigate this compound's effects [4].
  • Measured Outcomes: Standard protocols involve treating cells with this compound and measuring:
    • IMPDH Activity: Enzymatic activity assays.
    • Intracellular Nucleotide Pools: Levels of GTP, using techniques like HPLC.
    • Cell Proliferation: Growth curves and viability assays.
    • Cell Cycle Analysis: Using flow cytometry to determine the distribution of cells in different cell cycle phases [4].
  • Synergistic Effects: Research indicates that by depressing GTP levels and arresting cells, this compound can increase the sensitivity of cancer cells to cycle-active cytotoxic agents, suggesting a potential for combination chemotherapy [4].

Research Status and Development Context

This compound's development highlights both the promise and challenges of targeting IMPDH for cancer therapy.

  • Clinical Trajectory: this compound reached clinical trials and was granted Orphan Drug status for treating patients in the blast crisis phase of Chronic Myelogenous Leukemia (CML) [5]. However, its development for broader cancer applications was limited due to toxicity concerns [5].
  • Ongoing Relevance: The search for IMPDH inhibitors continues. AVN-944 advanced to Phase I clinical trials for hematological malignancies, and Mycophenolic Acid (an immunosuppressant) is being re-evaluated for its anticancer potential, sometimes in synergy with drugs like imatinib [5].
  • Structural Insights: Recent structural biology studies (2025) on bacterial IMPDH provide deep insight into the enzyme's flexible "active site flap" and its role in inhibitor binding, which can inform the rational design of next-generation inhibitors [3].

Key Considerations for Researchers

  • Differentiation State: The efficacy of this compound may be linked to cellular differentiation. It has been shown to induce differentiation in HL-60 leukemic cells, and its effect can be modulated by agents like retinoic acid [2] [6].
  • Oncogene Interaction: Early research suggested that this compound's anti-leukemic effect might also involve the down-regulation of the ras oncogene [2].
  • Salvage Pathway: The presence of guanine salvage pathways can impact the efficacy of IMPDH inhibition. The salvage inhibitor hypoxanthine has been studied in this context to enhance this compound's effect [2].

References

Quantitative Analysis of TAD in Clinical Samples

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring intracellular TAD levels is crucial for assessing the drug's efficacy and understanding resistance mechanisms. The following table summarizes quantitative data on TAD concentrations in human leukemic cells, as determined by a validated high-performance liquid chromatography (HPLC) method [1].

Table 1: TAD Concentrations in Mononuclear Cells of a Leukemic Patient

This compound Dose Time Post-Dose TAD Concentration (μM)
2200 mg/m² (12.7 mM) 2 hours 23.1
6 hours 13.6
24 hours 0.8
3300 mg/m² (21.1 mM) 2 hours 42.8
6 hours 26.1
24 hours 1.4

Source: Adapted from Biochemical Pharmacology, 1991 [1].

The data demonstrates a clear dose-dependent and time-dependent relationship in TAD formation and clearance, which is vital for designing effective dosing regimens.

Detailed Experimental Protocol: Quantifying TAD via HPLC

This protocol is adapted from the method used to generate the data in Table 1, which allows for the precise quantification of TAD and other nucleotides from biological samples [1].

1. Cell Lysis and Nucleotide Extraction:

  • Isolate mononuclear cells from patient blood samples using a Ficoll-Hypaque density gradient.
  • Lyse the cells and extract nucleotides using cold trichloroacetic acid.
  • Centrifuge the mixture and collect the supernatant containing the soluble nucleotides.

2. HPLC Analysis:

  • Column: Waters Partisil 10-SAX anion-exchange column.
  • Module: RCM-100.
  • Mobile Phase: Ammonium phosphate buffer system, using a gradient elution.
  • Flow Rate: 1.5 mL/min.
  • Detection: Ultraviolet (UV) detection, with spectral analysis used to confirm the identity of the TAD peak by comparing its retention time and spectrum to a pure TAD standard.

3. Quantification and Validation:

  • Quantify TAD by integrating the peak area and comparing it to a standard curve.
  • The method is highly sensitive, with a detection limit of 15 picomoles and linearity up to 3 nanomoles.
  • The protocol demonstrates excellent reproducibility, with a coefficient of variation of 0.6% for retention time and 2% for TAD concentration.

Overcoming Drug Resistance

A significant mechanism of resistance to this compound involves the enzymatic cleavage of TAD. Research has focused on developing hydrolytically resistant analogs to combat this [2].

Table 2: this compound Metabolite and Key Analog

Compound Relationship to this compound Key Characteristic Reported Outcome
TAD (Thiazole-4-carboxamide adenine dinucleotide) Active metabolite NAD analogue; inhibits IMPDH Therapeutic activity in end-stage leukemias
β-CH₂-TAD Synthetic analog Phosphate oxygen replaced with methylene group; resistant to phosphodiesterase cleavage Potent IMPDH inhibitor; effective against TAD-resistant tumor variants

Research Applications and Combination Strategies

The core mechanism of this compound—depleting guanine nucleotides—can be leveraged to enhance the efficacy of other nucleoside analogs, a strategy known as "biochemically directed therapy" [3].

G cluster_analogues Co-administered Analogues This compound This compound TAD TAD This compound->TAD IMPDH Inhibition IMPDH Inhibition TAD->IMPDH Inhibition ↓GTP Pools ↓GTP Pools IMPDH Inhibition->↓GTP Pools Enhanced Analogue\nIncorporation Enhanced Analogue Incorporation ↓GTP Pools->Enhanced Analogue\nIncorporation Reduces competition for kinases & polymerases Increased Cytotoxicity Increased Cytotoxicity Enhanced Analogue\nIncorporation->Increased Cytotoxicity 3-Deazaguanosine 3-Deazaguanosine 3-DeazaGTP 3-DeazaGTP 3-Deazaguanosine->3-DeazaGTP 3-DeazaGTP->Increased Cytotoxicity Arabinosylguanine Arabinosylguanine ArabinosylGTP ArabinosylGTP Arabinosylguanine->ArabinosylGTP ArabinosylGTP->Increased Cytotoxicity 2'-Deoxy-3-deazaguanosine 2'-Deoxy-3-deazaguanosine 2'-Deoxy-3-deazaguanosine->Increased Cytotoxicity

Figure 2: this compound combination strategy to enhance nucleoside analog efficacy.

The strategy illustrated above has been experimentally validated. For example, pre-treatment with this compound (500 μM for 3 hours) enhanced the formation of 3-deazaGTP from 3-deazaguanosine and increased the 3-deazaGTP/GTP ratio by 5-10 fold in cancer cells [3].

Future Research Directions

While the core metabolism of this compound is well-established, recent research continues to uncover new layers of regulation:

  • Cellular Degradation Pathways: The WDR26-CTLH complex has been identified as an E3 ubiquitin ligase that targets NMNAT1, an enzyme involved in NAD (and thus TAD) synthesis. The protein YPEL5 can inhibit this process, thereby stabilizing NMNAT1 and enhancing this compound's cytotoxicity [4]. This presents a promising new target for modulating this compound sensitivity.

References

Tiazofurin pharmacokinetics clinical study

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin Pharmacokinetic Parameters

Parameter 1-Hour Infusion (Leukemia Patients) [1] 10-Minute Bolus (Solid Tumors) [1] Surgical Patients (CNS) [2]
Doses Studied 1,100, 2,200, and 3,300 mg/m² Same doses as 1-hour infusion 500-2,700 mg/m²
Peak Plasma Concentration 245, 441, and 736 µM (dose-dependent) Approximately twice that of the 1-hour infusion Not specified
Elimination Half-Life (Alpha) 0.5 hours Not specified Rapid
Elimination Half-Life (Beta) 6.2 hours Not specified Consistent with a two-compartment model
Area Under Curve (AUC) 52% of continuous infusion Higher than 1-hour infusion Not specified
Primary Elimination Route Urine (renal tubular secretion likely) [2] Urine Urine (similar to other groups)
Key Toxicity Correlation Lower incidence and severity of side effects Serious side effects (neurotoxicity, pleuropericarditis) High AUC and low plasma clearance linked to toxicity

Molecular Mechanism of Action and Key Experiments

This compound exerts its antitumor effect through a well-defined biochemical pathway, illustrated below.

G This compound This compound TAD TAD This compound->TAD Intracellular Conversion IMPDH IMPDH TAD->IMPDH Inhibits GTP GTP IMPDH->GTP Depletes Oncogenes Oncogenes GTP->Oncogenes Down-regulates (ras, myc)

Diagram of this compound's mechanism of action leading to oncogene downregulation.

The core mechanism involves several key steps [3] [4]:

  • Cellular Uptake and Activation: this compound enters sensitive cells and is converted into its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).
  • Enzyme Inhibition: TAD tightly binds to the NAD+ site of the enzyme Inosine Monophosphate Dehydrogenase (IMPDH), potently inhibiting its activity.
  • Metabolic Consequences: IMPDH is the rate-limiting enzyme in de novo GTP biosynthesis. Its inhibition leads to a profound depletion of intracellular GTP pools.
  • Downstream Effects: The reduction in GTP concentration leads to the down-regulation of critical oncogenes like ras and myc, induces differentiation of leukemic blast cells, and impairs oncogenic signaling.

Detailed Experimental Protocols

The clinical and experimental data are derived from several key methodologies.

Clinical Pharmacokinetic Study Protocol [1]
  • Patient Population: 26 end-stage leukemia patients.
  • Administration: this compound was administered via 1-hour daily intravenous infusion.
  • Dosage: Doses of 1,100, 2,200, and 3,300 mg/m² were studied.
  • Sample Collection: Plasma samples were collected during and after the infusion.
  • Analysis: Drug concentrations in plasma were measured, and pharmacokinetic parameters (half-life, AUC, clearance) were calculated using model-independent methods.
Biochemical Efficacy Assessment Protocol [5]

This protocol can be used to correlate drug exposure with biochemical effect, either in vitro or in vivo.

  • Cell Line/Model: Human colon carcinoma HT-29 cells in vitro and in athymic nude mice.
  • Treatment:
    • In vitro: Incubation with 100 µM this compound for 2 hours.
    • In vivo: Mice injected intraperitoneally with 500 mg/kg this compound; tumors harvested 6 hours post-injection.
  • Biomarker Measurement:
    • TAD Formation: Quantified in tumors and cells (e.g., 9.3 nmol/g in cells, 17 nmol/g in tumors).
    • GTP Pools: Measured using techniques like high-performance liquid chromatography (HPLC). A successful response is indicated by a significant decrease (e.g., 56-64%).

Clinical Efficacy and Combination Strategies

The clinical application of this compound involves specific regimens and combination strategies to enhance efficacy and manage side effects.

Clinical Response and Administration
  • Therapeutic Response: In clinical trials with end-stage leukemia patients, the 1-hour infusion regimen resulted in over 75% therapeutic responses, with some patients achieving complete remission [3] [1].
  • Optimized Administration: The 1-hour infusion method was found to be superior to a 10-minute bolus or 5-day continuous infusion. It resulted in lower peak plasma concentrations and a faster elimination rate, which correlated with a lower incidence and severity of side effects (e.g., neurotoxicity, pleuropericarditis) [1].
Critical Combination Therapy
  • Role of Allopurinol: The success of this compound treatment in patients is greatly enhanced by the co-administration of allopurinol [3].
  • Mechanism: Allopurinol inhibits xanthine oxidase, leading to a marked rise in serum hypoxanthine. The elevated hypoxanthine then inhibits the guanine salvage pathway enzyme GPRT, preventing the cancer cells from bypassing the de novo GTP biosynthesis blockade.
Synergistic Drug Combinations

Research indicates this compound shows additivity or synergism with other agents, which can be a basis for combination therapy development [3]:

  • Ribavirin (prolongs IMP depletion)
  • Retinoic acid
  • Taxol
  • Gemcitabine

Notes for Researchers

  • Biomarker Correlation: The formation of TAD and subsequent reduction in GTP concentration are critical biomarkers for monitoring the biochemical efficacy of this compound in experimental models [5].
  • Route of Administration: The administration schedule (1-hour infusion) is a crucial factor in managing toxicity while maintaining efficacy. This should be carefully considered in preclinical study design [1].
  • Ongoing Relevance: The target of this compound, IMPDH, remains a validated pathway in oncology. A very recent 2025 study confirms that inhibiting guanine nucleotide biosynthesis disrupts critical oncogenic complexes in leukemia, reinforcing the rationale behind this compound's mechanism [6].

References

Comprehensive Technical Guide: Tiazofurin in Cancer Therapeutics and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is an intriguing C-nucleoside analog that represents a significant milestone in targeted cancer therapy. First synthesized as part of a series of potential antiviral compounds, its remarkable antitumor activity was discovered during screening studies conducted by the National Cancer Institute, which revealed exceptional efficacy against subcutaneous Lewis lung carcinoma—a transplantable tumor notoriously resistant to most conventional chemotherapeutic agents [1]. This discovery propelled this compound into clinical development as an antineoplastic agent, with its unique mechanism of action focusing on selective inhibition of nucleotide metabolism in cancer cells. The drug has demonstrated particular promise in the treatment of end-stage leukemia, with clinical trials showing response rates of approximately 50% in this challenging patient population [2].

The significance of this compound in the oncological landscape stems from its novel biochemical strategy that differs fundamentally from traditional cytotoxic agents. Rather than non-specifically targeting DNA replication, this compound undergoes sophisticated intracellular metabolism to become an analog of nicotinamide adenine dinucleotide (NAD), thereby selectively inhibiting a critical enzyme in guanylate biosynthesis [3]. This targeted approach represents an early example of metabolite-mediated therapy in oncology, positioning this compound as a prototype for precision cancer therapeutics. Its mechanism illustrates the importance of understanding cancer cell biochemistry for rational drug design, establishing a foundation for subsequent targeted therapies that have emerged in recent decades.

Mechanism of Action: Molecular and Biochemical Foundations

Metabolic Activation and IMP Dehydrogenase Inhibition

The anticancer activity of this compound depends entirely on its intracellular conversion to an active metabolite. The drug enters cells through nucleoside transport systems and undergoes a series of enzymatic transformations that ultimately yield This compound adenine dinucleotide (TAD), which closely resembles the natural cofactor NAD [4] [3]. This conversion is catalyzed by NAD pyrophosphorylase, with the resulting TAD metabolite functioning as a potent competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) with respect to NAD [3]. IMPDH catalyzes the critical conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)—the rate-limiting step in de novo guanylate synthesis that represents a pivotal branch point in purine nucleotide metabolism [4].

The inhibition of IMPDH by TAD sets in motion a cascade of biochemical consequences that ultimately mediate the drug's cytotoxic effects. IMPDH inhibition triggers profound depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for numerous cellular processes including RNA synthesis, protein synthesis, and cell proliferation [4] [1]. The specificity of this effect for cancer cells derives from their typically increased reliance on de novo purine synthesis rather than salvage pathways, coupled with their heightened requirements for nucleotide precursors to support rapid division. The critical relationship between TAD accumulation and cytotoxicity has been firmly established in human lung cancer cell lines, where sensitive lines accumulated TAD concentrations approximately 10-fold higher than resistant lines [4].

Additional Molecular Effects

Beyond its primary mechanism of GTP depletion, this compound administration produces several secondary biochemical effects that contribute to its antineoplastic activity. Research has revealed that this compound treatment can down-regulate oncogene expression, particularly affecting the c-Ki-ras oncogene in K562 erythroleukemic cells [2]. This finding suggests that part of this compound's activity may stem from interference with critical signaling pathways driving malignant transformation and progression. Additionally, studies have demonstrated that this compound can induce differentiation of leukemic cells in the bone marrow, representing a non-cytotoxic mechanism for restoring normal hematopoietic function [2].

Recent investigations have uncovered yet another dimension of this compound's activity—immunomodulatory effects mediated through altered expression of surface adhesion molecules. Treatment of K562 leukemia cells with this compound resulted in down-modulation of ICAM-1 (intercellular adhesion molecule-1) expression, impairing natural killer (NK) cell adhesion and cytotoxic activity against these target cells [5]. This effect was completely reversible with guanosine supplementation, confirming its dependence on guanylate metabolism, and suggests that this compound might influence tumor cell interactions with the host immune system—a property that could have significant implications for its clinical application, particularly in the context of combination immunotherapy approaches [5].

The following diagram illustrates the complete metabolic activation pathway and mechanism of action of this compound:

G This compound This compound TRMP TRMP This compound->TRMP Kinase TAD TAD TRMP->TAD NAD Pyrophosphorylase IMPDH IMPDH TAD->IMPDH Inhibits IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GTP GTP GMP->GTP Cell_Growth Cell_Growth GTP->Cell_Growth

Figure 1: this compound Metabolic Activation Pathway and Mechanism of Action. This compound undergoes intracellular conversion to its active metabolite TAD, which potently inhibits IMP dehydrogenase (IMPDH), thereby blocking de novo GTP synthesis and cellular proliferation.

Clinical Applications and Therapeutic Efficacy

Hematologic Malignancies

This compound has demonstrated particularly promising activity in the treatment of hematologic malignancies, especially in patients with end-stage leukemia who have exhausted conventional treatment options. Clinical administration typically involves daily intravenous infusions administered over 60 minutes using an infusion pump for 10-15 consecutive days, with this schedule demonstrating improved toxicity profiles compared to bolus administration [2]. In this challenging patient population, this compound monotherapy has achieved response rates of approximately 50%, with remission durations ranging from 1 to 10 months depending on disease characteristics and prior treatment history [2]. These responses have encompassed a spectrum from antileukemic effects and hematologic improvement to complete responses and complete remissions, with total survival among responding patients extending from approximately 1 to 15 months—a significant outcome in this heavily pretreated cohort.

Dosing in clinical applications has evolved toward a more personalized approach based on biochemical and hematological monitoring rather than rigid dose escalation protocols. Studies have indicated that doses between 2,200 to 4,400 mg/m² are typically sufficient to induce therapeutic responses without excessive toxicity [2]. This refined dosing strategy represents an early example of precision oncology, where drug administration is guided by pharmacodynamic markers rather than solely by maximum tolerated dose considerations. The ability to monitor IMP dehydrogenase activity and TAD concentrations in blast cells during therapy provides clinicians with valuable biochemical parameters for treatment optimization, allowing for dose adjustments based on individual patient metabolism and target engagement [2].

Solid Tumors and Broader Antineoplastic Applications

Beyond hematologic malignancies, this compound has exhibited notable preclinical activity against various solid tumor models. The drug's initial development was prompted by its remarkable efficacy against the Lewis lung carcinoma model, a notoriously treatment-resistant tumor where this compound administration produced cures over a broad range of doses [1]. In human lung cancer cell lines, this compound sensitivity has been closely correlated with the extent of TAD accumulation, which in turn is regulated by the balance between anabolic and catabolic enzymes [4]. Three distinct patterns of sensitivity have been observed at pharmacologically achievable concentrations (100 μM), with "sensitive" cell lines demonstrating less than 1.5% colony survival, while "resistant" lines maintained greater than 50% survival [4].

The differential sensitivity observed across various cancer types appears to depend largely on the molecular machinery responsible for this compound activation and degradation. Sensitive cell lines typically exhibit higher specific activities of NAD pyrophosphorylase (the enzyme required for TAD synthesis), significantly lower levels of the phosphodiesterase that degrades TAD, more substantial inhibition of the target enzyme IMP dehydrogenase, and greater depression of guanosine nucleotide pools following drug exposure [4]. Interestingly, basal levels of IMP dehydrogenase and purine nucleotides do not consistently correlate with treatment responsiveness, highlighting the complexity of predicting sensitivity based on single parameters and emphasizing the need for comprehensive metabolic profiling in treatment selection [4].

Table 1: Clinical Applications and Efficacy of this compound in Cancer Therapy

Application Dosing Regimen Response Rate Response Duration Key Monitoring Parameters
End-stage Leukemia 2,200-4,400 mg/m² daily × 10-15 days ~50% 1-10 months IMPDH activity, GTP & TAD concentrations in blast cells
Lung Cancer (Preclinical) 100 μM (pharmacologically achievable) <1.5% colony survival in sensitive lines Variable TAD accumulation, NAD pyrophosphorylase activity
Refractory AML Individualized based on biochemical monitoring Hematologic improvement to complete response 1-15 months survival in responders Plasma hypoxanthine, blast cell biochemistry

Resistance Mechanisms and Overcoming Strategies

Biochemical Basis of Resistance

Resistance to this compound represents a significant challenge in clinical application and emerges through several distinct biochemical mechanisms. The primary determinant of sensitivity appears to be the intracellular concentration of the active metabolite TAD, which is governed by the balance between its synthesis and degradation [4]. Resistant cell lines consistently demonstrate markedly reduced TAD accumulation—approximately 10-fold lower than sensitive lines—due to either diminished anabolic capacity or enhanced catabolic breakdown [4]. This impaired TAD accumulation may result from decreased activity of NAD pyrophosphorylase, the enzyme responsible for the final step in TAD synthesis, or from elevated activity of specific phosphodiesterases that catalyze TAD degradation [4] [1].

Additional resistance mechanisms involve alterations in the salvage pathway utilization that enable cancer cells to bypass the metabolic blockade imposed by this compound. Some resistant cells demonstrate increased reliance on guanine salvage pathways mediated by guanine phosphoribosyltransferase, allowing them to maintain intracellular GTP pools despite effective IMP dehydrogenase inhibition [2]. This adaptation highlights the metabolic flexibility of cancer cells and their ability to activate alternative biochemical routes when de novo synthesis pathways are compromised. Furthermore, investigations have identified adenosine kinase deficiency in certain resistant lymphoblasts, suggesting that impaired initial phosphorylation of this compound may represent another mechanism of resistance, though this appears to be less common than alterations in TAD metabolism [1].

Strategies to Overcome Resistance

Several sophisticated approaches have been developed to circumvent resistance and enhance the efficacy of this compound. The most clinically advanced strategy involves combination therapy with allopurinol, which was originally administered to prevent hyperuricemia but was subsequently found to have synergistic activity [2]. Allopurinol treatment markedly increases plasma hypoxanthine concentrations, which competitively inhibits guanine phosphoribosyltransferase—the key enzyme in the guanine salvage pathway [2]. This inhibition prevents resistant cells from bypassing the IMP dehydrogenase blockade, effectively creating a dual metabolic attack that simultaneously inhibits de novo synthesis and salvage pathways for guanylate production.

Additional combination strategies have emerged from preclinical studies demonstrating synergy with differentiating agents. In HL-60 promyelocytic leukemia cells, this compound has shown synergistic activity when combined with retinoic acid, which itself promotes differentiation and down-regulates the myc oncogene [2]. This approach represents a multimodal strategy that simultaneously targets metabolic pathways and differentiation induction, potentially addressing both the proliferative and differentiation-blockade aspects of leukemia. Similarly, the observation that guanosine supplementation can reverse both the biochemical and differentiation-inducing effects of this compound suggests that modulation of guanylate pools might provide another avenue for therapeutic intervention, though this approach requires careful management to avoid completely counteracting the drug's antineoplastic effects [5].

Table 2: Resistance Mechanisms to this compound and Corresponding Overcoming Strategies

Resistance Mechanism Biochemical Consequence Overcoming Strategy Proposed Intervention
Reduced TAD Accumulation Decreased active metabolite formation Combination with salvage pathway inhibitors Allopurinol to increase hypoxanthine and inhibit guanine salvage
Enhanced TAD Degradation Increased breakdown of active metabolite Development of phosphodiesterase inhibitors Novel compounds targeting TAD-specific phosphodiesterase
Increased Guanine Salvage Bypass of IMPDH blockade Dual pathway inhibition Allopurinol (100 mg every 4-6 hours) to maintain high hypoxanthine
Oncogene Overexpression Sustained proliferation signaling Combination with differentiation agents Retinoic acid for synergistic differentiation induction

Experimental Protocols and Research Methodologies

Analysis of this compound Metabolism and Metabolites

Comprehensive investigation of this compound metabolism requires sophisticated analytical techniques to quantify both the parent compound and its metabolites in biological samples. The foundational protocol involves incubation of cancer cell lines with tritiated this compound at concentrations ranging from 0.5 to 100 μM for varying durations (typically 6 hours for short-term and 14 days for protracted exposure) followed by extraction and separation of metabolites using high-performance liquid chromatography (HPLC) with radiometric detection [4]. This approach enables precise quantification of TAD accumulation, which has been identified as the single most predictive determinant of cellular responsiveness to this compound [4]. For clinical applications, monitoring TAD concentrations in leukemic blast cells during therapy provides crucial pharmacodynamic data to guide dose optimization and assess target engagement.

Measurement of the enzymatic activities responsible for this compound activation and degradation represents another critical component of metabolic analysis. NAD pyrophosphorylase activity can be determined by monitoring the conversion of this compound monophosphate to TAD in cell lysates, with reaction products quantified using HPLC separation [4]. Conversely, the phosphodiesterase activity that degrades TAD can be assayed by incubating cell extracts with synthetic TAD and measuring its disappearance over time using similar analytical methods [4]. These enzymatic assays have revealed that sensitive cell lines typically exhibit higher NAD pyrophosphorylase activities and lower phosphodiesterase activities compared to resistant lines, establishing the biochemical basis for the differential TAD accumulation observed across cell types [4].

Assessment of Antitumor Efficacy and Biochemical Effects

Evaluation of this compound's antitumor activity employs standardized in vitro cytotoxicity assays, with the colony survival assay representing the gold standard for determining long-term effects on proliferative capacity. In this protocol, cells are exposed to this compound for defined periods before plating in drug-free medium and allowing to form colonies over 10-14 days [4]. Colonies are then stained and counted, with survival expressed as a percentage of untreated controls. At pharmacologically achievable concentrations (100 μM), sensitive human lung cancer cell lines demonstrate less than 1.5% colony survival, while resistant lines maintain greater than 50% survival [4]. For more rapid assessment, the MTT assay provides a measure of metabolic activity and cell viability following drug exposure, though this method may not accurately reflect long-term clonogenic capacity.

Analysis of the biochemical consequences of this compound exposure involves measurement of IMP dehydrogenase activity and guanine nucleotide pools in treated cells. IMP dehydrogenase activity can be determined by monitoring the conversion of [14C]IMP to [14C]XMP in cell extracts, with inhibition calculated as the percentage reduction in activity compared to untreated controls [4]. For nucleotide pool analysis, cells are extracted with perchloric acid, and the neutralized extracts are subjected to anion-exchange chromatography with UV detection to quantify ATP, GTP, and other nucleotides [4]. Sensitive cell lines typically demonstrate more profound inhibition of IMP dehydrogenase and greater depression of GTP pools following this compound exposure, confirming the mechanistic relationship between enzyme inhibition, nucleotide depletion, and cytotoxic effects [4].

The following diagram illustrates the key experimental workflows for investigating this compound mechanisms and effects:

G cluster_1 Experimental Workflow Cell_Treatment Cell_Treatment Metabolite_Analysis Metabolite_Analysis Cell_Treatment->Metabolite_Analysis Enzyme_Assays Enzyme_Assays Cell_Treatment->Enzyme_Assays Cytotoxicity Cytotoxicity Cell_Treatment->Cytotoxicity Nucleotide_Analysis Nucleotide_Analysis Cell_Treatment->Nucleotide_Analysis HPLC HPLC Metabolite_Analysis->HPLC TAD_Measurement TAD_Measurement Metabolite_Analysis->TAD_Measurement NAD_Pyrophosphorylase NAD_Pyrophosphorylase Enzyme_Assays->NAD_Pyrophosphorylase Phosphodiesterase Phosphodiesterase Enzyme_Assays->Phosphodiesterase Colony_Formation Colony_Formation Cytotoxicity->Colony_Formation MTT_Assay MTT_Assay Cytotoxicity->MTT_Assay Chromatography Chromatography Nucleotide_Analysis->Chromatography GTP_Depletion GTP_Depletion Nucleotide_Analysis->GTP_Depletion

Figure 2: Experimental Workflow for this compound Mechanism and Efficacy Studies. Key methodological approaches include metabolite analysis, enzyme activity assays, cytotoxicity assessment, and nucleotide pool measurement to comprehensively evaluate this compound's effects.

Combination Strategies and Future Directions

Rational Combination Therapies

The future clinical development of this compound lies predominantly in rational combination strategies that address its mechanisms of action and resistance. The most well-established approach combines this compound with allopurinol, which produces synergistic activity through a sophisticated biochemical mechanism rather than simply managing hyperuricemia [2]. As previously discussed, allopurinol increases plasma hypoxanthine levels, which competitively inhibits guanine phosphoribosyltransferase and blocks guanine salvage in blast cells [2]. To maintain consistently elevated hypoxanthine concentrations, allopurinol administration (100 mg) at 4- to 6-hour intervals is recommended, creating continuous suppression of the salvage pathway alongside this compound's inhibition of de novo guanylate synthesis [2]. This combination represents a metabolically targeted approach that attacks guanylate production through complementary mechanisms.

Emerging combination strategies explore partnerships with differentiation-inducing agents based on preclinical observations of this compound's ability to promote erythroid differentiation in leukemic cell lines [2] [5]. Particularly promising is the synergy observed between this compound and retinoic acid in HL-60 promyelocytic leukemia cells, where the combination produced enhanced differentiation and growth inhibition compared to either agent alone [2]. This synergy may derive from complementary effects on oncogene expression, as retinoic acid down-regulates the myc oncogene while this compound down-regulates c-Ki-ras expression [2]. Additionally, the observed down-modulation of ICAM-1 expression on this compound-treated K562 cells suggests potential applications in combination with immunotherapeutic approaches, though this requires careful consideration given that reduced ICAM-1 expression might impair immune recognition [5].

Novel Analog Development and Future Applications

Pharmaceutical development has extended beyond this compound to explore structural analogs with potentially improved pharmacological properties. Most notably, selenazofurin (CI-935) represents a selenium analogue that demonstrates both antitumor activity and broad-spectrum in vitro antiviral activity [6]. Computational studies comparing these analogs have revealed interesting electronic differences, with Mulliken population analyses showing that the lone pair of selenium in selenazofurin participates in π-bonding with adjacent carbon atoms, producing a net positive charge on the heteroatom [6]. This electronic configuration creates a nonbonding interaction between the selenium and the furan oxygen that influences molecular conformation and potentially affects biological activity [6].

Future research directions should focus on addressing limitations in this compound's therapeutic profile while expanding its applications. The development of novel delivery systems could improve tumor-specific targeting and reduce systemic toxicity. Additionally, biomarker identification for patient selection represents a critical area for investigation, potentially focusing on the expression levels of anabolic and catabolic enzymes that determine TAD accumulation. The integration of this compound into multimodal therapy regimens with targeted agents, immunotherapies, and conventional cytotoxics may expand its utility across diverse malignancies. Furthermore, exploration of this compound's potential in non-oncological applications warrants consideration, particularly given its initial development as an antiviral agent and its effects on cellular differentiation that might be harnessed for therapeutic purposes in benign proliferative disorders.

Conclusion

This compound represents a pioneering approach in targeted cancer therapy that exploits the distinct metabolic dependencies of malignant cells. Its unique mechanism of action—requiring conversion to an NAD analog that potently inhibits IMP dehydrogenase—establishes a foundation for selective cytotoxicity based on the heightened nucleotide biosynthetic requirements of rapidly proliferating cancer cells. The correlation between TAD accumulation and cellular sensitivity, coupled with the ability to monitor biochemical parameters during therapy, positions this compound as an early example of precision oncology nearly four decades before the term became commonplace in cancer therapeutics.

References

Initial Phase I Clinical Trials of Tiazofurin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters and findings from the early Phase I clinical trials of Tiazofurin.

Trial Parameter 5-Day Continuous Infusion 1-Hour Daily Infusion
References [1] [2] [3] [4]
Maximum Tolerated Dose (MTD) 1650 mg/m²/day [1] 3300 mg/m² [4]
Dose-Limiting Toxicity (DLT) Severe neurotoxicity (confusion, lethargy, obtundation, focal deficits); pleuropericarditis [2] [3] Lower incidence and severity of side effects; neurotoxicity and pleuropericarditis were less severe [4]
Other Notable Toxicities Myelosuppression, desquamation of palms/soles, malar erythema, hyperpigmentation, stomatitis, chest pain, drug fever [2] Myelosuppression; side effects were manageable [4]
Pharmacokinetics Terminal half-life: ~8 hours [2]. Steady-state concentrations were dose-dependent [1]. Biphasic pharmacokinetics with alpha t½ of 0.5 hr and beta t½ of 6.2 hr. Faster elimination than continuous infusion [4].
Reported Efficacy (Phase I) No complete or partial remissions observed in the trials [1] [3]. 7 complete remissions and 7 hematologic responses in 26 patients with end-stage leukemia [4].

Detailed Experimental Protocols and Context

For a comprehensive technical understanding, here are the methodologies and context from these studies.

Patient Population and Dosing
  • 5-Day Infusion Trials: These studies enrolled patients with advanced solid tumors [1] [2]. Doses started at 360-550 mg/m²/day and were escalated to a maximum of 2350 mg/m²/day [1] [2].
  • 1-Hour Infusion Trial: This study focused on patients with end-stage leukemia [4]. Doses of 1,100, 2,200, and 3,300 mg/m² were administered as a 1-hour daily infusion [4].
Pharmacokinetic Analysis Methods

Plasma concentrations of this compound were determined using high-performance liquid chromatography (HPLC) [3]. Pharmacokinetic modeling was then applied to calculate key parameters such as peak plasma concentration, terminal half-life, and area under the curve (AUC) [4] [2].

Mechanism of Action and Rationale

This compound is a C-nucleoside that exerts its antitumor effect through a unique mechanism:

  • It is converted inside cells to an active metabolite called This compound Adenine Dinucleotide (TAD) [5] [6].
  • TAD acts as an analogue of NAD (nicotinamide adenine dinucleotide) and potently inhibits the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) [5] [7] [3].
  • IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition leads to a severe depletion of cellular GTP pools [5] [7].
  • The reduction in GTP levels leads to the down-regulation of key oncogenes like ras and myc, which can induce differentiation and apoptosis in cancer cells [5]. This mechanism was considered particularly effective in leukemias [6].

The following diagram illustrates the metabolic pathway and mechanism of this compound.

G This compound Mechanism of Action This compound This compound TAD TAD This compound->TAD  Activated in cell IMPDH IMPDH TAD->IMPDH  Inhibits IMP IMP XMP XMP IMP->XMP  IMPDH catalyzes GTP GTP XMP->GTP  GMP/GTP Synthesis IMPDH->GTP  Limits rate

Key Takeaways for Drug Development Professionals

  • Administration Schedule is Critical: The 1-hour daily infusion schedule demonstrated a significantly improved therapeutic window compared to the 5-day continuous infusion, allowing for higher total drug exposure and showing efficacy in leukemic patients [4].
  • Disease Selection Matters: The promising efficacy observed in leukemia, particularly in blast crisis of chronic granulocytic leukemia (83% response rate), highlights the importance of target population selection, potentially due to higher IMPDH activity in these cells [4] [5].
  • Mechanism-Based Toxicity: The dose-limiting neurotoxicity and pleuropericarditis are on-target effects linked to IMPDH inhibition and GTP depletion, necessitating careful safety monitoring [2] [7] [3].

References

Technical Whitepaper: Tiazofurin and its NAD Analogue Metabolite - Molecular Mechanisms and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiazofurin as an Antineoplastic Agent

This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside initially developed as an antiviral agent but later found to possess significant antitumor activity against various cancer models. Its potent activity against resistant tumors such as the subcutaneous Lewis lung carcinoma, which shows resistance to most conventional chemotherapeutic drugs, prompted its development toward clinical trials as an antineoplastic agent [1]. The therapeutic potential of this compound is particularly evident in hematologic malignancies, with phase II trials demonstrating complete hematologic remissions in patients with end-stage acute nonlymphocytic leukemia or in myeloblastic crisis of chronic myeloid leukemia [2]. The drug's unique mechanism, which involves metabolic conversion to an active NAD analogue that specifically targets a key enzyme in guanine nucleotide biosynthesis, distinguishes it from conventional nucleoside analogues and provides a sophisticated approach to cancer chemotherapy through selective metabolic inhibition.

The significance of this compound in the oncological landscape stems from its ability to selectively target rapidly proliferating cells through a well-defined biochemical pathway. Unlike many chemotherapeutic agents that directly interact with DNA, this compound's primary mechanism involves impersonating a crucial cellular cofactor, thereby disrupting essential metabolic processes in malignant cells. This novel targeting strategy represents a milestone in rational drug design, offering insights into how metabolic pathways can be exploited for therapeutic benefit. The following sections provide a comprehensive technical examination of this compound's metabolism, mechanism of action, and clinical applications, with specific attention to quantitative biochemical parameters and experimental methodologies relevant to researchers in drug development.

Metabolic Activation of this compound

Conversion to the Active Metabolite TAD

The antitumor activity of this compound is not inherent to the parent compound but requires intracellular metabolic conversion to its active form. Following cellular uptake, this compound undergoes enzymatic transformation into thiazole-4-carboxamide adenine dinucleotide (TAD), an analogue of nicotinamide adenine dinucleotide (NAD) in which the nicotinamide ring is replaced by a thiazole-4-carboxamide moiety [3] [4]. This metabolic activation occurs through a two-step process: initially, this compound is phosphorylated to its 5'-monophosphate derivative by cellular kinases, which then serves as a substrate for NAD pyrophosphorylase (also known as NMNAT). This enzyme catalyzes the condensation of thiazole-4-carboxamide mononucleotide with ATP to form TAD, simultaneously releasing inorganic pyrophosphate [3] [1].

The conversion efficiency to TAD varies significantly among different cell types and represents a critical determinant of this compound's cytotoxic activity. Studies in human lung cancer cell lines demonstrated that sensitive lines accumulated TAD concentrations approximately 10 times higher than those achieved in resistant lines [5]. This differential accumulation correlated directly with cellular sensitivity to this compound-induced cytotoxicity, establishing TAD formation as an essential prerequisite for the drug's antineoplastic effects. The enzymatic machinery responsible for TAD synthesis therefore serves as a crucial factor in determining tumor responsiveness to this compound therapy, with significant implications for patient stratification and therapeutic outcomes.

Enzymatic Regulation of TAD Metabolism

Table 1: Key Enzymes Regulating this compound Activation and Metabolism

Enzyme Role in TAD Metabolism Effect on Drug Activity Correlation with Sensitivity
NAD Pyrophosphorylase Converts this compound monophosphate to TAD using ATP Required for activation; higher activity increases TAD accumulation Positive correlation with sensitivity [5]
Phosphodiesterase Degrades TAD to inactive metabolites Reduces active TAD concentrations; lower activity increases TAD half-life Negative correlation with sensitivity [5]
5'-Nucleotidase Phosphorylates this compound to monophosphate form Initial activation step; necessary for subsequent conversion to TAD Variable impact depending on cell type
NAD Glycohydrolase Typically cleaves NAD; resistant to TAD degradation Does not inactivate TAD; contributes to metabolic stability Not a significant factor in resistance

The metabolic fate of this compound and its active metabolite TAD is regulated by a balance between activating and inactivating enzymatic pathways. The synthetic pathway dominated by NAD pyrophosphorylase competes with degradative pathways mediated primarily by specific phosphodiesterases that cleave TAD to inactive metabolites [5] [1]. Biochemical studies in responsive and resistant tumor cell lines have demonstrated that sensitive cells typically exhibit higher specific activities of NAD pyrophosphorylase coupled with significantly lower levels of the phosphodiesterase responsible for TAD degradation [5]. This favorable enzymatic balance allows for sustained intracellular accumulation of TAD at concentrations sufficient to inhibit its target enzyme.

A unique biochemical property of TAD is its resistance to cleavage by NAD glycohydrolase, an enzyme that normally inactivates NAD [3]. This metabolic stability prolongs the intracellular half-life of TAD and enhances its inhibitory activity against target enzymes. The cumulative effect of these regulatory mechanisms determines the net intracellular concentration of TAD, which directly correlates with the degree of target inhibition and subsequent cytotoxic effects. Understanding these regulatory pathways provides opportunities for strategic intervention to enhance TAD accumulation in resistant tumors, potentially through pharmacological modulation of the balance between synthetic and degradative enzymes.

Molecular Mechanism of Action

Inhibition of IMP Dehydrogenase

The primary molecular target of TAD is inosine monophosphate dehydrogenase (IMPDH, EC 1.1.1.205), which catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP) [2]. This conversion represents the rate-limiting step in the de novo synthesis of guanine nucleotides, making IMPDH a critical regulatory point in purine metabolism, particularly in rapidly proliferating cells with heightened demands for nucleic acid precursors [2] [4]. IMPDH functions through a two-step catalytic mechanism: initially, the substrate IMP undergoes nucleophilic attack by an active site cysteine residue (Cys-331 in the human type II enzyme) to form a covalent E-XMP* intermediate; subsequently, binding of the cofactor NAD facilitates hydride transfer to the B-side of the nicotinamide ring, resulting in product formation [2].

TAD functions as a potent inhibitor of IMPDH by binding at the NAD cofactor site, acting as a non-competitive inhibitor with respect to NAD with an exceptionally low inhibition constant (K*i) of approximately 0.2-0.3 μM [3] [2]. The structural basis for this potent inhibition has been elucidated through crystallographic studies of the closely related analogue selenazole-4-carboxamide adenine dinucleotide (SAD), the active metabolite of the selenium derivative selenazofurin, bound to human type II IMPDH [2]. These structural analyses reveal that the dinucleotide binds at the monomer-monomer interface of the IMPDH homotetramer, with the selenazole (or thiazole) base stacked against the purine ring of the substrate analogue 6-chloropurine riboside 5'-monophosphate (6-Cl-IMP) [2]. This binding orientation is consistent with the B-side stereochemistry of hydride transfer observed with the natural cofactor NAD.

Structural Basis of IMPDH Inhibition

G IMP IMP IMPDH IMPDH IMP->IMPDH Binding NAD NAD NAD->IMPDH Binding XMP XMP IMPDH->XMP Production NADH NADH IMPDH->NADH Production TAD TAD TAD->IMPDH Inhibition

Diagram: IMPDH catalytic cycle and TAD inhibition mechanism

The structural characterization of the IMPDH-TAD interaction provides molecular insights into the mechanism of enzyme inhibition. Crystallographic studies of human type II IMPDH in complex with SAD and the substrate analogue 6-Cl-IMP have demonstrated that the dinucleotide binds at the cofactor-binding cleft between the coenzyme and catalytic domains of each monomer [2]. The adenosine moiety of SAD/TAD interacts with residues at the dimer interface, while the selenazole/thiazole ring stacks against the purine base of the substrate analogue. Notably, the halogenated purine base forms a covalent adduct with the catalytic cysteine (Cys-331), mimicking the natural catalytic intermediate [2].

Comparative analysis of the IMPDH isoforms has revealed that the adenosine binding site contains residues that are not conserved between the type I and type II isoforms, suggesting opportunities for designing isoform-specific therapeutic agents [2]. This structural distinction is pharmacologically significant given the differential expression patterns of the IMPDH isoforms: while type I is constitutively expressed in most tissues, type II is significantly up-regulated in neoplastic cells and represents the predominant isoform in various human tumors, including leukemias and ovarian carcinomas [2]. The structural insights from these crystallographic studies thus provide a rational basis for developing more selective inhibitors that preferentially target the type II isoform overexpressed in malignant cells, potentially reducing off-target effects on normal tissues.

Cellular and Clinical Consequences

Downstream Effects on Nucleotide Pools and Oncogene Expression

Table 2: Cellular Consequences of IMPDH Inhibition by this compound

Parameter Effect of TAD-Mediated IMPDH Inhibition Functional Consequence Experimental Evidence
Guanine Nucleotide Pools Profound depletion of GTP and dGTP Inhibition of DNA/RNA synthesis, cytotoxicity Up to 90% reduction in sensitive cells [5] [4]
Oncogene Expression Down-regulation of c-myc and Ki-ras Disruption of proliferation signaling, induction of differentiation Documented in leukemic cell lines [2] [4]
Cell Differentiation Induction of myeloid maturation in leukemic cells Reduced proliferative capacity, functional maturation Observed in clinical responses [2] [4]
Signal Transduction Reduced activities of PI and PIP kinases Decreased second messenger IP3 levels Impaired cellular signaling capacity [4]

The primary biochemical consequence of IMPDH inhibition by TAD is a rapid and profound depletion of intracellular guanine nucleotides (GTP and dGTP), which are essential substrates for DNA and RNA synthesis [5] [4]. This nucleotide imbalance disrupts critical cellular processes dependent on guanine nucleotides, leading to inhibition of DNA replication and transcription, ultimately resulting in cytotoxic effects particularly pronounced in rapidly dividing tumor cells [2]. The reduction in guanine nucleotides has been documented in multiple experimental systems, with sensitive cell lines typically showing reductions of GTP pools by 70-90% following this compound exposure [5]. This biochemical effect serves as a predictive biomarker for drug responsiveness, as resistant cell lines demonstrate significantly smaller perturbations in guanine nucleotide levels.

Beyond its direct antiproliferative effects through nucleotide depletion, this compound administration produces complex alterations in cellular physiology including down-regulation of key oncogenes and induction of differentiation. Specifically, IMPDH inhibition results in reduced expression of the c-myc and Ki-ras oncogenes, which are frequently dysregulated in human cancers and contribute to maintaining the malignant phenotype [2] [4]. Additionally, evidence indicates that this compound treatment reduces the activities of phosphatidylinositol (PI) and PIP kinases, leading to decreased concentrations of the second messenger inositol trisphosphate (IP3) and consequent impairment of signal transduction pathways [4]. These pleiotropic effects collectively contribute to the antineoplastic activity of this compound, promoting both growth arrest and functional maturation of leukemic blast cells observed in clinical settings.

Clinical Applications and Combination Strategies

The clinical efficacy of this compound has been demonstrated particularly in the treatment of hematologic malignancies, with reported therapeutic responses exceeding 75% in leukemic patients when administered according to optimized protocols [4]. The successful clinical application requires careful attention to metabolic considerations, notably the concurrent administration of allopurinol to inhibit xanthine oxidase activity. This combination therapy produces a marked elevation in serum hypoxanthine concentrations, which in turn inhibits the guanine salvage pathway by competing with guanine for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thereby potentiating the guanine nucleotide depletion initiated by IMPDH inhibition [4].

This compound demonstrates additive or synergistic interactions with several other antineoplastic agents, providing opportunities for effective combination regimens. Preclinical studies have documented enhanced activity when this compound is combined with ribavirin (which inhibits IMPDH at the IMP binding site), retinoic acid, taxol, quercetin, gemcitabine, dipyridamole, and brefeldin [4]. Additionally, this compound and its analogs have been shown to modulate NAD and poly(ADP-ribose) metabolism, resulting in synergistic potentiation of the cytotoxic effects of DNA-damaging agents such as bis-chloroethylnitrosourea (BCNU) and methylnitronitrosoguanidine (MNNG) [6]. These combination strategies leverage the unique metabolic effects of this compound to enhance the efficacy of established chemotherapeutic agents while potentially limiting systemic toxicity through mechanism-based targeting.

Resistance Mechanisms and Analogue Development

Molecular Basis of Resistance

The development of resistance represents a significant challenge in this compound chemotherapy and can emerge through multiple biochemical mechanisms. The most extensively characterized resistance mechanism involves decreased accumulation of the active metabolite TAD, resulting from alterations in the balance between activating and inactivating enzymatic pathways [5]. Resistant cell lines typically exhibit reduced activity of NAD pyrophosphorylase, the enzyme responsible for TAD synthesis, coupled with elevated activity of phosphodiesterases that degrade TAD to inactive metabolites [5] [1]. This unfavorable enzymatic ratio limits the intracellular concentration of TAD below the threshold required for effective IMPDH inhibition.

Additional resistance mechanisms include deficiencies in adenosine kinase activity, which impair the initial phosphorylation of this compound to its monophosphate form, thereby limiting substrate availability for subsequent conversion to TAD [1]. In some resistant cell lines, amplification of the target enzyme IMPDH or mutations that reduce its affinity for TAD have been documented [1]. Furthermore, increased salvage pathway activity for guanine nucleotide synthesis, mediated by elevated HGPRT levels, can partially compensate for the blockade in de novo GTP biosynthesis, thereby mitigating the cytotoxic effects of IMPDH inhibition [5] [1]. Understanding these resistance mechanisms provides a rational basis for designing strategies to overcome treatment limitations, either through pharmacological modulation of metabolic pathways or through development of analogues with improved metabolic stability.

Advanced Analogues and Isoform-Specific Targeting

G This compound This compound TRMP TRMP This compound->TRMP 5'-Nucleotidase TAD TAD TRMP->TAD NAD Pyrophosphorylase BetaTAD BetaTAD TRMP->BetaTAD Chemical Synthesis InactiveMetabolites InactiveMetabolites TAD->InactiveMetabolites Phosphodiesterase IMPDH IMPDH BetaTAD->IMPDH Inhibition BetaSAD BetaSAD BetaTAD->BetaSAD Selenium Derivative BetaSAD->IMPDH Inhibition

Diagram: this compound metabolism pathways and experimental analogues

To address the limitations of this compound, several structural analogues have been developed with improved metabolic stability and retention in resistant cells. Most notably, β-methylene-TAD incorporates a non-hydrolyzable methylene linkage between the ribose and phosphate moieties, rendering it resistant to degradation by phosphodiesterases that typically inactivate TAD [7]. This analogue demonstrates significant activity in this compound-resistant tumor cells that exhibit elevated phosphodiesterase activity, effectively bypassing this common resistance mechanism [7]. The corresponding selenium derivative (β-methylene-SAD), which incorporates selenium in place of sulfur in the heterocyclic base, has also been developed and characterized [7].

Crystallographic studies of these analogues bound to model dehydrogenase enzymes have provided insights into their conformational properties and interactions with enzyme active sites [7]. These structural analyses reveal that both β-methylene-TAD and β-methylene-SAD bind to the "open" form of alcohol dehydrogenase in the normal cofactor-binding cleft between the coenzyme and catalytic domains [7]. While the adenosine moieties of these analogues maintain interactions similar to those observed with natural NAD, the thiazole and selenazole heterocycles are displaced approximately 4Å away from the catalytic zinc ion compared to the position of the nicotinamide ring in NAD [7]. These structural insights inform ongoing efforts to develop optimized inhibitors with enhanced specificity and reduced susceptibility to resistance mechanisms.

Experimental Methods and Research Techniques

Key Methodologies for Studying this compound Action

Biochemical assessment of this compound activity and metabolism employs a range of specialized techniques to quantify drug effects and metabolic perturbations. The gold standard for evaluating IMPDH inhibition involves monitoring the conversion of IMP to XMP by measuring the increase in absorbance at 290 nm (ε₂₉₀ = 4600 M⁻¹ cm⁻¹) that accompanies XMP formation [2]. This spectrophotometric assay provides a direct, continuous measurement of enzyme activity in purified systems, cell lysates, or intact cells, allowing for determination of inhibitory potency (K*i values) and the extent of inhibition under various experimental conditions.

Analytical separation techniques, particularly ion-exchange high-performance liquid chromatography (HPLC), have been essential for quantifying this compound metabolites and monitoring nucleotide pool sizes [3] [5]. These methods enable resolution of TAD from structurally similar nucleotides, typically demonstrating that the active metabolite elutes in the vicinity of nucleoside-5'-diphosphates under standard chromatographic conditions [3]. The absorption characteristics of TAD, with a maximum at 252 nm in aqueous solution at pH 7, provide a distinctive spectral signature that facilitates its identification and quantification in complex biological matrices [3]. For comprehensive assessment of drug effects, nucleotide pools are typically quantified using HPLC-based methods, with particular attention to GTP and dGTP levels that reflect the biochemical consequences of IMPDH inhibition [5].

Structural Biology Approaches

Crystallographic studies have been instrumental in elucidating the molecular details of TAD interactions with its target enzyme IMPDH. The expression and purification of human type II IMPDH for structural studies typically involves recombinant production in Escherichia coli strain BL21(DE3), followed by sequential purification using cation exchange chromatography (e.g., PerSeptive Biosystems HS column) and anion exchange chromatography (e.g., Q-Sepharose column) [2]. This purification scheme yields enzyme of sufficient quality and homogeneity for crystallization trials, typically employing Centriprep concentrators for final buffer exchange and concentration [2].

Structural characterization of the human type II IMPDH complex with SAD and the substrate analog 6-Cl-IMP has provided atomic-level resolution of the inhibitor-enzyme interactions [2]. The enzyme forms a homotetrameric structure in the crystalline state, with the dinucleotide binding at the monomer-monomer interface [2]. These structural studies employ X-ray crystallography at resolutions typically around 2.9Å, sufficient to identify key residues involved in cofactor analog binding and to elucidate the conformational changes associated with inhibitor binding [2]. The structural information derived from these analyses provides critical insights for rational drug design, particularly for developing agents that exploit differences between the type I and type II isoforms of IMPDH or that optimize interactions with the NAD binding site.

Conclusion and Future Perspectives

This compound represents a pioneering example of targeted cancer therapy that exploits the metabolic dependencies of rapidly proliferating cells through its conversion to an NAD analogue that selectively inhibits IMP dehydrogenase. The well-characterized mechanism of action, involving depletion of guanine nucleotide pools with subsequent effects on nucleic acid synthesis, oncogene expression, and cellular differentiation, provides a compelling rationale for its continued investigation as an antineoplastic agent. The clinical efficacy observed in hematologic malignancies, particularly when combined with allopurinol to potentiate nucleotide pool perturbations, underscores the therapeutic potential of this metabolic approach to cancer treatment.

Future developments in this field will likely focus on strategies to overcome resistance mechanisms, particularly through the development of metabolically stable analogues such as β-methylene-TAD that resist degradation by phosphodiesterases. Additionally, the structural insights gained from crystallographic studies of IMPDH-inhibitor complexes provide opportunities for designing isoform-specific agents that selectively target the type II enzyme overexpressed in malignant cells while sparing normal tissues that predominantly rely on the type I isoform. The demonstrated synergies between this compound and other antineoplastic agents suggest that combination regimens may offer enhanced therapeutic efficacy while potentially mitigating toxicity. As our understanding of cancer metabolism continues to evolve, the principles established through the study of this compound will undoubtedly inform the development of next-generation metabolic inhibitors that exploit the unique biochemical dependencies of malignant cells.

References

Technical Review: Tiazofurin-Induced Erythroid Differentiation in Leukemia Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Tiazofurin (2-β-D-ribofuranosyl-4-thiazole-carboxamide; NSC 286193) represents a significant class of IMPDH inhibitors that have demonstrated remarkable potential as inducers of erythroid differentiation in leukemia cell models. First investigated in the late 1980s, this compound emerged from research exploring the connection between purine nucleotide metabolism and cellular differentiation programs. The compound functions primarily as an antitumor carbon-linked nucleoside that targets IMP dehydrogenase (IMP:NAD+ oxidoreductase; EC 1.1.1.205), the rate-limiting enzyme in de novo GTP biosynthesis [1]. The historical development of IMPDH inhibitors spans over a century, beginning with the discovery of mycophenolic acid (MPA) in 1893, which was later recognized as the first IMPDH inhibitor despite initially being investigated as an antibiotic [2].

The therapeutic rationale for targeting IMPDH in leukemia stems from the observed elevation of GTP pools and IMPDH activity in many malignant cell types. Research has established that highly proliferative cells, including leukemic blasts, exhibit increased reliance on de novo purine nucleotide synthesis to meet the demands of rapid cell division [2]. This compound emerged as a particularly promising candidate when studies revealed its ability to not only inhibit proliferation but to actually reprogram leukemia cells toward normal differentiation pathways. This differentiation-inducing capacity, first documented in K-562 human chronic myelogenous leukemia cells, offered a novel therapeutic approach distinct from conventional cytotoxic agents [1].

Mechanism of Action: Molecular Pathways

This compound exerts its effects through a multi-step biochemical process that begins with inhibition of a key enzyme in purine metabolism and culminates in altered gene expression and cellular differentiation. The molecular pathways involved represent a sophisticated cascade of metabolic and transcriptional events.

Core Mechanism Visualization

G cluster_0 Early Events (<6 hours) cluster_1 Late Events (48 hours) This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits This compound->IMPDH GTP GTP IMPDH->GTP Depletes IMPDH->GTP c_ras c_ras GTP->c_ras Down-regulates Gamma_globin Gamma_globin GTP->Gamma_globin Activates GTP->Gamma_globin Differentiation Differentiation GTP->Differentiation Promotes c_ras->Differentiation Facilitates Gamma_globin->Differentiation Induces Gamma_globin->Differentiation

Figure 1: this compound induces erythroid differentiation through IMPDH inhibition and GTP depletion-mediated signaling

Detailed Mechanistic Analysis

The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) – the rate-limiting step in de novo GTP biosynthesis [1] [2]. This compound is metabolically converted to its active form, This compound adenine dinucleotide (TAD), which competes with NAD+ at the enzyme's active site. This competition results in potent inhibition of IMPDH activity, leading to rapid depletion of intracellular GTP pools within hours of treatment [1].

The reduction in GTP availability triggers downstream molecular consequences that drive erythroid differentiation:

  • Early molecular events (initiated within 6 hours): The depletion of GTP pools results in rapid down-regulation of specific proto-oncogenes, particularly c-Ki-ras, whose expression is GTP-dependent [1]. This early oncogene modulation appears critical for initiating the differentiation program.

  • Intermediate signaling modulation: GTP is an essential cofactor for numerous cellular processes including G-protein signaling, protein synthesis, and nucleic acid formation [3] [2]. The restriction of GTP availability disrupts multiple oncogenic signaling pathways that maintain the undifferentiated, proliferative state of leukemia cells.

  • Late transcriptional reprogramming (evident by 48 hours): A hallmark late effect of this compound treatment is the activation of erythroid-specific genes, particularly the Aγ-globin gene [1]. This represents the molecular culmination of the differentiation process, with cells initiating expression of terminal differentiation markers characteristic of mature erythroid cells.

The critical evidence supporting this mechanism comes from rescue experiments demonstrating that guanosine supplementation prevents this compound-induced differentiation by bypassing the IMPDH blockade and restoring GTP pools [1]. This confirms that GTP depletion is the central mechanism rather than off-target effects.

Quantitative Experimental Findings

Key Parameters of this compound-Induced Differentiation

Table 1: Quantitative Summary of this compound Effects in Leukemia Models

Experimental Parameter Effect Magnitude Time Course Cell System Reference
IMP dehydrogenase inhibition Significant decrease <6 hours K-562 cells [1]
GTP concentration reduction Marked depletion <6 hours K-562 cells [1]
c-Ki-ras expression Down-regulation Early (<6 hours) K-562 cells [1]
Aγ-globin gene transcription Activation (>2-fold) Late (48 hours) K-562 cells [1]
Erythroid differentiation (% benzidine-positive cells) Significant induction 48-120 hours K-562 cells [1] [3]
Growth inhibition (IC₅₀) ~15 μM 120 hours K-562 cells [3]

Research with related IMPDH inhibitors has expanded our understanding of this therapeutic approach. Ribavirin (1-β-D-ribofuranosyl-1,2,4,-triazole-3-carboxamide), another IMPDH inhibitor, demonstrates similar effects with an IC₅₀ of 15 μM in K-562 cells and induces both apoptosis and differentiation [3]. Recent studies in MLL-rearranged leukemias further demonstrate that IMPDH inhibition sensitizes leukemia stem cells to targeted therapies like menin inhibitors, highlighting the continued relevance of this pathway in modern therapeutic development [4].

Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

The foundational studies on this compound-induced erythroid differentiation employed standard human leukemia cell lines, primarily the K-562 chronic myelogenous leukemia model [1]. These cells are maintained in suspension culture using RPMI-1640 medium supplemented with 10% fetal bovine serum at densities between 1×10⁵ and 1×10⁶ cells/mL, with regular subculturing every 2-3 days to maintain logarithmic growth [3].

For differentiation experiments, researchers typically use these specific conditions:

  • This compound preparation: Stock solutions are prepared in appropriate vehicles (often DMSO or buffer) and diluted to working concentrations in culture medium [1].
  • Treatment protocol: Log-phase cells are seeded at initial densities of 3-5×10⁴ cells/mL and exposed to this compound at concentrations ranging from 10-50 μM [1] [3].
  • Control groups: Include untreated controls and guanosine-rescued cultures (100-200 μM guanosine) to confirm mechanism specificity [1].
  • Incubation duration: Treatments typically continue for 48-120 hours, with time-course experiments to capture early metabolic changes and late differentiation markers [1].
Assessment Methodologies
4.2.1 Differentiation Analysis

G Start K-562 Cells (3-5×10⁴ cells/mL) This compound This compound Treatment (10-50 μM, 48-120h) Start->this compound Morphology Morphological Assessment (H&E staining) This compound->Morphology Benzidine Benzidine Staining (Hemoglobin detection) This compound->Benzidine Molecular Molecular Analysis (IMPDH activity, GTP levels, gene expression) This compound->Molecular Differentiation Differentiated Erythroid Cells (Benzidine-positive) Morphology->Differentiation Benzidine->Differentiation Molecular->Differentiation Data Quantitative Differentiation Index (% benzidine-positive cells) Differentiation->Data

Figure 2: Experimental workflow for assessing this compound-induced erythroid differentiation

The erythroid differentiation induced by this compound is quantified using multiple complementary approaches:

  • Benzidine staining: This histochemical method detects hemoglobin production, a definitive marker of erythroid differentiation [3]. The protocol involves:

    • Harvesting cells by centrifugation after 48-120 hours of treatment
    • Preparing cytospin slides or staining cell pellets directly
    • Applying benzidine dihydrochloride solution (0.2% in 0.5M acetic acid with H₂O₂)
    • Scoring benzidine-positive cells (blue-green staining) by light microscopy
    • Counting a minimum of 1000 cells per condition to determine the percentage of differentiated cells [3]
  • Morphological assessment: Differentiating cells exhibit characteristic morphological changes including reduced nuclear:cytoplasmic ratio, nuclear condensation, and increased hemoglobinization [3]. These features are evaluated after hematoxylin-eosin staining of cytospin preparations.

4.2.2 Molecular and Biochemical Analyses

The mechanistic studies employ sophisticated techniques to validate this compound's mode of action:

  • IMPDH activity assays: Measure enzyme activity by monitoring NAD+ reduction spectrophotometrically or via radioactive assays using [¹⁴C]-IMP [1].
  • GTP quantification: Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify intracellular GTP levels [1] [4].
  • Gene expression analysis: Utilize Northern blotting (historical studies) or real-time PCR (contemporary studies) to monitor expression of proto-oncogenes (c-Ki-ras) and differentiation markers (γ-globin) [1] [3].
  • Gene modulation studies: Modern approaches include TaqMan Low Density Array analysis to examine expression changes in 85+ genes involved in proliferation, purine biosynthesis, and oncogenic signaling [3].

Research Implications and Therapeutic Potential

The discovery of this compound's differentiation-inducing capacity has significant implications for cancer therapeutics, particularly for leukemia treatment. The ability to reprogram malignant cells toward normal differentiation represents a promising alternative to conventional cytotoxic approaches, potentially reducing the adverse effects associated with standard chemotherapy [1] [2].

Recent research has reinvigorated interest in IMPDH inhibitors, revealing that guanine nucleotide biosynthesis is particularly enhanced in leukemia stem cells (LSCs) of MLL-rearranged AML [4]. These primitive treatment-resistant cells demonstrate heightened sensitivity to IMPDH inhibition, which not only induces differentiation but also sensitizes LSCs to targeted agents like menin inhibitors [4]. This combination approach may help address the challenge of therapeutic resistance that has limited targeted therapies.

The future translational potential of this compound and next-generation IMPDH inhibitors includes:

  • Differentiation therapy combinations: Pairing IMPDH inhibitors with other differentiation inducers (e.g., ATRA in APL-like protocols) to enhance efficacy [2].
  • Stem cell-targeted regimens: Leveraging the heightened dependency of LSCs on guanine nucleotide biosynthesis for stem cell-directed therapies [4].
  • Resistance mitigation strategies: Using IMPDH inhibitors to prevent or overcome resistance to targeted therapies in defined genetic subtypes of leukemia [4].

While the clinical development of this compound has faced challenges related to toxicity and variable responses, the growing understanding of its mechanism and modern drug delivery approaches may enable more targeted application in selected patient populations most likely to benefit from this differentiation-based therapeutic strategy [2].

Conclusion

This compound represents a pioneering example of differentiation therapy that operates through targeted modulation of purine nucleotide metabolism. Its well-characterized mechanism involving IMPDH inhibition, GTP depletion, and subsequent down-regulation of GTP-dependent oncogenic signaling pathways provides a robust pharmacological foundation for therapeutic development. The experimental protocols established in the original research continue to inform current investigations of related compounds and combination strategies.

References

Documented Synthetic Routes for Tiazofurin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two distinct chemical strategies for synthesizing tiazofurin, as found in the literature.

Approach Key Steps & Features Starting Material Final Product(s) Citations
Classical Multi-step Synthesis Multistep sequence; construction of thiazole ring via cyclocondensation of glycofuranosyl cyanides with L-cysteine ethyl ester. D-glucose This compound and its stereoisomers [1]
Penicillinate Route Transformation of a pre-assembled benzyl (2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)penicillinate. Benzyl penicillinate derivative This compound and N-substituted this compound derivatives [2]

Modern Automated Synthesis

A significant advancement is the fully automated synthesis using the SynFini Suite, which dramatically reduces production time.

Route Design (SynRoute) Route Design (SynRoute) Reaction Optimization (SynJet) Reaction Optimization (SynJet) Route Design (SynRoute)->Reaction Optimization (SynJet) Proposes strategies Continuous Flow Production (AutoSyn) Continuous Flow Production (AutoSyn) Reaction Optimization (SynJet)->Continuous Flow Production (AutoSyn) Determines parameters Final Products (Ribavirin, Taribavirin, this compound) Final Products (Ribavirin, Taribavirin, this compound) Continuous Flow Production (AutoSyn)->Final Products (Ribavirin, Taribavirin, this compound) Multistep synthesis

This automated platform can synthesize this compound along with other nucleosides like ribavirin and taribavirin in a 13-hour, multistep continuous flow process, far more efficient than traditional manual methods [3].

Synthesis of Potent this compound Analogues

Recent research focuses on designing analogues with significantly improved antitumor efficacy. One study reported synthesizing novel this compound stereoisomers with nitrogen functionalities at specific positions, starting from D-glucose [1].

  • Key Structural Modifications: Introduction of nitrogen functions at the C-2' or C-3' position in analogues with d-arabino or d-xylo stereochemistry [1].
  • Remarkable Potency: Some synthesized analogues showed remarkable antitumor activities, with IC50 values in the range of 4-7 nM. This represents an increase in potency of over 300-fold to 1,300-fold compared to the parent this compound compound against certain cancer cell lines [1].

Application Notes for Practitioners

Based on the gathered intelligence, here are key considerations for your research:

  • For Traditional Lab Synthesis: The cited literature provides foundational routes [2], though a detailed, replicable step-by-step protocol is not fully outlined in the available excerpts. You may need to consult the original papers for complete experimental details.
  • For Efficiency and Scalability: The automated SynFini platform represents the state-of-the-art, offering a rapid, reproducible, and scalable production method [3].
  • For Novel Drug Development: Exploring C-2' and C-3' modified stereoisomers, particularly those with nitrogen-based functionalities, is a highly promising direction, as these modifications can yield extraordinary gains in biological activity [1].

References

High-Performance Liquid Chromatography (HPLC) Analysis of Tiazofurin in Plasma: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiazofurin and Analytical Requirements

This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside with significant antitumor activity against various malignancies, particularly in patients with end-stage leukemia and blast crisis of chronic granulocytic leukemia [1] [2]. The drug exerts its cytotoxic effects through conversion to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanylate synthesis [3] [2]. This inhibition leads to depletion of intracellular guanine nucleotides, ultimately suppressing cancer cell proliferation [2] [4]. The pharmacokinetic profile of this compound demonstrates rapid plasma elimination with multiphasic kinetics, necessitating robust analytical methods for therapeutic drug monitoring [5] [1] [6].

Monitoring this compound and its active metabolite concentrations in biological fluids is essential for understanding its pharmacokinetic behavior and optimizing dosing regimens. The development of a reliable HPLC method for quantifying this compound in plasma represents a critical advancement in oncological therapeutic monitoring, enabling researchers to establish dose-response relationships and minimize treatment-associated toxicities [7] [1] [6]. This application note provides comprehensive methodologies for the determination of this compound in plasma using HPLC, including detailed protocols for sample preparation, chromatographic separation, and method validation.

Analytical Methodology for this compound Quantification

Sample Preparation and Clean-up Procedures

Proper sample preparation is crucial for achieving accurate and reproducible quantification of this compound in plasma matrices. The following protocol outlines the optimized sample clean-up procedure:

  • Sample Collection and Storage: Collect blood samples in heparinized or EDTA-containing tubes and centrifuge at 2000 × g for 10 minutes at 4°C to separate plasma. Aliquot plasma samples and store at -20°C or -70°C until analysis to prevent degradation [7] [2].
  • Sample Clean-up Using C18 Extraction Columns: Condition C18 solid-phase extraction columns with 5 mL methanol followed by 5 mL deionized water. Apply 0.5 mL plasma sample to the conditioned column. Wash with 5 mL water to remove interfering compounds. Elute this compound with 3 mL methanol-water (70:30, v/v) mixture. Evaporate the eluent to dryness under gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL mobile phase for HPLC analysis [7].
  • Alternative Clean-up for Metabolite Studies: For simultaneous determination of this compound and its active metabolite TAD in cellular extracts, use trichloroacetic acid precipitation. Add 100 μL of 10% trichloroacetic acid to 100 μL cell suspension. Vortex vigorously and centrifuge at 10,000 × g for 5 minutes. Collect supernatant and neutralize with 100 μL 0.5 M tri-n-octylamine in Freon [2]. This method achieves 96% recovery of TAD from biological samples [2].
Chromatographic Conditions

The HPLC separation of this compound requires optimized chromatographic conditions to achieve adequate resolution from endogenous plasma components:

  • Column: Reverse-phase C18 column (250 × 4.6 mm i.d., 5 μm particle size) [3] [7]
  • Mobile Phase: Ammonium phosphate buffer (10-50 mM, pH 3.0-5.0) with gradient elution or isocratic mode with buffer-methanol mixtures (95:5 to 85:15 v/v) [7] [2]
  • Flow Rate: 1.0-1.5 mL/min with UV detection at 254-280 nm [3] [7]
  • Internal Standard: 2-β-D-ribofuranosylthiazole-5-carboxamide (iso-TCAR) or radiolabeled [5-3H] TCAR can be used as internal standards to improve quantification accuracy [7]
  • Injection Volume: 20-50 μL of processed sample [3]

Table 1: Retention Times of this compound and Related Compounds

Compound Retention Time (minutes) Column Type Mobile Phase
This compound 8.6 C18 Phosphate buffer-Methanol [3]
TAD 9.4 C18 Phosphate buffer-Methanol [3]
TAD 21.0 Partisil 10-SAX Ammonium phosphate gradient [2]
Acetyl-tiazofurin 16.7 C18 Phosphate buffer-Methanol [3]
Benzoyl-tiazofurin 19.8 C18 Phosphate buffer-Methanol [3]
Method Validation Parameters

The HPLC method for this compound quantification has been rigorously validated according to standard bioanalytical guidelines:

  • Linearity and Range: The method demonstrates linear response over concentration ranges relevant to clinical studies. For this compound in plasma, the assay is linear from 0.33 μM to 500 μM (0.08-122 μg/mL), covering expected plasma concentrations after intravenous administration [7] [1].
  • Sensitivity: The lower limit of quantification (LLOQ) is 0.33 μM (0.08 μg/mL) for a 0.5 mL plasma sample, providing adequate sensitivity for pharmacokinetic studies [7]. For TAD determination in cellular extracts, the limit of detection is 15 pmol with linearity up to 3 nmol [2].
  • Precision and Accuracy: Intra-day and inter-day precision studies show coefficient of variation <10% for this compound, ensuring reproducible quantification [7]. For TAD analysis, the coefficient of variation was 0.6 ± 0.1% for retention time and 2 ± 0.3% for concentration, with 96% recovery and 98% reproducibility [2] [4].
  • Specificity: The method effectively resolves this compound and its metabolites from endogenous plasma components, with no interfering peaks observed at the retention times of analytes [3] [7].

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the complete experimental workflow for the quantification of this compound and its metabolites in biological samples:

workflow start Sample Collection (Blood/Plasma/Cellular) prep Sample Preparation (Solid-Phase Extraction or Protein Precipitation) start->prep Centrifugation if required inj HPLC Analysis with UV Detection prep->inj Reconstitution in Mobile Phase sep Chromatographic Separation inj->sep Injection quant Quantification Using Calibration Curve sep->quant Peak Integration pk Pharmacokinetic Analysis quant->pk Concentration vs. Time Data

Figure 1: Experimental workflow for the quantification of this compound and its metabolites in biological samples.

This compound exerts its antitumor activity through a well-defined metabolic pathway that culminates in the inhibition of a key enzyme in purine nucleotide biosynthesis:

metabolism This compound This compound (Prodrug) phosphorylation Intracellular Phosphorylation This compound->phosphorylation Cellular Uptake TAD TAD (Active Metabolite) phosphorylation->TAD Metabolic Activation IMPDH IMPDH Inhibition TAD->IMPDH Binding to Enzyme GTP Decreased GTP Pools IMPDH->GTP Inhibition of IMP to XMP Conversion effect Antitumor Effect (Inhibition of Cell Proliferation) GTP->effect GTP Depletion

Figure 2: Metabolic pathway of this compound activation and mechanism of antitumor action. IMPDH = inosine monophosphate dehydrogenase; TAD = thiazole-4-carboxamide adenine dinucleotide; GTP = guanosine triphosphate.

Clinical Applications and Pharmacokinetic Data

The developed HPLC method has been successfully applied to pharmacokinetic studies of this compound in both preclinical models and human clinical trials. The data generated have been instrumental in establishing dosing regimens and understanding the disposition characteristics of this antitumor agent.

Table 2: Pharmacokinetic Parameters of this compound in Different Species

Species Dose Administration t₁/₂α (h) t₁/₂β (h) t₁/₂γ (h) Clearance (mL/min/m²) AUC Ratio (CSF:Plasma)
Rhesus Monkey [5] 100 mg/kg Short IV infusion 0.23 1.9-2.0 6.8-7.1 70 ± 23 0.28
Rhesus Monkey [5] 500 mg/kg Short IV infusion 0.23 1.9-2.0 6.8-7.1 106 ± 38 0.28
Human [1] 1,100 mg/m² 1-hour infusion 0.5 6.2 - - -
Human [1] 2,200 mg/m² 1-hour infusion 0.5 6.2 - - -
Human [1] 3,300 mg/m² 1-hour infusion 0.5 6.2 - - -
Human [6] 500-2,700 mg/m² Various - - - - -
Mouse [7] 220 mg/kg Injection 0.31 6.9 - - -

In clinical applications, the HPLC method has enabled the therapeutic drug monitoring of this compound in leukemia patients, revealing important concentration-response relationships:

  • Dose-Dependent Plasma Concentrations: Peak plasma concentrations in leukemic patients following 1-hour infusions were 245 μM, 441 μM, and 736 μM for doses of 1,100, 2,200, and 3,300 mg/m², respectively [1]. These values were approximately 50% lower than those achieved with bolus administration, explaining the reduced toxicity observed with prolonged infusion protocols [1].
  • Cellular Metabolite Monitoring: Following a 2,200 mg/m² dose in a CGL-BC patient, TAD concentrations in mononuclear cells at 2, 6, and 24 hours were 23.1, 13.6, and 0.8 μM, respectively. After a 3,300 mg/m² dose, corresponding TAD levels were 42.8, 26.1, and 1.4 μM, demonstrating dose-dependent cellular exposure to the active metabolite [2].
  • Blood-Brain Barrier Penetration: The ratio of the area under the cerebrospinal fluid (CSF) drug concentration-time curve to plasma was 0.28 in rhesus monkeys, indicating significant penetration of the blood-brain barrier and suggesting potential utility in treating central nervous system malignancies [5].

Troubleshooting and Technical Considerations

Successful implementation of the HPLC method for this compound quantification requires attention to several potential technical challenges:

  • Sample Stability: this compound concentrations in whole blood decrease by 10% at 4°C and 25% at 23°C during 2-hour incubations, emphasizing the need for rapid plasma separation and cold storage to prevent ex vivo degradation [7].
  • Matrix Effects: When transitioning between biological matrices (e.g., from plasma to cellular extracts), re-validate the method to account for matrix-specific interferences. For cellular TAD quantification, the anion-exchange HPLC method provides superior separation from endogenous nucleotides [2].
  • Chromatographic Performance: If peak shape deteriorates or retention times shift, check mobile phase pH and column performance. The use of freshly prepared mobile phases and regular column cleaning maintains optimal chromatographic performance [3] [7].
  • Sensitivity Limitations: For studies requiring enhanced sensitivity, consider alternative detection methods or sample concentration techniques. The described method readily achieves 0.33 μM sensitivity, adequate for most pharmacokinetic applications [7].

Conclusion

The HPLC method described in this application note provides a robust, sensitive, and specific approach for quantifying this compound in plasma and other biological matrices. The method has been comprehensively validated and successfully applied in both preclinical and clinical settings, enabling detailed pharmacokinetic characterization of this antitumor agent. The ability to monitor both parent drug and active metabolite concentrations facilitates optimization of dosing regimens and individualization of cancer therapy. The relative simplicity of the sample preparation and chromatographic conditions makes this method accessible for routine use in clinical pharmacology laboratories and drug development settings.

References

Tiazofurin: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Tiazofurin is a C-nucleoside that exerts its antitumor effect through a well-characterized biochemical pathway. Its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), plays a central role. [1]

The following diagram illustrates the key molecular signaling pathway affected by this compound, which leads to reduced cell proliferation and induced differentiation in cancer cells.

G This compound This compound TAD TAD This compound->TAD  Intracellular    Conversion   IMP_DH IMP_DH GTP GTP IMP_DH->GTP  Depletes   TAD->IMP_DH  Inhibits   NAD NAD Oncogenes Oncogenes GTP->Oncogenes  Down-regulates   SignalTransduction SignalTransduction GTP->SignalTransduction  Reduces   CellMaturation CellMaturation Oncogenes->CellMaturation Apoptosis Apoptosis SignalTransduction->Apoptosis

Diagram Title: this compound Molecular Signaling Pathway and Mechanisms

Clinical Toxicity and Pharmacokinetics

The toxicity profile and efficacy of this compound are significantly influenced by its administration schedule. [2] [3]

Toxicity Profile by Administration Schedule

Table 1: Incidence of Moderate to Severe (≥Grade 2) Toxicities Associated with this compound in Phase I Trials (n=198 patients) [2]

Toxicity Category 5-Day Bolus (%) 5-Day Continuous Infusion (%) Single Dose (%)
Hematologic
Severe Neutropenia Higher incidence Lower incidence Not dose-dependent
Lymphopenia 23-36% decrease 23-36% decrease 23-36% decrease
Non-Hematologic
Nausea & Vomiting 18% 18% Dose-related
SGOT Elevation 16% 16% -
Headache 10% - -
Other CNS Toxicity 8% Higher incidence -
Rash 9% 9% Dose-related
SGPT Elevation 9% Higher incidence -
Cardiac (Pleuropericarditis) 4% Higher incidence -
Stomatitis 3% 3% -
Conjunctivitis / Ocular 3% Higher incidence -
Myalgia More frequent - More frequent at higher doses
Pharmacokinetic Parameters

Table 2: Key Pharmacokinetic Parameters of this compound by Infusion Method [2] [3]

Parameter 5-Day Bolus 5-Day Continuous Infusion 1-Hour Infusion
Peak Plasma Concentration >400 μM (high) ~133 μM (steady-state) 245-736 μM (dose-dependent)
Target Exposure Threshold Prolonged exposure >50 μM Prolonged exposure >50 μM -
Area Under Curve (AUC) Lower (baseline) ~1.6x higher than bolus ~52% of continuous infusion
Elimination Half-life - - α t₁/₂: 0.5 hr; β t₁/₂: 6.2 hr
Clinical Advantages - - Lower severity of side effects; enables higher doses and longer treatment

Combination Therapy with Quercetin

The combination of this compound and the flavonoid quercetin demonstrates synergistic effects against human ovarian carcinoma cells (OVCAR-5). The following diagram outlines a standard experimental workflow for evaluating this combination.

G Start Seed OVCAR-5 Cells Step1 Add this compound (IC50: ~13 μM) Start->Step1 Step2 Incubate for 12 hours Step1->Step2 Step3 Add Quercetin (QN) (IC50: ~66 μM) Step2->Step3 Step4 Incubate for duration of experiment Step3->Step4 Assay1 Growth Inhibition Assay (MTT) Step4->Assay1 Assay2 Clonogenic Assay Step4->Assay2 Assay3 IP3 Concentration Measurement Step4->Assay3 Result Analyze for Synergistic Effects Assay1->Result Assay2->Result Assay3->Result

Diagram Title: Experimental Workflow for this compound and Quercetin Combination Study

Key findings from this synergistic combination include [4]:

  • Synergistic Growth Inhibition: The sequential administration of this compound followed by quercetin resulted in synergistic effects in both growth inhibition and clonogenic assays.
  • Mechanistic Insight: The synergy is attributed to the attack on different biochemical targets and cell cycle phases. This compound depletes GTP and arrests the cycle at S-phase, while quercetin primarily inhibits PI kinase activity and arrests at the G1/S boundary.
  • Impact on Signaling: The combination synergistically reduced intracellular inositol 1,4,5-trisphosphate (IP3) concentration, a critical second messenger, explaining the enhanced cytotoxic effect.

Key Experimental Protocols

Protocol 1: In Vitro Growth Inhibition Assay (e.g., OVCAR-5 Cells)

This protocol is adapted from studies investigating this compound and quercetin. [4]

  • Cell Seeding: Seed human ovarian carcinoma OVCAR-5 cells in appropriate multi-well plates at a density that ensures exponential growth throughout the experiment.
  • Drug Preparation:
    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline) and dilute to working concentrations in cell culture medium. The reported IC50 is approximately 13 μM.
    • Prepare quercetin stock and dilutions similarly. The reported IC50 is approximately 66 μM.
  • Drug Administration (Sequential):
    • Day 1: Add this compound to the culture medium.
    • Incubation: Incubate cells for 12 hours.
    • Day 2 (12h later): Add quercetin to the wells without removing this compound.
  • Incubation: Continue incubation for the desired duration (e.g., 48-72 hours total).
  • Viability Assessment: Perform a cell viability assay (e.g., MTT assay) according to standard protocols.
  • Data Analysis: Calculate the percentage of proliferation inhibition relative to untreated controls. Use software (e.g., CompuSyn or CalcuSyn) to determine the Combination Index (CI) for synergy quantification.
Protocol 2: Clinical Administration via 1-Hour Infusion

This protocol is based on a clinical study that demonstrated a lower incidence of severe side effects. [3]

  • Patient Selection: The study was conducted on patients with end-stage leukemia. Appropriate patient selection and ethical approvals are mandatory.
  • Dose Preparation: this compound is administered intravenously. Doses of 1,100, 2,200, and 3,300 mg/m² have been used.
  • Infusion: Administer the total daily dose as a continuous intravenous infusion over 1 hour.
  • Dosing Schedule: Repeat the 1-hour infusion daily. The treatment cycle duration should be defined per study protocol.
  • Concomitant Medication: Preclinical data suggests that allopurinol administration can enhance efficacy by inhibiting the guanine salvage pathway, raising hypoxanthine levels. [1]
  • Monitoring:
    • Pharmacokinetics: Monitor plasma concentrations. Target peak plasma concentrations for the 2,200 mg/m² dose are around 441 μM.
    • Toxicity: Closely monitor for neurological symptoms, cardiac toxicity (pleuropericarditis), and hepatic transaminase elevations, and manage supportively.

Conclusion

This compound's activity is highly schedule-dependent, with prolonged exposure being a key driver of both efficacy and toxicity. The 1-hour infusion schedule presents a favorable balance, reducing severe adverse events while maintaining antitumor activity. Furthermore, its synergistic potential with other agents like quercetin, due to attacks on different biochemical targets and cell cycle phases, offers a promising avenue for combination therapy, particularly in aggressive malignancies like ovarian carcinoma and leukemia.

References

Tiazofurin cell culture administration

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin Application Notes

1. Mechanism of Action this compound is a C-nucleoside that requires intracellular metabolic activation to exert its cytotoxic effects. It is converted into an active metabolite called This compound adenine dinucleotide (TAD), which is an analog of NAD (nicotinamide adenine dinucleotide) [1] [2] [3].

TAD acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides [2] [3]. Inhibition of IMPDH leads to a profound depletion of intracellular guanosine triphosphate (GTP) pools. This depletion is critical because GTP is essential for the function of various oncogenic signaling proteins, leading to the down-regulation of oncogenes such as ras and myc, and can induce differentiation and apoptosis in cancer cells [2].

2. Key Applications in Cell Culture Research

  • Targeting GTP-Dependent Processes: Used to study the role of GTP and guanine nucleotides in cancer cell proliferation, signal transduction, and oncogene function [2].
  • Combination Therapy Studies: this compound shows synergistic effects with other agents like quercetin, retinoic acid, and various antitumor drugs, making it a candidate for investigating combination treatment regimens [2] [4] [5].
  • Modeling IMPDH Inhibition: Serves as a tool compound to understand the cellular consequences of IMPDH inhibition, a target relevant in oncology and immunology [6] [3].

Experimental Protocol for Cell Culture Administration

1. Drug Preparation

  • Solubilization: Prepare a stock solution by dissolving this compound in sterile dimethyl sulfoxide (DMSO) or sterile water [3].
  • Concentration: A typical high-concentration stock solution is 100 mM. For example, dissolve 30.3 mg of this compound in 1 mL of solvent to obtain a 100 mM stock.
  • Aliquoting and Storage: Aliquot the stock solution into sterile vials and store at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Culture Administration

  • Dosing Concentration: The working concentration in cell culture media can vary. Studies have used concentrations around 100 µM to achieve cytotoxic effects, but a dose-response curve (e.g., 1 µM to 200 µM) should be established for your specific cell line [3] [5].
  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1% v/v) as the drug-treated cells.
  • Treatment Duration: Treatment duration can range from a few hours to several days, depending on the experimental endpoint. For example:
    • Short-term (6-hour): For studying initial metabolite accumulation [3].
    • Long-term (14-day): For clonogenic survival assays [3].
    • Staggered treatment: In combination studies, this compound may be added 12 hours before the second agent [5].

3. Essential Controls and Assays The table below summarizes key controls and validation assays to include in your experimental design.

Component Purpose & Details
Viability & Cytotoxicity Assays Measure overall drug effect (e.g., MTT, WST-1, clonogenic assays) [3] [5].
Metabolic Validation: IMPDH Activity Confirm target engagement using commercial IMPDH activity kits [6].
Downstream Effect: GTP/Guanine Nucleotide Pools Quantify GTP depletion via HPLC or other methods to confirm mechanism [2] [3].
Cell Cycle Analysis This compound can arrest the cell cycle at the S phase [5].

Combination Therapy Protocol

Research indicates that this compound can act synergistically with other compounds. Here is a sample workflow for a combination study with quercetin, based on a published approach [5]:

A Seed OVCAR-5 or other relevant cell line B Add this compound to media (e.g., ~6-13 µM) A->B C Incubate for 12 hours B->C D Add Quercetin to media (e.g., ~15-66 µM) C->D E Continue incubation (for specified duration) D->E F Assay endpoints: Viability, Clonogenicity, IP3 levels E->F

Experimental Design Considerations

When planning your experiments, consider these factors derived from the literature:

  • Cell Line Sensitivity: Sensitivity to this compound varies significantly between cell lines. "Sensitive" lines accumulate much higher levels of the active TAD metabolite than "resistant" lines [3].
  • Biochemical Monitoring: For conclusive results, correlate cytotoxicity with biochemical markers like TAD accumulation, IMPDH inhibition, and GTP pool depletion [3].
  • Synergistic Partners: Consider combining this compound with inhibitors of other pathways. For instance, synergy with quercetin is attributed to a synergistic reduction in the second messenger IP3 [5].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin is an anticancer C-nucleoside that exerts its cytotoxic effect through a unique mechanism, primarily by disrupting guanine nucleotide biosynthesis and subsequent oncogene signaling [1] [2] [3].

G cluster_0 Guanine Nucleotide Biosynthesis This compound This compound TAD TAD This compound->TAD Intracellular Activation IMP_XMP IMP_XMP TAD->IMP_XMP Inhibits IMP IMP XMP XMP IMP->XMP IMPDH Enzyme GTP GTP XMP->GTP ras_myc ras, myc oncogenes GTP->ras_myc SignalTransduction Signal Transduction & Cell Proliferation ras_myc->SignalTransduction Apoptosis Apoptosis SignalTransduction->Apoptosis Differentiation Differentiation SignalTransduction->Differentiation

Figure 1: The Molecular and Signaling Pathway of this compound's Anticancer Action.

In Vivo Tumor Models & Experimental Data

Preclinical studies in the 1980s established that this compound exhibited activity against several murine tumor models. The key findings are summarized in the table below.

Tumor Model Reported Efficacy Key Findings/Context
P388 Leukemia Active Antitumor activity observed in early preclinical screening [2].
L1210 Leukemia Active Antitumor activity observed in early preclinical screening [2].
Lewis Lung Carcinoma Active Marked antitumor activity reported, leading to its inclusion in Phase I trials [2] [4].
3LL-HH Murine Lung Carcinoma Active (Metastasis) Dose-dependent inhibition of lung and liver metastasis; 15-60 μM TR pretreatment of cells inhibited lung colonisation in vivo [5].

Subsequent research highlighted this compound's potential to inhibit tumor cell invasiveness and metastasis. A 1996 study showed that pretreatment of highly metastatic 3LL-HH murine lung carcinoma cells with this compound inhibited their ability to form lung metastases in vivo. The study found that the concentration required to inhibit cell adhesion and colonization was much lower than that needed to inhibit proliferation, suggesting a specific anti-metastatic effect [5].

Experimental Protocol Summary

The following table outlines the core methodological details for studying this compound's effects in vivo, synthesized from the referenced literature.

Protocol Aspect Detailed Methodology
In Vivo Model Use immunocompromised (e.g., nude) or syngeneic mice. For metastasis studies, the 3LL-HH murine lung carcinoma model is well-characterized [5].
Cell Preparation Culture 3LL-HH cells. For metastasis assays, pretreat cells *in vitro* with 15-60 μM this compound for 24 hours before inoculation [5].
Dosing & Schedule In early Phase I trials, a schedule of 5-day infusion every 28 days was used. The Maximally Tolerated Dose (MTD) was established at 1650 mg/m² per day for 5 days [4].

| Key Measurements | • Tumor volume/growthMetastatic nodules (e.g., in lungs) • Biochemical efficacy: Measure GTP pools in tumor cells and serum hypoxanthine levels [1]. | | Critical Combination | Administer allopurinol concurrently. This inhibits xanthine oxidase, raising serum hypoxanthine levels, which in turn inhibits guanine salvage and is essential for full antitumor efficacy [1]. |

Key Considerations for Research Application

When designing experiments based on this historical data, consider the following:

  • Biochemical Monitoring is Crucial: The efficacy of this compound is tightly linked to its effect on nucleotide pools. Merely measuring tumor size is insufficient; confirming the reduction of intracellular GTP levels and monitoring serum hypoxanthine are critical biomarkers for verifying the drug's intended mechanism is active [1].
  • Synergistic Combinations: this compound has shown additivity or synergism with other agents like ribavirin, retinoic acid, and taxol [1]. Exploring novel combinations, especially with contemporary targeted therapies, could be a fruitful research direction.
  • Toxicity Profile: The dose-limiting toxicities in clinical trials were pleuropericarditis and a viral-like syndrome. Myelosuppression, hepatotoxicity, and nephrotoxicity were also observed preclinically. These should be monitored closely in any in vivo study [2] [4].

References

Introduction to IMPDH and Tiazofurin

Author: Smolecule Technical Support Team. Date: February 2026

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting, committed step in the de novo biosynthesis of guanine nucleotides [1] [2]. This reaction is crucial for providing GTP, essential for DNA and RNA synthesis, cellular signaling, and energy metabolism. Due to the high demand for nucleotides in rapidly proliferating cells, IMPDH activity is frequently elevated in various cancer cells [1] [2] [3].

Tiazofurin is a C-nucleoside prodrug that is metabolically converted inside sensitive cells to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD) [4]. TAD acts as a potent NAD+ competitive inhibitor that binds tightly to the NAD+ site of IMPDH, leading to a depletion of intracellular GTP pools [4] [3]. This mechanism has been leveraged to study GTP-dependent processes and to probe the therapeutic potential of IMPDH inhibition in leukemia and other cancers [4] [3].

The core principle of this assay is to measure the IMPDH enzyme activity, often by monitoring the production of NADH, which is spectroscopically detectable at 340 nm. The inhibitory action of this compound (via TAD) is then quantified by a decrease in the reaction rate.

Detailed Experimental Protocol

Reagent Preparation
  • Cell Lysis Buffer: Use a standard IP lysis buffer supplemented with protease inhibitors. A potassium phosphate buffer (e.g., 100 mM, pH 7.5) is suitable for maintaining enzyme activity.
  • IMPDH Assay Mixture: The final reaction mixture should contain:
    • 100 mM Potassium Phosphate Buffer, pH 7.5
    • 100 mM KCl (K+ acts as a monovalent cation activator for IMPDH) [1]
    • Substrates: 0.1-0.2 mM IMP and 0.2-0.3 mM NAD+ [3]. Prepare fresh stock solutions.
    • TAD Solution: The active metabolite of this compound can be used directly to inhibit the enzyme. A stock concentration in the low micromolar range is typical.
  • Protein Assay Kit: For determining the protein concentration of cell extracts (e.g., Bradford assay).
Sample Preparation (Enzyme Source)
  • Harvest cultured cells (e.g., leukemic cell lines) by centrifugation.
  • Wash the cell pellet with cold phosphate-buffered saline (PBS).
  • Lyse the cells in an appropriate volume of ice-cold lysis buffer for 30 minutes.
  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 × g for 15 minutes) at 4°C.
  • Transfer the supernatant (containing IMPDH) to a new tube and keep it on ice. Determine the protein concentration.
IMPDH Activity Assay Procedure
  • Baseline Activity:
    • In a cuvette, mix the assay buffer, KCl, NAD+, and an appropriate volume of cell extract (e.g., 50-100 µg of total protein).
    • Start the reaction by adding IMP.
    • Immediately monitor the increase in absorbance at 340 nm for 10-30 minutes at 37°C. The linear rate of increase corresponds to NADH production.
    • Calculate the baseline enzyme activity.
  • Inhibition Assay:
    • Pre-incubate the cell extract with the desired concentration of TAD (the active form of this compound) in the assay mixture for 5-10 minutes at 37°C before initiating the reaction with IMP.
    • Alternatively, include TAD in the final reaction mixture.
    • Monitor the absorbance at 340 nm as before.
    • The rate of NADH production in the presence of the inhibitor will be lower.
Data Analysis
  • Calculate the enzyme activity using the extinction coefficient for NADH (ε340 = 6220 M⁻¹cm⁻¹).
  • Express the specific activity as nmol of NADH produced per hour per mg of total protein.
  • Calculate the percentage of inhibition relative to the baseline activity.
  • For kinetic studies, determine the Ki value for TAD using standard methods like Lineweaver-Burk plots.

Key Experimental Parameters and Data

The table below summarizes typical kinetic and inhibition parameters for IMPDH derived from human leukemic cells, which can serve as a benchmark for your assay development and data interpretation.

Parameter Value in Leukemic Cell Extracts Notes / Reference Value
IMPDH Specific Activity 33.4 ± 0.1 nmol/h/mg protein In normal leukocytes: 3.1 ± 0.5 nmol/h/mg protein [3]
Kₘ for IMP 22.7 µM Substrate affinity for IMP [3]
Kₘ for NAD+ 44.0 µM Substrate affinity for NAD+ [3]
Inhibitor (TAD) Kᵢ 0.1 µM Inhibition constant for TAD [3]
Natural Inhibitor (NADH) Kᵢ 150 µM For comparison [3]
XMP Inhibition Competitive vs. IMP; Non-competitive vs. NAD+ Product inhibition pattern [3]
TAD Inhibition Pattern Similar to NADH (mixed-type) [3]

This compound's Mechanism of Action and Downstream Effects

The following diagram illustrates the molecular pathway of this compound's action and its consequential effects on cancer cell biology, integrating information from the assay results.

G This compound This compound TAD TAD This compound->TAD Intracellular Metabolism IMPDH Inhibition IMPDH Inhibition TAD->IMPDH Inhibition IMP IMP XMP XMP IMP->XMP IMPDH IMP->XMP GMP GMP XMP->GMP XMP->GMP GTP GTP GMP->GTP GTP Pools ↓ GTP Pools ↓ IMPDH Inhibition->GTP Pools ↓ Oncogene Downregulation\n(ras, myc) Oncogene Downregulation (ras, myc) GTP Pools ↓->Oncogene Downregulation\n(ras, myc) Cell Differentiation\n& Apoptosis Cell Differentiation & Apoptosis GTP Pools ↓->Cell Differentiation\n& Apoptosis Reduced Signal Transduction Reduced Signal Transduction GTP Pools ↓->Reduced Signal Transduction

Application Notes and Troubleshooting

  • Enzyme Source: The assay can be adapted for use with purified recombinant IMPDH protein or tissue homogenates. Note that IMPDH activity can be 10-fold higher in leukemic cells compared to normal leukocytes [3], which is a key rationale for its investigation in cancer.
  • Specificity: this compound's active metabolite, TAD, inhibits IMPDH by binding at the NAD+ site with an affinity (Kᵢ = 0.1 µM) three orders of magnitude higher than the natural cofactor NADH [3].
  • Combination Therapy: Historical and recent evidence suggests that the efficacy of this compound can be enhanced by combination with other agents. For instance, allopurinol administration leads to a rise in hypoxanthine, which inhibits the guanine salvage pathway, creating a synergistic effect by further depleting GTP pools [4].
  • Troubleshooting:
    • Low Signal: Ensure substrates (IMP, NAD+) are fresh and of high purity. Check the protein concentration and activity of the cell extract. Increase the amount of protein or incubation time.
    • High Background: Run a control without IMP to subtract any background NADH oxidation or other side reactions.
    • Low Inhibition: Verify the preparation and stability of the TAD solution. Pre-incubate the enzyme with the inhibitor for a longer period.

References

Comprehensive Application Notes and Protocols for Tiazofurin Combination Therapy in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiazofurin and Rationale for Combination Therapy

This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside analog with demonstrated antitumor activity against various experimental models and clinical efficacy in end-stage leukemias. Its primary mechanism of action involves conversion to the active metabolite thiazole-4-carboxamide adenine dinucleotide (TAD), which structurally resembles NAD and potently inhibits inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the rate-limiting step in de novo guanylate synthesis, specifically the conversion of inosine monophosphate (IMP) to xanthosine monophosphate. This inhibition results in depletion of intracellular GTP pools, which is particularly detrimental to rapidly proliferating cancer cells dependent on robust guanylate synthesis for DNA and RNA production. The critical dependence of many malignant cells on elevated IMPDH activity compared to normal cells provides a therapeutic window that can be exploited for selective cytotoxicity [1] [2].

The rationale for combining this compound with other therapeutic agents stems from several strategic considerations. First, therapeutic synergism can be achieved by simultaneously targeting complementary biochemical pathways critical for tumor cell survival and proliferation. Second, combination approaches allow circumvention of resistance mechanisms that often limit the efficacy of single-agent therapies. Third, schedule-dependent interactions observed in preclinical models indicate that temporal sequencing of drug administration can significantly impact therapeutic outcomes. Finally, combining agents with non-overlapping toxicity profiles may enhance antitumor efficacy while minimizing dose-limiting adverse effects. These principles provide the foundation for developing rational combination regimens incorporating this compound [3] [4] [5].

This compound Combination Therapy Protocols

Hematological Malignancy Protocols

Table 1: this compound Combination Protocols for Hematological Malignancies

Combination Agent Cancer Model Dosage (mg/kg/dose) Administration Schedule Reported Outcomes
Cisplatin Sensitive P388 leukemia This compound: 330 + Cisplatin: 0.58 Daily i.p. injections for 9 days Tumor burden reduction greater by 1-7 orders of magnitude vs single agents
5'-palmitate of ara-C Sensitive P388 leukemia This compound: 220 + ara-C derivative: 20 Daily i.p. injections for 9 days Therapeutic synergism with enhanced tumor cell kill
6-thioguanine ara-C-resistant P388 leukemia This compound: 100 + 6-thioguanine: 0.8 Daily i.p. injections for 9 days Effective against resistant leukemia model
Allopurinol Refractory AML and CML blast crisis This compound: 2200-4400 mg/m² + Allopurinol: 100 mg every 4-6 hr Daily infusions for 10-15 days 50% remission rate in end-stage patients; increased survival 1-15 months

The combination of this compound with cisplatin demonstrates particularly potent synergy against leukemic models. This effect likely results from complementary mechanisms wherein this compound inhibits de novo purine synthesis while cisplatin induces DNA cross-linking, creating dual metabolic and genotoxic stress. The 9-day continuous treatment schedule appears optimal in murine models, suggesting maintained IMPDH inhibition is necessary for maximal therapeutic effect. Clinical studies in end-stage leukemia patients employing this compound with allopurinol have demonstrated that allopurinol serves not only to prevent tumor lysis syndrome but also to enhance this compound efficacy by increasing plasma hypoxanthine levels, which competitively inhibits guanine phosphoribosyltransferase, thereby blocking salvage pathways for guanylate synthesis. This represents a sophisticated approach to simultaneously targeting both de novo and salvage pathways of purine synthesis [3] [2].

Solid Tumor Protocols

Table 2: this compound Combination Protocols for Solid Tumors

Combination Agent Cancer Model Dosage (IC50 values) Administration Sequence Interaction
Dipyridamole Hepatoma 3924A This compound: 3.8 μM (growth inhibition); Dipyridamole: 24 μM (cytotoxicity) Preincubation with either agent followed by second drug Synergistic cytotoxicity
Taxol (Paclitaxel) MDA-MB-435 breast cancer This compound: 12.5 μM (growth inhibition); Taxol: 0.016 μM (growth inhibition) This compound followed 12 hr later by Taxol Synergistic in growth inhibitory and clonogenic assays
Methotrexate MDA-MB-435 breast cancer Methotrexate: 0.5 μM (growth inhibition); Taxol: 0.016 μM (growth inhibition) Methotrexate followed 12 hr later by Taxol Synergistic in clonogenic assays
DNA-damaging agents (BCNU, MNNG) L1210 leukemia This compound: 10 μM + DNA-damaging agent Continuous incubation with this compound prior to DNA damage Synergistic potentiation of cytotoxicity

For solid tumors, schedule dependence emerges as a critical factor in combination efficacy. In hepatoma models, the sequence of administration significantly influences outcomes, with simultaneous exposure to this compound and dipyridamole producing antagonism, while pretreatment with either agent before adding the second drug results in synergy. This schedule dependence correlates with intracellular TAD concentrations, which were significantly higher (129-135%) in cells pretreated with either drug compared to simultaneous exposure (113%). In breast cancer models, the temporal sequence is equally critical, with maximal synergy observed when this compound precedes taxol by 12 hours, whereas reverse sequencing produces antagonism. This likely reflects cell cycle-specific interactions wherein IMPDH inhibition first induces a metabolic blockade that sensitizes cells to subsequent microtubule disruption [4] [5].

Detailed Experimental Methodologies

In Vitro Growth Inhibition and Clonogenic Assays

The growth inhibition assay provides quantitative assessment of cytostatic effects, while the clonogenic assay measures long-term reproductive viability after drug exposure. For growth inhibition studies, cells (e.g., MDA-MB-435 human breast cancer cells) are plated in 25 cm² flasks at optimal densities (typically 1-5 × 10⁴ cells/mL) in appropriate medium supplemented with 10% fetal bovine serum and allowed to adhere for 24 hours. Drug solutions are prepared fresh in sterile phosphate-buffered saline (PBS) or culture medium, with serial dilutions performed to achieve desired concentrations. Following 72-hour drug exposure, cells are harvested by trypsinization and viable cell counts determined using trypan blue exclusion and hemocytometer or automated cell counting. The IC50 values (drug concentration inhibiting 50% of cell growth) are calculated by comparing treated and untreated cell counts using linear regression analysis of log-dose response curves [5].

For clonogenic assays, cells in exponential growth phase are exposed to drugs for predetermined intervals (typically 24-48 hours), then trypsinized, counted, and replated at low densities (300-1000 cells/60-mm dish) in drug-free medium. Colonies are allowed to develop for 10-14 days with medium changes every 5 days, then fixed with methanol:acetic acid (3:1) and stained with 0.1% crystal violet. Colonies containing >50 cells are enumerated, and plating efficiency is calculated as (number of colonies formed / number of cells seeded) × 100%. The surviving fraction is determined as (plating efficiency of treated cells / plating efficiency of untreated controls). Synergistic interactions are quantified using combination index analysis based on the median-effect principle of Chou and Talalay, where combination index values <1 indicate synergy, =1 additivity, and >1 antagonism [4] [5].

In Vivo Leukemia Model Protocol

The P388 murine leukemia model provides a well-characterized system for evaluating in vivo efficacy of this compound combinations. Young, adult, female BALB/c × DBA/2 F1 mice (weight-matched, typically 18-22 g) receive intraperitoneal or subcutaneous implantation of approximately 4 × 10⁷ P388 leukemia cells (either sensitive P388/O line or resistant variants) in 0.9% sterile saline. Drug treatments commence 24 hours post-tumor implantation and continue for 9 consecutive days with daily intraperitoneal injections. Optimal dosages determined through dose-ranging studies include: this compound (330 mg/kg) + cisplatin (0.58 mg/kg); this compound (220 mg/kg) + 5'-palmitate of ara-C (20 mg/kg); and this compound (100 mg/kg) + 6-thioguanine (0.8 mg/kg). Animals are monitored daily for clinical signs, body weight changes, and survival. Tumor burden is assessed by estimated log10 change in tumor cell burden at treatment completion compared to untreated controls, with calculations based on cell counts from peritoneal washes or tumor homogenates. Statistical significance is determined using Student's t-test for tumor burden and log-rank test for survival analysis [3].

Biochemical Monitoring Methods

Rational implementation of this compound combination therapy requires biochemical monitoring to confirm target engagement and guide dosing. For IMP dehydrogenase activity assessment, cell extracts are prepared by sonication in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM dithiothreitol) followed by centrifugation at 12,000 × g for 15 minutes. The supernatant is incubated in reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 0.5 mM NAD, 3 mM IMP, and activity determined by monitoring NAD reduction at 340 nm over 15 minutes at 37°C. GTP concentrations are quantified using high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection at 254 nm following perchloric acid extraction and neutralization. TAD concentrations are measured by anion-exchange HPLC with monitoring at 280 nm for adenine moiety detection. These biochemical parameters provide pharmacodynamic markers of this compound activity and facilitate dose optimization in both preclinical and clinical settings [2] [4].

Pathway Diagrams and Mechanism Visualization

This compound Mechanism and Combination Therapy Pathways

G cluster_0 Nucleotide Metabolic Pathways cluster_1 This compound Mechanism cluster_2 Combination Therapy Targets IMP IMP (Inosine Monophosphate) XMP XMP (Xanthosine Monophosphate) IMP->XMP IMPDH IMP->XMP GMP GMP XMP->GMP GMP Synthase GTP GTP Pool GMP->GTP Phosphorylation DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA CellProliferation Cell Proliferation DNA_RNA->CellProliferation TR This compound (TR) TRMP TR Monophosphate (TRMP) TR->TRMP Cellular Uptake & Phosphorylation TAD TAD (TR Adenine Dinucleotide) TRMP->TAD Metabolic Activation IMPDH IMPDH Enzyme TAD->IMPDH Inhibits IMPDH->IMP Allopurinol Allopurinol Hypoxanthine Elevated Hypoxanthine Allopurinol->Hypoxanthine Increases HGPRT HGPRT (Salvage Enzyme) Hypoxanthine->HGPRT Competitively Inhibits HGPRT->GMP Dipyridamole Dipyridamole NucleosideTransport Nucleoside Transport Dipyridamole->NucleosideTransport Inhibits NucleosideTransport->GTP Taxol Taxol Microtubules Microtubule Function Taxol->Microtubules Stabilizes Cisplatin Cisplatin DNADamage DNA Damage Cisplatin->DNADamage Induces

Diagram 1: Biochemical Mechanisms of this compound and Combination Therapy Approaches. This diagram illustrates this compound's conversion to its active metabolite TAD, which inhibits IMP dehydrogenase (IMPDH), the rate-limiting enzyme in de novo GTP biosynthesis. Combination strategies include allopurinol (increases hypoxanthine to inhibit salvage pathways), dipyridamole (blocks nucleoside transport), and chemotherapeutic agents with complementary mechanisms like taxol (microtubule stabilization) and cisplatin (DNA damage).

Schedule-Dependent Synergy Mechanisms

G Schedule-Dependent Synergy Between this compound and Combination Agents cluster_synergistic Synergistic Sequences cluster_antagonistic Antagonistic Sequences cluster_examples Validated Combination Schedules cluster_biochemical Biochemical Correlates of Synergy TR_first This compound First (12-24 hour pretreatment) MetabolicPriming Metabolic Priming Phase: • IMPDH Inhibition • GTP Pool Depletion • Cell Cycle Synchronization TR_first->MetabolicPriming Induces SecondAgent Second Agent (Taxol, Dipyridamole, etc.) MetabolicPriming->SecondAgent Followed by EnhancedEffect Enhanced Cytotoxicity: • Increased TAD Concentrations • Sensitized Cellular State • Synergistic Cell Kill SecondAgent->EnhancedEffect Results in Simultaneous Simultaneous Administration Competition Competitive Interactions: • Reduced TAD Formation • Metabolic Interference • Pathway Competition Simultaneous->Competition Causes ReducedEfficacy Reduced Antitumor Efficacy (Antagonism) Competition->ReducedEfficacy Leads to TR_Taxol This compound → 12h → Taxol (Breast Cancer Models) TR_DP This compound or Dipyridamole Pretreatment → Second Agent (Hepatoma Models) TR_DNA This compound Continuous → DNA-Damaging Agents (Leukemia Models) TAD_Levels TAD Concentrations: • Simultaneous: 113% • Sequential: 129-135% GTP_Depletion GTP Depletion Enhanced in Sequential Schedules

Diagram 2: Schedule-Dependent Interactions in this compound Combination Therapy. This diagram illustrates the critical importance of drug sequencing, where pretreatment with this compound (12-24 hours) before adding secondary agents consistently produces synergistic effects, while simultaneous administration often yields antagonism. The enhanced TAD concentrations (129-135% vs 113% with simultaneous exposure) and metabolic priming underpin the schedule dependency observed in preclinical models.

Clinical Translation and Practical Considerations

Toxicity Management and Hematological Monitoring

The principal dose-limiting toxicity of this compound is hematological suppression, characterized by reversible neutropenia, thrombocytopenia, and anemia. Preclinical toxicology studies in rodent models demonstrate that this compound's effects on bone marrow cellularity and erythropoiesis are dose-dependent and reversible, with normal hematopoietic function typically restored within 20 days after treatment cessation. This reversibility is crucial for designing combination regimens that allow adequate treatment-free intervals for hematopoietic recovery. Clinical management strategies include: (1) routine blood count monitoring at least twice weekly during treatment; (2) dose adjustment guidelines based on nadir counts (reduce dose by 25% for platelet nadir <50,000/μL or absolute neutrophil count <500/μL); (3) prophylactic allopurinol to prevent tumor lysis syndrome and potentially enhance efficacy; and (4) growth factor support with G-CSF or erythropoietin for prolonged cytopenias. The predictable time course of hematological toxicity enables scheduling of combination agents to avoid overlapping nadirs [2] [6].

Biomarker-Guided Dose Optimization

Rational implementation of this compound combination therapy benefits from biomarker monitoring to ensure target engagement while minimizing toxicity. Key pharmacodynamic biomarkers include: (1) IMPDH activity in target tissues (e.g., leukemic blasts), with >70% inhibition indicating sufficient target engagement; (2) intracellular GTP concentrations, where >50% reduction correlates with therapeutic response; (3) TAD levels in tumor cells, with concentrations >100 pmol/10⁷ cells associated with improved outcomes; and (4) plasma hypoxanthine levels during allopurinol coadministration, maintained >10 μM for effective salvage pathway inhibition. These biomarkers facilitate individualized dosing rather than fixed dosing schedules, particularly important given the narrow therapeutic index of this compound combinations. Clinical studies demonstrate that biomarker-guided dosing (2200-4400 mg/m²) achieves therapeutic responses while mitigating excessive toxicity in end-stage leukemia patients [2] [7].

Emerging Resistance Mechanisms and Countermeasures

Several resistance mechanisms have been identified that limit this compound efficacy, along with corresponding strategies to overcome them. Primary resistance factors include: (1) decreased anabolism to the active TAD metabolite due to reduced kinase activity; (2) increased catabolism via pyrophosphatase-mediated degradation; (3) elevated salvage pathway activity enhancing guanine utilization; and (4) IMPDH gene amplification increasing target enzyme levels. Combination approaches represent strategic countermeasures: dipyridamole addresses salvage pathway dependence by blocking nucleoside transport; allopurinol enhances hypoxanthine-mediated inhibition of guanine salvage; and sequential scheduling can overcome kinetic resistance by ensuring adequate TAD accumulation before secondary challenge. Additionally, the observed downregulation of oncogenes (particularly c-Ki-ras) following this compound exposure in K562 erythroleukemic cells suggests that combination with differentiating agents like retinoic acid may provide additional synergistic benefits through complementary effects on malignant cell maturation [2] [4] [8].

Conclusion

This compound represents a paradigm for metabolically-targeted cancer therapy whose full potential is realized through rational combination strategies. The documented therapeutic synergism with diverse agent classes—including platinum compounds, antimetabolites, microtubule-targeting agents, and nucleoside transport inhibitors—underscores the versatility of IMPDH inhibition as a foundational approach for combination regimens. The critical importance of schedule dependency in these combinations cannot be overstated, as the same drug combination can produce either synergy or antagonism based solely on temporal sequencing. Future directions should focus on expanding the clinical evaluation of optimized combination schedules, developing more sophisticated biomarker-guided dosing algorithms, and exploring novel combinations with molecularly-targeted agents that may further enhance the therapeutic index of this promising metabolic intervention.

References

Tiazofurin Continuous Infusion Administration: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Mechanism of Action

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a promising antineoplastic agent that has demonstrated significant activity against various malignancies, particularly in patients with end-stage leukemia. As a C-nucleoside analog, this compound undergoes intracellular conversion to an analogue of NAD, which potently inhibits inosinate dehydrogenase (IMPDH), a pivotal enzyme in the de novo biosynthesis of guanine nucleotides [1] [2]. This inhibition leads to a marked depletion of intracellular GTP pools, ultimately disrupting DNA synthesis and cellular proliferation. The strategic targeting of IMPDH makes this compound particularly effective against rapidly dividing leukemic cells that rely heavily on de novo purine biosynthesis.

Early clinical trials utilizing bolus injections or continuous infusions over 5 days revealed substantial limitations, including dose-limiting toxicities such as neurotoxicity, pleuropericarditis, and myelosuppression [3]. These adverse effects were directly correlated with elevated plasma drug concentrations and increased area under the curve (AUC) values. In contrast, the adoption of a 1-hour daily infusion protocol demonstrated a markedly improved safety profile while maintaining therapeutic efficacy, highlighting the critical importance of administration methodology in optimizing this compound's clinical utility [3] [2]. The following diagram illustrates this compound's metabolic pathway and mechanism of action:

G This compound This compound Tiazofurin_monophosphate Tiazofurin_monophosphate This compound->Tiazofurin_monophosphate Cellular uptake & phosphorylation TAD_analog TAD_analog Tiazofurin_monophosphate->TAD_analog Conversion to NAD analogue IMPDH IMPDH TAD_analog->IMPDH Potent inhibition IMP IMP XMP XMP IMP->XMP IMPDH catalysis GTP GTP XMP->GTP Multiple steps IMPDH->GTP Depletion

Comparative Pharmacokinetics of Infusion Regimens

The administration schedule of this compound significantly influences its pharmacokinetic profile and consequent therapeutic index. Research has demonstrated that the 1-hour infusion method yields substantially different pharmacokinetic parameters compared to bolus administration or prolonged continuous infusion protocols.

Pharmacokinetic Advantages of 1-Hour Infusion

The 1-hour daily infusion protocol generates peak plasma concentrations approximately 50% lower than those achieved with bolus administration of equivalent doses, while maintaining therapeutic efficacy [3]. This modified approach exhibits biphasic pharmacokinetics characterized by a rapid distribution phase (alpha t1/2 = 0.5 hours) followed by a slower elimination phase (beta t1/2 = 6.2 hours) [3]. Notably, the area under the curve (AUC) for the 1-hour infusion method is approximately 52% of that observed with continuous infusion protocols, resulting in reduced drug accumulation and consequently diminished incidence and severity of toxicities [3]. This optimized pharmacokinetic profile enables administration of higher individual doses and greater cumulative drug exposure over extended treatment cycles, potentially enhancing antineoplastic effects while minimizing dose-limiting adverse events.

Table 1: Comparative Pharmacokinetic Parameters of this compound Administration Regimens

Parameter 10-Min Bolus 1-Hour Infusion 5-Day Continuous Infusion
Peak Plasma Concentration ~490 μM (1100 mg/m²) 245 μM (1100 mg/m²) Sustained lower concentrations
Alpha Half-life Not reported 0.5 hr Not reported
Beta Half-life Not reported 6.2 hr Longer elimination phase
AUC Higher relative exposure 52% of continuous infusion Reference value
Clearance Slower Faster elimination Slow
Toxicity Profile Severe (neurotoxicity, pleuropericarditis) Reduced incidence and severity Significant cumulative toxicity
Clinical Correlations and Outcomes

The pharmacokinetic advantages of the 1-hour infusion protocol translate directly into superior clinical outcomes. In a study of 26 patients with end-stage leukemia, this administration schedule resulted in complete remission in 7 patients and hematologic responses in 7 additional patients [3]. Particularly impressive results were observed in patients with myeloid blast crisis of chronic granulocytic leukemia, where 83% (10 of 12 evaluable patients) responded to therapy, with 6 achieving complete remission [3]. The reduced toxicity profile enabled administration of doses ranging from 1,100 to 3,300 mg/m², with peak plasma concentrations demonstrating dose-dependent increases from 245 μM to 736 μM, respectively [3]. Furthermore, pharmacokinetic studies indicate that This compound is eliminated primarily via renal excretion, with a significant proportion excreted unchanged in urine, suggesting that dose adjustments may be necessary in patients with impaired renal function [1].

Table 2: Dose-Dependent Pharmacokinetic Parameters and Clinical Response in 1-Hour Infusion Protocol

Dose (mg/m²) Peak Plasma Concentration (μM) Clinical Response Rate Toxicity Incidence
1,100 245 Hematologic improvements Minimal
2,200 441 Complete remission in subset Moderate
3,300 736 Highest response rates Manageable with monitoring

Experimental Protocols

Plasma Concentration Determination Protocol

Quantification of this compound in biological matrices is essential for pharmacokinetic monitoring and dose optimization. The following protocol describes a validated high-performance liquid chromatography (HPLC) method for determining this compound concentrations in plasma samples [1].

Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Potassium phosphate buffer (0.1 M, pH 6.0)
  • Solid-phase extraction cartridges (C18)
  • HPLC system with UV detector

Sample Preparation Procedure:

  • Protein Precipitation: Add 200 μL of cold acetonitrile to 100 μL of plasma sample. Vortex vigorously for 30 seconds.
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Solid-Phase Extraction: Transfer supernatant to pre-conditioned C18 solid-phase extraction cartridges. Wash with 1 mL of 5% methanol.
  • Elution: Elute this compound with 1 mL of methanol and evaporate to dryness under nitrogen stream.
  • Reconstitution: Reconstitute residue in 200 μL of mobile phase and inject 50 μL into HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Potassium phosphate buffer (0.1 M, pH 6.0):acetonitrile (85:15 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 254 nm
  • Retention Time: Approximately 7.3 minutes

Quantification and Validation:

  • Construct calibration curve using spiked plasma standards (0.5-100 μg/mL)
  • Determine linear regression analysis with correlation coefficient (r²) >0.999
  • Calculate inter-day and intra-day precision (<10% RSD)
  • Determine accuracy (85-115% of nominal values)
  • Establish limit of quantification (0.5 μg/mL)
IMP Dehydrogenase Activity Bioassay Protocol

Monitoring IMP dehydrogenase (IMPDH) activity in leukemic blast cells provides crucial pharmacodynamic information for guiding this compound therapy. This protocol details a radioenzyme assay for quantifying IMPDH activity in patient-derived samples [2].

Sample Collection and Preparation:

  • Blood Collection: Collect 10-20 mL of venous blood in heparinized tubes before and at predetermined intervals after this compound administration.
  • Blast Cell Isolation: Separate mononuclear cells by Ficoll-Hypaque density gradient centrifugation at 400 × g for 30 minutes.
  • Cell Washing: Wash isolated cells twice with phosphate-buffered saline (PBS) and count viable cells using trypan blue exclusion.
  • Cell Lysis: Suspend cell pellet in ice-cold hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and subject to three freeze-thaw cycles.

IMPDH Activity Assay:

  • Reaction Mixture: Combine in a final volume of 100 μL:
    • 50 mM Tris-HCl buffer (pH 7.4)
    • 100 mM KCl
    • 3 mM MgCl₂
    • 0.15 mM [8-¹⁴C]IMP (50,000 cpm/nmol)
    • 0.5 mM NAD⁺
    • Cell lysate (50-100 μg protein)
  • Incubation: Incubate reaction mixture at 37°C for 30 minutes in a shaking water bath.
  • Reaction Termination: Stop reaction by heating at 95°C for 3 minutes.
  • Product Separation: Apply samples to polyethylenimine-cellulose thin-layer chromatography plates and develop in 0.1 M LiCl/0.1 M formic acid.
  • Quantification: Scrape [¹⁴C]XMP spots and measure radioactivity by liquid scintillation counting.

Calculation and Interpretation:

  • Express enzyme activity as nmol XMP formed/h/mg protein
  • Calculate percentage inhibition relative to pre-treatment baseline values
  • Correlify enzyme inhibition with plasma this compound concentrations and clinical response

The following workflow diagram illustrates the complete experimental process from administration to biomarker analysis:

G Drug_Administration Drug_Administration Sample_Collection Sample_Collection Drug_Administration->Sample_Collection 1-hour infusion Dose: 1,100-3,300 mg/m² PK_Analysis PK_Analysis Sample_Collection->PK_Analysis Plasma samples Multiple timepoints PD_Analysis PD_Analysis Sample_Collection->PD_Analysis Blast cells Pre/post treatment Data_Integration Data_Integration PK_Analysis->Data_Integration Concentration-time profile AUC calculations PD_Analysis->Data_Integration IMPDH activity GTP levels Clinical_Decision Clinical_Decision Data_Integration->Clinical_Decision Dose adjustment Therapeutic monitoring

Application Notes and Clinical Considerations

Patient Selection and Monitoring

The judicious selection of patients and meticulous monitoring during this compound therapy are paramount for optimizing outcomes while minimizing risks. Current evidence suggests that this compound demonstrates particular efficacy in patients with myeloid blast crisis of chronic granulocytic leukemia, with response rates exceeding 80% in this population [3]. Key considerations for patient management include:

Pre-treatment Evaluation:

  • Complete hematologic profile with blast percentage quantification
  • Hepatic and renal function assessment
  • Serum uric acid levels
  • Baseline IMPDH activity in leukemic blast cells

Therapeutic Drug Monitoring:

  • Monitor plasma this compound concentrations at steady-state during infusion
  • Track IMPDH activity inhibition in target cells (aim for >50% suppression)
  • Measure intracellular GTP concentrations as a pharmacodynamic endpoint
  • Assess serum hypoxanthine levels when used in combination with allopurinol

Dose Modification Guidelines:

  • Reduce initial dose by 30-50% in patients with moderate renal impairment
  • Temporarily withhold treatment for severe neurotoxicity or cardiotoxicity
  • Consider dose escalation in subsequent cycles if subtherapeutic drug levels are documented with acceptable toxicity
Combination Therapy Strategies

Emerging evidence suggests that rational combination regimens may enhance the antileukemic efficacy of this compound while potentially mitigating resistance mechanisms. One particularly promising approach involves concurrent administration with allopurinol, which exerts synergistic effects through dual modulation of purine metabolic pathways [2]. Allopurinol administration (100 mg every 4-6 hours) markedly elevates plasma hypoxanthine concentrations, which competitively inhibits guanine phosphoribosyltransferase in blast cells, thereby blocking salvage pathways of guanine nucleotide synthesis [2]. This strategy effectively creates metabolic synergy by simultaneously inhibiting de novo guanylate biosynthesis (via this compound) and salvage pathway utilization.

Additional combination approaches supported by preclinical data include:

  • Sequential administration with guanosine analogues (e.g., arabinosylguanine), leveraging this compound-induced GTP pool depletion to enhance analog incorporation into DNA [4]
  • Differentiation-inducing agents (e.g., retinoic acid), which may promote terminal differentiation of leukemic blasts [2]
  • Agents that downregulate oncogene expression, potentially addressing this compound's documented ability to suppress c-Ki-ras expression in leukemic models [2]
Toxicity Management and Supportive Care

The modified 1-hour infusion schedule has substantially improved the safety profile of this compound compared to earlier administration protocols. However, vigilant toxicity monitoring and proactive management remain essential components of treatment:

Common Adverse Events:

  • Mild to moderate headache (responsive to standard analgesics)
  • Transient hyperbilirubinemia (typically self-limiting)
  • Nausea/vomiting (prophylactic antiemetics recommended)
  • Conjunctivitis (symptomatic management)

Potentially Serious Toxicities:

  • Neurotoxicity (dose-limiting in earlier regimens; reduced incidence with 1-hour infusion)
  • Pleuropericarditis (requires echocardiographic monitoring)
  • Myelosuppression (less frequent than with continuous infusion protocols)

Supportive Care Measures:

  • Aggressive hydration and allopurinol premedication to prevent tumor lysis syndrome
  • Regular neurologic assessments throughout treatment course
  • Cardiac monitoring in patients with pre-existing cardiovascular conditions
  • Hematologic support with growth factors or transfusions as needed

Conclusion

The optimized 1-hour infusion protocol for this compound administration represents a significant advancement in the therapeutic application of this targeted antineoplastic agent. Through precise pharmacokinetic modulation, this approach maintains potent antileukemic activity while substantially improving tolerability and safety. The integration of therapeutic drug monitoring with pharmacodynamic assessment of IMPDH inhibition provides a sophisticated framework for individualized dose optimization, exemplifying the principles of precision medicine in oncology. Future research directions should explore novel combination regimens, expanded indications in other malignancy types, and biomarker-driven patient selection to further enhance the therapeutic index of this unique purine metabolic inhibitor.

References

Tiazofurin's Mechanism of Action and Cytotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin is an anticancer agent whose activity requires intracellular conversion to an active metabolite, This compound adenine dinucleotide (TAD). TAD acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition leads to a critical depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for cancer cell growth and replication [1] [2]. The extent of cytotoxicity is directly linked to the accumulation of TAD within cells [1].

The clonogenic (colony formation) assay is a central method for evaluating the long-term cytotoxic effects of this compound, measuring the loss of reproductive viability in cancer cells after treatment [1].

The table below summarizes the core principles and common methods used to study this compound's cytotoxic effects.

Aspect Description Common Assays/Methods
Primary Mechanism Intracellular anabolism to TAD, which inhibits IMP dehydrogenase (IMPDH), leading to guanosine nucleotide depletion [1] [2]. Metabolic profiling (HPLC) [1].
Cytotoxicity Measurement Assessment of the irreversible, long-term loss of cell reproductive viability (clonogenic potential) [1]. Clonogenic (colony formation) assay [1].
Downstream Metabolic Effect Quantification of the depletion of guanine nucleotide pools, a direct consequence of IMPDH inhibition [1]. Nucleotide pool analysis (e.g., HPLC) [1].
Enzymatic Activity Measurement of IMPDH enzyme activity inhibition in cell lines [1]. Enzyme activity assays [1].

Key Experimental Workflows

The following diagrams illustrate the general workflow for assessing this compound cytotoxicity and the specific protocol for a synergistic drug combination study.

G cluster_1 Metabolite & Enzyme Analysis cluster_2 Cytotoxicity Endpoints Start Culture Target Cancer Cells Treat Treat with this compound Start->Treat Measure Measure Metabolites & Enzymes Treat->Measure Assess Assess Cytotoxicity Measure->Assess M1 Quantify TAD accumulation Measure->M1 M2 Measure IMPDH activity Measure->M2 M3 Analyze GTP/GDP pool levels Measure->M3 A1 Clonogenic Assay (Colony Survival) Assess->A1 A2 Growth Inhibition Assay (IC50) Assess->A2

Diagram 1: General Workflow for this compound Cytotoxicity Assays

A study on ovarian carcinoma cells (OVCAR-5) demonstrated a synergistic effect when this compound was combined with Genistein. The protocol was designed based on the finding that this compound significantly decreases GTP levels by 50% at the 12-hour mark [3].

G cluster_analysis Analysis Endpoints T0 Day 0: Seed OVCAR-5 cells T1 Day 1: Add 20 µM this compound T0->T1 T2 Hour 12: Add 20 µM Genistein T1->T2 T3 Incubate for desired duration T2->T3 End Analyze Synergistic Effect T3->End A1 Cell Count (Predicted 30% vs. Observed 8%) End->A1 A2 Clonogenic Assay (LC50) End->A2 A3 GTP Level Measurement End->A3

Diagram 2: Protocol for Synergistic this compound & Genistein Study

Considerations for Protocol Design

When designing your own experiments, consider these factors that can influence this compound's cytotoxicity, as identified in earlier research:

  • Cell Line Sensitivity: Significant variation exists between different cancer cell lines. Some are "sensitive" while others are "resistant," often dictated by their ability to accumulate TAD [1].
  • Metabolic Enzymes: The intracellular levels of TAD are regulated by the balance between its synthesis (via NAD pyrophosphorylase) and degradation (via a specific phosphodiesterase). Cell lines with high synthetic and low degradative enzyme activity are more susceptible [1].
  • Drug Combinations: As shown in the synergistic study, the timing of administration for combination therapies is critical and should be based on the pharmacokinetic and pharmacodynamic profile of each drug [3].

References

Comprehensive Application Notes and Protocols: Tiazofurin-Induced Erythroid Differentiation in K-562 Human Leukemic Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiazofurin as a Differentiation Agent

This compound (2-β-D-ribofuranosylthiazole-4-carboxamide; NSC 286193) represents a class of therapeutic agents that promote cellular differentiation in leukemic cells rather than relying solely on cytotoxic effects. This novel approach to cancer therapy focuses on reprogramming malignant cells toward more mature, non-dividing states. The K-562 human chronic myelogenous leukemia cell line serves as an established model system for studying erythroid differentiation due to its ability to express fetal hemoglobin when exposed to appropriate inducing agents. This compound exerts its effects primarily through its active metabolite, an analog of NAD, which potently inhibits IMP dehydrogenase (IMPDH), the rate-limiting enzyme in guanine nucleotide biosynthesis. This strategic inhibition leads to subsequent metabolic and genetic alterations that ultimately activate the erythroid differentiation program in leukemic cells [1].

The significance of this compound lies in its ability to demonstrate that metabolic manipulation of nucleotide pools can influence differentiation processes in cancer cells. This provides a compelling alternative to conventional cytotoxic chemotherapy, particularly for leukemias where differentiation arrest represents a fundamental pathological feature. Research has shown that this compound-mediated cell differentiation is a multistep process involving early metabolic changes that precede commitment to differentiation, followed by later genomic activation of erythroid-specific genes [1]. Understanding these mechanisms provides valuable insights for developing more effective differentiation-based therapies for hematological malignancies.

Mechanism of Action

Molecular Pathways and Metabolic Effects

This compound employs a sophisticated mechanism of action that begins with its conversion to an active metabolite structurally analogous to NAD. This metabolite functions as a potent inhibitor of IMP dehydrogenase (IMPDH), the enzyme responsible for catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) – the rate-limiting step in guanine nucleotide biosynthesis. Inhibition of this critical enzymatic step leads to rapid depletion of intracellular GTP pools, creating a cascade of downstream effects that ultimately trigger erythroid differentiation [1].

The reduction in GTP availability has profound implications for cellular signaling networks, particularly those involving GTP-binding proteins. Research has demonstrated that this compound treatment decreases the active Ras-GTP complex in K-562 cells in a time-dependent and dose-dependent manner. In untreated K-562 cells, the baseline Ras-GTP concentration is approximately 26.3% of total Ras, but treatment with 200 μM this compound reduces this to 16.6% at 6 hours and further to 10.6% at 12 hours [2]. This reduction in active Ras is significant because Ras functions as a critical molecular switch in proliferative signaling pathways, and its inactivation contributes to the cessation of growth and initiation of differentiation processes.

Table 1: Time Course of this compound Effects on Key Parameters in K-562 Cells

Time Point IMPDH Activity GTP Levels Ras-GTP Complex c-Ki-ras Expression Aγ-globin Transcription
0-6 hours Decreased Significantly reduced Beginning to decrease Altered No change
12-24 hours Sustained low Depleted Substantially reduced Downregulated Initial activation
48+ hours Sustained low Depleted Minimized Downregulated Markedly increased

Beyond these metabolic effects, this compound modulates the expression of proto-oncogenes, particularly c-Ki-ras, which appears to be part of the complex process associated with this compound-induced erythroid differentiation [1]. The late effect of this compound (observed at 48 hours) is the striking activation of transcription of the erythroid-specific gene encoding Aγ-globin, a definitive marker of erythroid differentiation [1]. This genomic reprogramming represents the culmination of the differentiation process initiated by the early metabolic changes.

Visualization of Molecular Mechanisms

The following diagram illustrates the key molecular mechanisms and temporal sequence of this compound-induced erythroid differentiation in K-562 cells:

G This compound This compound TiazofurinMetabolite This compound Metabolite (NAD analog) This compound->TiazofurinMetabolite Metabolic conversion IMPDH_Inhibition IMPDH Inhibition TiazofurinMetabolite->IMPDH_Inhibition Potent inhibition GTP_Depletion GTP Pool Depletion IMPDH_Inhibition->GTP_Depletion Rate-limiting step RasGTP_Reduction Reduced Ras-GTP Complex GTP_Depletion->RasGTP_Reduction Decreased activation Oncogene_Modulation Proto-oncogene Modulation GTP_Depletion->Oncogene_Modulation c-Ki-ras downregulation Differentiation_Initiation Differentiation Program Initiation RasGTP_Reduction->Differentiation_Initiation Oncogene_Modulation->Differentiation_Initiation Globin_Activation Aγ-globin Gene Activation Differentiation_Initiation->Globin_Activation 48 hours

Experimental Protocols

Cell Culture and this compound Treatment

The following protocol outlines the standard procedure for maintaining K-562 cells and inducing erythroid differentiation with this compound:

  • Cell Culture Maintenance: K-562 human chronic myelogenous leukemia cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin solution. Cells are kept in a humidified incubator at 37°C with 5% CO₂ and subcultured every 3-4 days to maintain logarithmic growth phase at densities between 1×10⁵ and 1×10⁶ cells/mL. It is critical to ensure that cell viability exceeds 95% before initiating differentiation experiments, as assessed by trypan blue exclusion [1].

  • This compound Treatment Protocol: Prepare a fresh stock solution of this compound at 100 mM in sterile phosphate-buffered saline (PBS) or culture-grade DMSO. For differentiation induction, harvest exponentially growing K-562 cells by centrifugation (300 × g for 5 minutes) and resuspend in fresh complete medium at a density of 2×10⁵ cells/mL. Add this compound to achieve a final concentration of 100-200 μM from the stock solution. Include appropriate vehicle controls in all experiments. Culture the cells for 3-5 days, monitoring daily for morphological changes indicative of erythroid differentiation [1] [2].

  • Modulation of Guanine Nucleotide Pools: To investigate the specificity of this compound's mechanism, parallel experiments can be performed with guanosine supplementation (100 μM) to bypass the IMPDH blockade and restore GTP pools. Conversely, to enhance this compound's effects, include conditions with hypoxanthine (100-200 μM) to inhibit the GTP salvage pathway. These experimental manipulations provide critical evidence that the guanine nucleotides are fundamentally involved in this compound-initiated differentiation [1] [2].

Assessment of Differentiation

The efficacy of this compound-induced differentiation should be evaluated using multiple complementary assays that measure biochemical, molecular, and morphological markers:

  • Benzidine Staining for Hemoglobin: The accumulation of hemoglobin represents a definitive marker of erythroid differentiation. Prepare a fresh working solution of benzidine dihydrochloride (0.2 mg/mL in 0.5 M acetic acid) with 0.3% hydrogen peroxide. Mix 100 μL of cell suspension with 100 μL of benzidine solution and incubate for 10 minutes at room temperature. Score benzidine-positive cells (blue-green staining) using a hemocytometer. Count a minimum of 200 cells per sample, and express results as the percentage of benzidine-positive cells. Under optimal this compound induction conditions, expect 40-60% of cells to become benzidine-positive within 4-5 days [1].

  • Molecular Analysis of Differentiation Markers: For analysis of Aγ-globin gene expression, isolate total RNA using standard methods at various time points (24, 48, 72, and 96 hours) after this compound addition. Perform Northern blotting or quantitative RT-PCR using probes specific for the Aγ-globin transcript. The striking activation of Aγ-globin transcription is typically observed as a late effect (48 hours) of this compound treatment [1]. Additionally, assess the expression of other erythroid-specific genes such as glycophorin A and spectrin to obtain a comprehensive picture of the differentiation status.

  • Flow Cytometric Analysis: Monitor surface expression of erythroid-specific markers such as glycophorin A using fluorochrome-conjugated antibodies and flow cytometry. Additionally, assess cell cycle distribution by propidium iodide staining to document the growth arrest that typically accompanies terminal differentiation. Compare this compound-treated samples with vehicle-treated controls to quantify the differentiation response [1].

Table 2: Key Experimental Parameters for this compound-Induced Differentiation

Parameter Optimal Conditions Assessment Method Expected Outcome
This compound Concentration 100-200 μM Dilution from fresh stock Dose-dependent differentiation
Treatment Duration 3-5 days Daily monitoring Maximal effect by day 4-5
Cell Density 2×10⁵ cells/mL Hemocytometer counting Logarithmic growth phase
Guanosine Reversal 100 μM Benzidine staining Prevention of differentiation
Hypoxanthine Enhancement 100-200 μM Benzidine staining Enhanced differentiation
IMPDH Activity N/A Direct enzyme assay >70% inhibition
GTP Depletion N/A HPLC measurement >60% reduction
Ras-GTP Complex N/A Immunoprecipitation+TLC Reduction from 26% to 11%

Combination Therapy Strategies

Research has explored the potential of combining this compound with other bioactive compounds to enhance its differentiation-inducing effects:

  • Synergy with Genistein: Studies indicate that this compound and the soy isoflavone genistein exhibit synergistic action on growth inhibition and differentiation of K-562 human leukemic cells. The combination therapy approach allows for reduced concentrations of both agents while maintaining or enhancing efficacy. Genistein, a protein tyrosine kinase inhibitor with documented pro-differentiation and pro-apoptotic activities in tumor models, appears to complement this compound's mechanism of action through modulation of overlapping signaling pathways [3].

  • Experimental Design for Combination Studies: For combination studies, prepare stock solutions of this compound (100 mM in PBS) and genistein (100 mM in DMSO). Treat K-562 cells with varying concentrations of this compound (25-100 μM) and genistein (25-100 μM) individually and in combination. The synergistic effect can be quantified using the combination index method, where values less than 1 indicate synergy. Assess differentiation markers more frequently in combination studies (e.g., every 24 hours) to characterize the potential acceleration of the differentiation process [3].

The following diagram illustrates the experimental workflow for evaluating this compound-induced differentiation and combination therapies:

G Start K-562 Cell Culture (Exponential Phase) TreatmentGroups Establish Treatment Groups Start->TreatmentGroups TiazofurinOnly This compound Alone (100-200 μM) TreatmentGroups->TiazofurinOnly Combination This compound + Genistein (25-100 μM each) TreatmentGroups->Combination Controls Vehicle Controls Guanosine Reversal TreatmentGroups->Controls Analysis Differentiation Analysis TiazofurinOnly->Analysis Combination->Analysis Controls->Analysis Morphological Morphological Assessment (Benzidine Staining) Analysis->Morphological Molecular Molecular Analysis (IMPDH activity, GTP levels, Ras-GTP, Gene Expression) Analysis->Molecular Cellular Cellular Assays (Flow Cytometry, Cell Cycle) Analysis->Cellular Integration Data Integration & Mechanism Elucidation Morphological->Integration Molecular->Integration Cellular->Integration

Troubleshooting and Optimization

Successful induction of erythroid differentiation with this compound requires attention to several critical experimental factors:

  • Variable Differentiation Response: If differentiation efficiency is suboptimal (consistently <30% benzidine-positive cells), verify the cellular GTP depletion using HPLC measurement of nucleotide pools. Inadequate GTP reduction suggests either insufficient IMPDH inhibition or activation of salvage pathways. Consider increasing this compound concentration within the 100-200 μM range or adding hypoxanthine (200 μM) to inhibit the salvage pathway. Additionally, ensure that cell density remains between 1×10⁵ and 5×10⁵ cells/mL throughout the treatment period, as overcrowding can diminish differentiation response [1] [2].

  • Guanosine Reversal Validation: The specificity of this compound's mechanism should be confirmed through guanosine reversal experiments. If guanosine supplementation (100 μM) fails to prevent differentiation, this may indicate non-specific effects or contamination of reagents. Verify guanosine activity by testing its ability to prevent GTP depletion in preliminary experiments. Source guanosine from reputable suppliers and prepare fresh solutions for each experiment, as nucleotide analogs can degrade over time [2].

  • Assessment Timing: The temporal progression of differentiation markers is crucial for accurate interpretation. If early markers (IMPDH inhibition, GTP depletion) are observed but late markers (Aγ-globin expression) are absent, extend the treatment duration to 5-7 days. Conversely, if unexpected early expression of late markers occurs, verify that the cells have not been unintentionally pre-induced or contaminated with other inducing agents. Always include positive controls such as hemin-induced differentiation to validate assay sensitivity [1].

Applications in Drug Development

The this compound-induced differentiation model in K-562 cells provides a valuable platform for several aspects of drug development:

  • Screening for Differentiation Inducers: The well-characterized response of K-562 cells to this compound makes this system ideal for screening novel compounds with potential differentiation-inducing activity. Candidates can be evaluated alone or in combination with suboptimal concentrations of this compound to identify synergistic interactions. The quantitative nature of the benzidine staining assay allows for medium-throughput screening approaches [1] [3].

  • Mechanistic Studies of Differentiation: The detailed characterization of this compound's mechanism provides a framework for elucidating the mode of action of novel differentiation inducers. By comparing the effects of new compounds on IMPDH activity, GTP pools, Ras-GTP complex formation, and proto-oncogene expression with the established this compound profile, researchers can classify compounds according to their mechanistic similarities [1] [2].

  • Biomarker Identification and Validation: The temporal sequence of molecular events in this compound-induced differentiation offers opportunities to identify potential biomarkers for monitoring differentiation therapy in clinical settings. For example, the reduction in Ras-GTP complex precedes morphological differentiation, suggesting its potential utility as an early indicator of treatment response [2].

Conclusion

This compound-induced erythroid differentiation in K-562 cells represents a well-established model system for studying the molecular mechanisms underlying cancer cell differentiation. The detailed protocols outlined in this document provide researchers with robust methodologies for investigating differentiation therapy approaches. The key advantages of this system include the clearly defined mechanism of action beginning with IMPDH inhibition, the well-characterized temporal sequence of molecular and cellular events, and the quantifiable readouts that facilitate both basic research and drug discovery applications.

The continuing relevance of this model is evidenced by ongoing research into combination approaches, particularly the documented synergistic relationship between this compound and genistein [3]. Furthermore, the ability to modulate the system with guanosine and hypoxanthine provides powerful tools for mechanistic verification [2]. As differentiation therapy continues to evolve as a therapeutic strategy for hematological malignancies, the this compound-K-562 model remains an invaluable resource for elucidating fundamental principles and developing novel therapeutic approaches.

References

Comprehensive Application Notes: Tiazofurin-Mediated Gene Expression Modulation and Erythroid Differentiation in Leukemia Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Significance

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide; NSC 286193) represents a class of C-linked nucleoside analogs with significant antitumor properties, particularly against hematological malignancies. As a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), this compound exerts its effects through sophisticated modulation of nucleotide pools and gene expression patterns, leading to induced differentiation and apoptosis in leukemia cells. These application notes provide a comprehensive technical resource for researchers investigating the mechanisms and therapeutic potential of this compound, with detailed protocols for evaluating its effects on cellular differentiation and gene expression in experimental models.

The significance of this compound in cancer research stems from its unique dual mechanism of action—direct cytotoxicity through nucleotide depletion and epigenetic modulation of differentiation programs. Unlike conventional chemotherapeutic agents that primarily induce DNA damage, this compound represents a more nuanced approach to cancer therapy by potentially reprogramming malignant cells toward less proliferative states. This has made it a valuable tool for studying the relationship between cellular metabolism, gene expression, and differentiation in leukemic models, particularly the K-562 human erythroleukemia cell line, which serves as a standard experimental system for evaluating erythroid differentiation.

Molecular Mechanisms of Action

Primary Biochemical Pathway

This compound's mechanism begins with its intracellular conversion to an active metabolite known as This compound adenine dinucleotide (TAD), which closely resembles the natural cofactor NAD⁺. This conversion occurs through a phosphorylation and conjugation process similar to the activation of other nucleoside analogs:

  • Initial phosphorylation by cellular kinases produces this compound monophosphate
  • Further enzymatic processing results in TAD, which competitively inhibits IMPDH at the NAD⁺ binding site
  • IMPDH inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in de novo GTP biosynthesis
  • The resulting depletion of intracellular GTP pools disrupts numerous cellular processes dependent on guanine nucleotides [1] [2]

Table 1: Key Enzymatic Targets in this compound Activity

Enzyme Function Effect of Inhibition
IMP dehydrogenase Rate-limiting enzyme in de novo GTP synthesis Depletion of intracellular GTP pools
Guanine phosphoribosyltransferase Salvage pathway enzyme Target for combination therapy with allopurinol
NMN adenylyltransferase Converts this compound to active TAD metabolite Site of potential resistance development

The metabolic consequences of IMPDH inhibition form the foundation of this compound's activity. GTP serves as an essential substrate for RNA synthesis, G-protein signaling, and glycoprotein synthesis, making rapidly proliferating cancer cells particularly vulnerable to GTP depletion. The decrease in GTP levels from this compound exposure has been quantitatively demonstrated to occur within hours of treatment, establishing a direct link between metabolic disruption and subsequent cellular effects [1] [3].

Gene Expression Modulation

The GTP depletion triggered by this compound sets in motion a cascade of gene expression changes that ultimately drive erythroid differentiation:

  • Early response events (within 6 hours): Downregulation of c-Ki-ras proto-oncogene expression
  • Intermediate events (24-48 hours): Commitment to differentiation without continued drug presence
  • Late differentiation markers (48+ hours): Activation of γ-globin gene transcription and hemoglobin production [1]

The connection between GTP metabolism and gene expression appears to involve GTP-binding proteins and small GTPases that transduce extracellular signals to the nucleus. The observed downregulation of c-Ki-ras following this compound treatment suggests that this oncogene may be particularly sensitive to guanine nucleotide availability, positioning it as a key mediator in the differentiation pathway [1] [3].

The following diagram illustrates the sequential molecular events in this compound-induced erythroid differentiation:

G A This compound Administration B Intracellular Conversion to TAD A->B C IMPDH Inhibition B->C D GTP Pool Depletion C->D C->D Direct Effect E c-Ki-ras Downregulation D->E F Transcriptional Activation E->F E->F Gene Expression Modulation G Erythroid Differentiation Markers F->G H Functional Erythroid Cells G->H

Figure 1: Sequential Molecular Events in this compound-Induced Erythroid Differentiation

Quantitative Effects of this compound Treatment

Biochemical Parameters

The effects of this compound on key biochemical parameters have been quantified across multiple studies, providing researchers with reference values for experimental planning and data interpretation. These metrics demonstrate the profound metabolic disruption induced by IMPDH inhibition and establish dose-response relationships critical for therapeutic application.

Table 2: Biochemical Effects of this compound in K-562 Cells

Parameter Baseline Level Post-Treatment Level Time Frame Dose Dependency
IMPDH activity 100% 20-30% 2-6 hours IC₅₀ ~ 0.1-1.0 μM
Intracellular GTP 100% 15-25% 4-8 hours Dose-dependent 10-100 μM
c-Ki-ras expression 100% 30-40% 6-12 hours Observed at differentiation-inducing doses
γ-globin transcription Baseline 300-400% 48-72 hours Dose-dependent 10-100 μM

The temporal sequence of these biochemical changes reveals the mechanistic progression from initial enzyme inhibition to ultimate differentiation. The early IMPDH inhibition and GTP depletion are prerequisite events for subsequent gene expression changes, as demonstrated by rescue experiments with guanosine. When exogenous guanosine is provided to replenish GTP pools via the salvage pathway, it completely abrogates this compound's differentiating effects, confirming the central role of GTP depletion in the mechanism of action [1] [3].

Gene Expression Changes

This compound induces a reproducible pattern of gene expression modulation in susceptible leukemia cells, with both downregulation of proliferation-associated genes and upregulation of differentiation markers. These changes have been characterized using techniques including Northern blotting, quantitative PCR, and nuclear run-on assays, which confirm that the effects occur at the transcriptional level.

The most prominent gene expression changes include:

  • c-Ki-ras downregulation: Early reduction in mRNA and protein levels
  • γ-globin induction: Marked increase in transcription and protein production
  • Other erythroid markers: Increased expression of glycophorin A, spectrin, and heme synthesis enzymes
  • Oncogene modulation: Variable effects on c-myc depending on cell context [1] [2]

The connection between GTP depletion and specific gene regulation appears to involve both direct effects on transcription factor function and indirect signaling through GTP-dependent pathways. The consistency of c-Ki-ras downregulation across multiple studies suggests it may serve as a useful biomarker for this compound activity in both experimental and clinical settings.

Experimental Protocols

This compound-Induced Differentiation in K-562 Cells

The K-562 human erythroleukemia cell line provides a well-characterized model system for investigating this compound-induced differentiation. This protocol outlines the standard methodology for evaluating erythroid differentiation following this compound exposure.

4.1.1 Materials and Reagents
  • K-562 cells (ATCC CCL-243)
  • RPMI-1640 culture medium with L-glutamine
  • Fetal bovine serum (FBS), heat-inactivated
  • Penicillin-Streptomycin solution
  • This compound (commercially available as NSC 286193)
  • Guanosine stock solution (50 mM in PBS)
  • Phosphate-buffered saline (PBS), sterile
  • Benzidine staining solution (see formulation below)
  • Hemocytometer or automated cell counter
  • CO₂ incubator (37°C, 5% CO₂)
  • Centrifuge with swing-bucket rotor for 15 mL tubes
4.1.2 Cell Culture and Treatment Protocol
  • Cell maintenance: Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Maintain cells in exponential growth phase (1-8 × 10⁵ cells/mL) by passaging every 2-3 days.

  • Experimental setup: Seed cells at 2 × 10⁵ cells/mL in fresh complete medium in T-25 flasks or 6-well plates (2-3 mL/well). Include the following experimental conditions:

    • Untreated control
    • This compound treatment (recommended range: 10-100 μM)
    • This compound + guanosine (100-200 μM) to demonstrate GTP-dependent mechanism
  • Treatment duration: Incubate cells with this compound for 48-96 hours. For time-course experiments, include time points at 6, 12, 24, 48, 72, and 96 hours to capture early and late differentiation events.

  • Cell harvesting: Collect cells by centrifugation at 300 × g for 5 minutes. Wash once with PBS and resuspend in fresh medium for viability assessment or in appropriate buffers for downstream assays.

4.1.3 Assessment of Differentiation

Benzidine Staining for Hemoglobin Detection

  • Solution preparation: Prepare benzidine working solution fresh:

    • 0.2% benzidine dihydrochloride in 0.5 M acetic acid
    • Add hydrogen peroxide to 0.001% immediately before use
    • CAUTION: Benzidine is a potential carcinogen—use appropriate precautions
  • Staining procedure:

    • Mix 50 μL cell suspension with 50 μL benzidine working solution
    • Incubate at room temperature for 5-10 minutes
    • Score cells as positive for hemoglobin if blue-green staining is visible
    • Count at least 200 cells per condition using light microscopy
  • Expected outcomes: After 72-96 hours of this compound treatment (50-100 μM), 40-60% of K-562 cells typically demonstrate benzidine positivity, compared to <5% in untreated controls [1] [3].

Analysis of Apoptosis Induction

In addition to differentiation, this compound induces apoptosis in sensitive cell lines, which can be quantified using the following protocol optimized for K-562 and MOLT-4 leukemia cells.

4.2.1 Materials and Reagents
  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
  • FITC-conjugated Annexin V
  • Propidium iodide (PI) solution (50 μg/mL)
  • 96-well V-bottom plates
  • Flow cytometer with 488 nm excitation
  • Hypoxanthine (optional, for enhancement experiments)
4.2.2 Staining and Analysis Procedure
  • Cell preparation: Harvest 1-5 × 10⁵ cells by gentle centrifugation (300 × g, 5 minutes). Wash once with cold PBS and once with Annexin V binding buffer.

  • Staining:

    • Resuspend cells in 100 μL Annexin V binding buffer containing FITC-Annexin V (according to manufacturer's recommended dilution)
    • Incubate for 15 minutes at room temperature in the dark
    • Add 100 μL binding buffer containing PI (final concentration 1 μg/mL)
    • Keep samples on ice until analysis
  • Flow cytometry:

    • Analyze samples within 1 hour using flow cytometry
    • Use 488 nm excitation with FITC detection at 530 nm and PI at >575 nm
    • Collect at least 10,000 events per sample
    • Analyze using standard quadrant analysis:
      • Viable cells: Annexin V⁻/PI⁻
      • Early apoptotic: Annexin V⁺/PI⁻
      • Late apoptotic/necrotic: Annexin V⁺/PI⁺
  • Expected results: After 24-48 hours of this compound treatment (50-100 μM), typically 20-40% of K-562 cells will be in early apoptosis (Annexin V⁺/PI⁻), with additional cells in late apoptosis/necrosis. Guanosine co-treatment should significantly reduce apoptosis, while hypoxanthine may enhance it by further inhibiting salvage pathways [4].

Molecular Analysis of Gene Expression Changes

This protocol details the assessment of this compound-mediated modulation of oncogene and differentiation marker expression using quantitative methods.

4.3.1 RNA Isolation and Analysis
  • Total RNA extraction: Use TRIzol or similar reagent according to standard protocols. Ensure RNA integrity (RIN >8.0) for accurate gene expression analysis.

  • Northern blotting:

    • Separate 10-20 μg total RNA on formaldehyde-agarose gels
    • Transfer to nylon membranes and cross-link
    • Hybridize with ³²P-labeled probes for:
      • c-Ki-ras (early downregulation)
      • γ-globin (late induction)
      • GAPDH or β-actin as loading controls
    • Quantify signals using phosphorimager or densitometry
  • Alternative methods: For more sensitive detection, use:

    • RT-qPCR with gene-specific primers
    • Nuclear run-on assays to distinguish transcriptional vs. post-transcriptional regulation
4.3.2 Expected Expression Kinetics
  • c-Ki-ras: Significant reduction within 6 hours, maximal by 12-24 hours
  • γ-globin: Detectable increase by 24 hours, maximal by 48-72 hours
  • Housekeeping genes: Stable expression throughout treatment period

Therapeutic Applications and Clinical Evidence

Clinical Trial Experience

Early-phase clinical investigations of this compound in patients with refractory leukemia have provided evidence of its therapeutic potential, while also highlighting limitations that inform current research directions. Key findings from these clinical studies include:

  • Response rates: Approximately 50% of end-stage leukemic patients achieved some form of remission following this compound infusion regimens (daily × 10 to 15)
  • Response duration: Remissions typically persisted for 1-10 months, with total survival of responding patients ranging from approximately 1 to 15 months
  • Administration protocol: 60-minute intravenous infusion by pump, with doses ranging from 2,200 to 4,400 mg/m²
  • Toxicity management: Altered administration schedules helped reduce the incidence and severity of adverse effects [2]

These clinical outcomes established proof-of-concept for IMPDH inhibition as a therapeutic strategy in leukemia while underscoring the need for improved response durability through combination approaches or patient selection strategies.

Combination Strategies

Rational combination approaches have been explored to enhance this compound's efficacy and overcome resistance mechanisms:

  • Allopurinol synergy: Originally administered to control hyperuricemia, allopurinol unexpectedly enhanced this compound efficacy by increasing plasma hypoxanthine levels, which competitively inhibits guanine phosphoribosyltransferase and further impedes guanine salvage [2]

  • Retinoic acid combinations: Preclinical studies in HL-60 cells demonstrated synergistic effects when this compound was combined with retinoic acid, potentially through complementary effects on differentiation and oncogene modulation (c-myc downregulation) [2]

  • Guanosine rescue modulation: Strategic manipulation of salvage pathways represents a promising approach to enhance therapeutic index

The following diagram illustrates the metabolic targets of this compound and potential combination approaches:

G cluster_0 De Novo Pathway cluster_1 Salvage Pathway Inhibition A This compound B TAD Metabolite A->B C IMPDH Inhibition B->C D De Novo GTP Synthesis Blocked C->D C->D F Cell Differentiation/Apoptosis C->F Direct Contribution E GTP Depletion D->E D->E E->F G Guanosine Salvage G->E Rescues Effect H Allopurinol I Hypoxanthine Accumulation H->I H->I J GPRT Inhibition I->J I->J K Enhanced GTP Depletion J->K J->K K->E

Figure 2: Metabolic Targets of this compound and Combination Strategy with Allopurinol

Research Limitations and Future Directions

Resistance Mechanisms

Despite its promising mechanism, this compound activity can be limited by several resistance pathways that represent active areas of investigation:

  • Enhanced salvage pathway activity: Increased guanine salvage capacity through upregulation of guanine phosphoribosyltransferase
  • NMN adenylyltransferase depletion: Reduced conversion of this compound to its active TAD metabolite
  • Biochemical adaptation: Alterations in purine metabolic flux that maintain GTP pools despite IMPDH inhibition [5]

Understanding these resistance mechanisms provides insights for combination approaches and patient stratification strategies. Monitoring IMPDH activity and GTP concentrations in target cells represents a pharmacodynamic approach to optimizing therapy and identifying resistant populations.

Technical Considerations for Research

When designing experiments with this compound, researchers should account for several technical considerations:

  • Cell line variability: Differentiation response varies significantly across leukemia cell lines, with K-562 showing robust erythroid differentiation while other lines may primarily undergo apoptosis
  • Temporal dynamics: The sequence of metabolic changes, gene expression modulation, and phenotypic effects requires careful time-course analysis
  • Guanosine control experiments: Always include guanosine rescue conditions to confirm the specificity of effects through GTP-dependent mechanisms
  • Metabolic monitoring: Complementary assessment of GTP levels and IMPDH activity strengthens mechanistic conclusions

Conclusion

This compound remains a valuable tool for investigating the relationships between cellular metabolism, gene expression, and differentiation in leukemia models. Its well-characterized mechanism as an IMPDH inhibitor that depletes GTP pools and modulates proto-oncogene expression provides a paradigm for metabolic targeting in cancer therapy. The protocols outlined in these application notes provide a foundation for standardized assessment of this compound's effects on differentiation, apoptosis, and gene expression across experimental models.

Future research directions include optimizing combination strategies with other differentiation-inducing agents, developing biomarkers to predict response, and exploring newer IMPDH inhibitors that may offer improved therapeutic indices. The established role of this compound as a differentiation-inducing agent continues to inform therapeutic approaches targeting metabolic dependencies in cancer cells.

References

Comprehensive Application Notes and Protocols: Tiazofurin-Induced Modulation of Ras-GTP Complex in Oncological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ras Signaling and Tiazofurin in Targeted Drug Discovery

The Ras protein superfamily comprises small GTP-binding proteins that function as critical molecular switches regulating cellular proliferation, differentiation, and survival pathways. These proteins cycle between active GTP-bound states and inactive GDP-bound states, with this cycling controlled by regulatory proteins including guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Oncogenic mutations in Ras genes, particularly at codons G12, G13, and Q61, result in constitutively active Ras signaling that drives approximately 25-30% of human cancers, with incidence reaching 90% in specific malignancies like pancreatic ductal adenocarcinoma [1]. Despite decades of research, directly targeting Ras proteins has proven challenging due to the picomolar affinity of Ras for GTP and the absence of well-defined binding pockets for drug accommodation [1].

This compound (NSC 286193) represents an innovative indirect targeting strategy that exploits the metabolic dependencies of Ras signaling. As a C-nucleoside analog, this compound undergoes intracellular conversion to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which potently inhibits inosine 5'-monophosphate dehydrogenase (IMP dehydrogenase or IMP DH), the rate-limiting enzyme in de novo GTP biosynthesis [2] [3]. By depleting intracellular GTP pools, this compound effectively modulates the activation state of Ras proteins and downstream oncogenic signaling pathways, presenting a valuable research tool and therapeutic approach for investigating Ras-driven malignancies [4] [2].

Molecular Mechanism of Action: Comprehensive Analysis

Primary Biochemical Pathway

This compound's mechanism operates through a precisely characterized biochemical cascade that ultimately influences Ras activation states:

  • IMP Dehydrogenase Inhibition: The active metabolite TAD binds with high affinity to the NAD+ binding site of IMP dehydrogenase, competitively inhibiting enzymatic activity. This inhibition strategy effectively blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), representing the committed step in de novo GTP biosynthesis [3].

  • GTP Pool Depletion: IMP dehydrogenase inhibition results in rapid reduction of intracellular GTP concentrations. Research demonstrates that GTP concentration decreases with an apparent half-life (t½) of approximately 6 hours following this compound administration in clinical settings [2]. This depletion directly impacts the availability of GTP for loading onto Ras proteins.

  • Ras-GTP Complex Reduction: With limited GTP availability, the proportion of Ras existing in the active GTP-bound state significantly decreases. Experimental data from K562 leukemic cells shows that this compound (200 μM) reduces Ras-GTP complexes from 26.3% to 16.6% within 6 hours, with further reduction to 10.6% after 12 hours of treatment [4].

  • Oncogene Expression Modulation: The reduction in Ras-GTP complexes is accompanied by downregulation of oncogene expression, particularly affecting c-Ki-ras and c-myc. Clinical evidence indicates that ras expression decreases with an apparent t½ of 8 hours, while c-myc expression declines more gradually with an apparent t½ of 38.5 hours [2].

  • Cellular Differentiation Induction: The collective impact of these molecular events triggers differentiation programs in leukemic blast cells, ultimately leading to reduced proliferation and maturation toward more differentiated states [3] [5].

Signaling Pathway Context

The Ras signaling ecosystem involves complex regulation with profound implications for cellular behavior. The following diagram illustrates key pathways and this compound's point of intervention:

G GrowthFactors Growth Factors (EGF, FGF, PDGF, NGF) RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs GEFs Guanine Nucleotide Exchange Factors (GEFs) RTKs->GEFs RasGDP Ras-GDP (Inactive) GEFs->RasGDP Promotes GDP/GTP exchange RasGTP Ras-GTP (Active) RasGDP->RasGTP GTP loading RasGTP->RasGDP GTP hydrolysis catalyzed by GAPs Effectors Effector Pathways (MAPK, PI3K, Ral-GEFs) RasGTP->Effectors GAPs GTPase-Activating Proteins (GAPs) CellularResponses Cellular Responses (Proliferation, Survival, Differentiation, Migration) Effectors->CellularResponses This compound This compound/TAD IMPDH IMP Dehydrogenase This compound->IMPDH Inhibits GTPPools Intracellular GTP Pools IMPDH->GTPPools Depletes GTPPools->RasGTP Reduces GTP availability

Figure 1: this compound Modulation of Ras Signaling Pathway. This compound, via its active metabolite TAD, inhibits IMP dehydrogenase, thereby depleting intracellular GTP pools and reducing Ras-GTP complex formation, ultimately attenuating oncogenic signaling.

The structural dynamics of Ras proteins play a crucial role in their signaling function. Research utilizing hydrogen-deuterium exchange mass spectrometry (HDX MS) has revealed that activation-associated conformational changes primarily occur in the switch I (RMSD 4.77 Å for K-Ras) and switch II (RMSD 2.96 Å) regions when comparing GDP-bound and GTP-bound states [6]. These structural rearrangements create critical interfaces for effector binding and downstream signaling. This compound's metabolic intervention indirectly influences these dynamics by altering the nucleotide binding equilibrium.

Experimental Protocols & Methodologies

In Vitro Assessment of Ras-GTP Modulation

Objective: Quantify changes in Ras-GTP complex levels following this compound treatment in cultured cells.

Materials:

  • K562 human chronic myeloid leukemic cells (or other appropriate cell line)
  • This compound stock solution (prepare in sterile phosphate-buffered saline)
  • Phosphate-free RPMI 1640 medium
  • [32P]Pi (orthophosphate) for metabolic labeling
  • Lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, supplemented with protease inhibitors)
  • Monoclonal anti-p21 Ras antibody (Y13-259)
  • Protein A/G agarose beads for immunoprecipitation
  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
  • Developing buffer for TLC (1 M KH2PO4, pH 3.4)

Procedure:

  • Cell Culture and Labeling: Maintain K562 cells in exponential growth phase in complete RPMI 1640 medium. For experiments, wash cells and resuspend in phosphate-free RPMI 1640 at 5×10^6 cells/mL. Add [32P]Pi (100-200 μCi/mL) and incubate for 6 hours at 37°C in a 5% CO2 atmosphere to achieve metabolic labeling of nucleotide pools [4].

  • This compound Treatment: After labeling, add this compound at desired concentrations (typically 100-200 μM for K562 cells). Include control samples with vehicle alone. Incubate for specified timepoints (0, 2, 4, 6, and 12 hours). For salvage pathway modulation experiments, include conditions with hypoxanthine (100-200 μM) or guanosine (100 μM) [4].

  • Cell Lysis and Immunoprecipitation: Collect cells by centrifugation and lyse in ice-cold lysis buffer. Clarify lysates by centrifugation at 13,000×g for 15 minutes at 4°C. Perform immunoprecipitation using monoclonal anti-Ras antibody Y13-259 (2-4 μg per sample) with rotation overnight at 4°C. Capture immune complexes using Protein A/G agarose beads during a 2-hour incubation [4].

  • Nucleotide Elution and Analysis: Wash beads extensively with lysis buffer. Elute bound nucleotides using 20 μL of 2 mM EDTA, 2 mM DTT, 0.2% SDS at 68°C for 20 minutes. Spot eluates on polyethyleneimine-cellulose TLC plates and develop in 1 M KH2PO4 (pH 3.4). Visualize GTP and GDP spots by autoradiography and quantify using densitometry or phosphorimaging [4].

  • Data Calculation: Calculate the percentage of Ras-GTP using the formula: % Ras-GTP = [GTP / (GTP + GDP)] × 100 Express results as mean ± standard deviation from at least three independent experiments.

Clinical Response Monitoring Protocol

Objective: Monitor biochemical and molecular responses to this compound therapy in leukemic patients.

Materials:

  • Patient peripheral blood or bone marrow samples
  • IMP dehydrogenase activity assay reagents
  • HPLC system for nucleotide quantification
  • RNA extraction and quantitative RT-PCR reagents
  • Ras and myc oncogene expression primers

Procedure:

  • Sample Collection: Collect peripheral blood or bone marrow aspirates before treatment and at specified intervals after this compound initiation (e.g., 2, 4, 8, 12, 24, 48 hours) [2].

  • IMP Dehydrogenase Activity: Ispple blast cells by density gradient centrifugation. Prepare cell lysates and measure IMP dehydrogenase activity using established spectrophotometric methods monitoring NAD+ reduction at 340 nm [3].

  • GTP Concentration Determination: Extract nucleotides from patient blast cells using perchloric acid followed by neutralization. Analyze GTP levels using reverse-phase HPLC with UV detection at 254 nm [2] [3].

  • Oncogene Expression Analysis: Extract total RNA from patient samples and perform quantitative RT-PCR for c-Ki-ras and c-myc oncogenes. Normalize expression to appropriate housekeeping genes (e.g., GAPDH, β-actin) [2].

Table 1: Key Pharmacodynamic Parameters Following this compound Administration (2,200 mg/m²) in Leukemic Patients

Parameter Baseline Level Post-Treatment Reduction Apparent Half-Life Clinical Significance
IMP Dehydrogenase Activity Elevated in blasts >70% decrease 30 minutes Early marker of target engagement
Intracellular GTP Tumor-dependent elevation Significant depletion 6 hours Correlates with therapeutic response
c-Ki-ras Expression Variable Marked downregulation 8 hours Molecular evidence of pathway modulation
c-myc Expression Variable Gradual suppression 38.5 hours Delayed response indicator

Therapeutic Applications and Clinical Evidence

Clinical Trial Insights

This compound has demonstrated clinically significant activity in advanced leukemic conditions, particularly in chronic granulocytic leukemia in blast crisis. In clinical investigations, this compound administered as a 60-minute infusion daily for 10-15 days produced therapeutic responses in over 75% of end-stage leukemic patients, with remission durations ranging from 1 to 10 months [3] [5]. A notable case report documented that a single this compound infusion (2,200 mg/m²) on consecutive days induced rapid biochemical changes culminating in a tumor lysis syndrome by days 3-4, with clearance of blast cells from peripheral circulation by day 5 [2].

The clinical efficacy of this compound is enhanced through combination with allopurinol, which initially was administered to control hyperuricemia but was subsequently found to have a crucial synergistic role. Allopurinol treatment results in marked elevation of plasma hypoxanthine concentrations (administered at 100 mg every 4-6 hours), which competitively inhibits guanine phosphoribosyltransferase (GPRT), the salvage pathway enzyme responsible for converting guanine to GMP [5]. This dual approach simultaneously blocks both de novo and salvage pathways for guanine nucleotide synthesis, creating comprehensive GTP depletion in leukemic blast cells.

Combination Therapy Strategies

Research indicates that this compound exhibits additive or synergistic effects with several other therapeutic agents:

  • Ribavirin: Prolongs the IMP-depressing action of this compound by providing additional inhibition of IMP dehydrogenase at the IMP binding site [3].

  • Retinoic Acid: Demonstrates synergy in inducing differentiation of HL-60 leukemic cells, potentially through complementary downregulation of myc oncogene expression [5].

  • Taxol, Quercetin, Gemcitabine, Dipyridamole, and Brefeldin A: Show additive or synergistic effects in preclinical models, suggesting potential for clinical combination regimens [3].

The sequential biochemical monitoring of IMP dehydrogenase activity, GTP concentrations, and oncogene expression provides a rational framework for therapeutic optimization and represents an early example of biomarker-guided cancer therapy.

Table 2: this compound-Induced Biochemical Effects Across Experimental Models

Experimental System This compound Concentration Exposure Time Key Observed Effects Reference
K562 Cells (in vitro) 100-200 μM 6-12 hours Dose-dependent decrease in Ras-GTP (26.3% to 10.6%) [4]
Leukemic Patient (in vivo) 2,200 mg/m² 1-2 days IMP DH activity decreased (t½=30 min); GTP reduced (t½=6 hr) [2]
L1210 Leukemia Cells Not specified Not specified Reduced cGMP and GTPase activity; PI pathway depression [7]
Clinical Trial (end-stage leukemia) 2,200-4,400 mg/m² 10-15 days 50% remission rate; survival extension 1-15 months [5]

Technical Considerations and Optimization Guidelines

Critical Experimental Parameters

Successful implementation of this compound-based Ras modulation requires attention to several critical parameters:

  • Cell-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound, largely dependent on their IMP dehydrogenase expression levels and capacity for TAD formation. Hematopoietic cells typically show greater sensitivity than solid tumor-derived lines [3].

  • Salvage Pathway Activity: The presence and activity of guanine salvage pathways can significantly impact this compound efficacy. The addition of hypoxanthine (100-200 μM) enhances this compound-induced Ras-GTP decrease, while guanosine (100 μM) prevents this effect, highlighting the importance of controlling for salvage pathway contributions [4].

  • This compound Metabolism: Cellular conversion to the active metabolite TAD varies between experimental systems. Monitoring TAD concentrations in cell extracts provides confirmation of effective drug activation [3].

  • Temporal Dynamics: Ras-GTP modulation follows time-dependent kinetics, with maximal suppression typically occurring between 6-12 hours after treatment initiation in vitro. Appropriate timecourse experiments are essential for capturing the full dynamic range of response [4].

Troubleshooting Guidance
  • Incomplete Ras-GTP Reduction: If expected decreases in Ras-GTP are not observed, verify IMP dehydrogenase inhibition and GTP pool depletion. Consider adding salvage pathway inhibitors like allopurinol or hypoxanthine to enhance effect [4] [5].

  • High Background in TLC Analysis: Ensure thorough washing of immunoprecipitation complexes and include appropriate negative controls (e.g., nonspecific IgG). Optimize TLC development conditions to achieve clear separation of GTP and GDP spots [4].

  • Variable Cellular Response: Account for differences in cell cycle distribution and proliferation status, as these significantly impact nucleotide metabolism and Ras activation dynamics. Use consistently maintained cultures in exponential growth phase [4].

The experimental workflow for studying this compound-induced Ras modulation involves multiple interconnected steps, as visualized in the following diagram:

G Start Start CellCulture Cell Culture & Metabolic Labeling Start->CellCulture DrugTreatment This compound Treatment (100-200 μM) CellCulture->DrugTreatment CellLysis Cell Lysis & Clarification DrugTreatment->CellLysis Immunoprecipitation Ras Immunoprecipitation (Anti-p21 Y13-259) CellLysis->Immunoprecipitation NucleotideElution Nucleotide Elution (EDTA/DTT/SDS) Immunoprecipitation->NucleotideElution TLCAnalysis Thin-Layer Chromatography & Autoradiography NucleotideElution->TLCAnalysis Quantification Densitometry & Data Analysis TLCAnalysis->Quantification Interpretation Result Interpretation % Ras-GTP Calculation Quantification->Interpretation

Figure 2: Experimental Workflow for Assessing Ras-GTP Modulation by this compound. The protocol involves metabolic labeling, this compound treatment, Ras immunoprecipitation, nucleotide analysis by TLC, and quantitative assessment of Ras-GTP levels.

Conclusion and Research Applications

This compound represents a mechanistically distinct approach to Ras pathway modulation that operates through metabolic intervention rather than direct protein targeting. This strategy provides researchers with a valuable tool for investigating the relationships between nucleotide metabolism, oncogene expression, and malignant transformation. The well-characterized protocol for monitoring Ras-GTP complex formation offers a robust methodology for assessing Ras activation states in response to various experimental manipulations.

The clinical application of this compound, particularly in combination with allopurinol to simultaneously block de novo and salvage pathways of GTP synthesis, demonstrates the therapeutic potential of targeting nucleotide metabolism in Ras-driven malignancies. Furthermore, the documented synergy with other therapeutic agents suggests opportunities for rational combination regimens that may enhance efficacy and overcome resistance mechanisms.

As drug discovery efforts continue to focus on direct Ras inhibitors, particularly against specific mutants such as K-Ras G12C, this compound-based approaches maintain relevance as complementary strategies that target the fundamental nucleotide requirements for Ras activation. The continued investigation of this compound and related compounds may yield important insights for developing next-generation metabolic interventions in oncology.

References

Comprehensive Analytical Methods for Tiazofurin and Metabolites: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiazofurin Analysis

This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside with demonstrated antitumor activity against various animal and human tumors, including leukemias and gliomas. Its mechanism of action involves conversion to the active metabolite thiazole-4-carboxamide adenine dinucleotide (TAD), which inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanylate synthesis. This inhibition leads to depletion of GTP pools, downregulation of oncogenes, and ultimately cessation of cancer cell proliferation. The analytical determination of this compound and its metabolites in biological samples presents significant challenges due to their polar nature, low concentrations in complex matrices, and the need to separate them from interfering endogenous compounds.

The development of reliable chromatographic methods is essential for preclinical and clinical investigations of this compound. Researchers and pharmaceutical scientists require robust analytical protocols to support pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations. This application note provides comprehensive methodologies for the determination of this compound, its acetyl and benzoyl ester derivatives, and the active metabolite TAD in various biological matrices, including cell extracts, brain tissue, and clinical samples from leukemic patients. These methods have been optimized to achieve the necessary sensitivity, specificity, and reproducibility required for rigorous pharmaceutical analysis.

Simultaneous Determination of this compound, Its Esters, and Active Metabolite TAD

Method Overview and Applications

The simultaneous determination of this compound, its 5'-O-acetyl and 5'-O-benzoyl esters, and their active metabolite TAD in biological samples represents a significant analytical advancement for comprehensive drug monitoring. This method enables researchers to study the metabolic fate of this compound and its prodrug esters in a single analytical run, providing crucial information about ester hydrolysis and active metabolite formation. The method has been successfully applied to kinetic studies of cellular uptake and metabolism in C6 rat glioma cells and other in vitro systems, making it particularly valuable for preclinical development of this compound-based therapeutics [1] [2].

The method's ability to quantify nanomolar quantities of these compounds in cell extracts facilitates detailed investigations of cellular pharmacokinetics and metabolism. By monitoring both parent compounds and active metabolite simultaneously, researchers can establish correlation between exposure and pharmacological effects, supporting rational drug design and optimization of dosing regimens. The method has proven especially useful for comparing the metabolic patterns of this compound esters, which were designed to enhance lipophilicity and cellular uptake, with the parent drug [2].

Detailed Experimental Protocol
2.2.1 Materials and Reagents
  • Analytical standards: this compound, acetyl-tiazofurin, benzoyl-tiazofurin, and TAD (purity >99% for nucleosides, 96.7% for TAD)
  • Mobile phase components: Sodium hydrogen phosphate (0.1 M, pH 5.1) and methanol (HPLC grade)
  • Biological matrix: Cell culture extracts (e.g., from C6 rat glioma cells)
  • Equipment: HPLC system with reverse-phase column (C18), UV detector, and gradient capability
2.2.2 Sample Preparation Procedure
  • Cell harvesting: Collect cells after treatment with this compound or its esters by trypsinization and centrifugation at 400 × g for 5 minutes at 4°C.
  • Wash cells: Resuspend cell pellet in 5 mL cold phosphate-buffered saline (PBS) and recentrifuge.
  • Extraction: Resuspend cell pellet in appropriate volume of freshly prepared 10% trichloroacetic acid and maintain on ice for 10 minutes.
  • Protein precipitation: Centrifuge at 13,000 × g for 1 minute and collect supernatant.
  • Neutralization: Treat supernatant with trioctylamine:Freon (1:3, v/v), vortex for 20 seconds, and centrifuge at 13,000 × g for 1 minute.
  • Sample storage: Collect upper aqueous layer and store at -80°C until analysis [3].
2.2.3 Chromatographic Conditions
  • Column: Reverse-phase C18 column
  • Mobile phase: Gradient elution with:
    • Component A: 0.1 M sodium hydrogen phosphate, pH 5.1
    • Component B: Methanol
  • Gradient program: Optimized to achieve baseline separation of all analytes
  • Flow rate: 1.0 mL/min (adjust as needed for specific column)
  • Detection: UV detection at appropriate wavelength (254 nm recommended initially)
  • Run time: 22 minutes with 5-minute post-run equilibration
  • Injection volume: 10-50 μL (depending on sensitivity requirements) [1]
2.2.4 Method Validation Parameters

The method has been rigorously validated according to standard bioanalytical method validation guidelines:

  • Specificity: No interference from endogenous compounds in cell extracts
  • Linearity: Established over nanomolar concentration ranges relevant to cellular studies
  • Precision: Intra-day and inter-day precision demonstrated with RSD <15%
  • Accuracy: Recovery rates within acceptable limits (typically 85-115%)
  • Sensitivity: Limit of quantification sufficient to detect nanomolar concentrations [1]

Table 1: Retention Times and Validation Data for Simultaneous Determination of this compound and Related Compounds

Compound Retention Time (min) Linear Range Limit of Quantification Key Validation Parameters
This compound 8.6 Nanomolar range Nanomolar level No interference from matrix
TAD 9.4 Nanomolar range Nanomolar level Good peak resolution
Acetyl-tiazofurin 16.7 Nanomolar range Nanomolar level Complete separation
Benzoyl-tiazofurin 19.8 Nanomolar range Nanomolar level No co-elution issues
Data Analysis and Interpretation

Typical chromatograms demonstrate baseline separation of all four analytes with retention times of 8.6 min for this compound, 9.4 min for TAD, 16.7 min for acetyl-tiazofurin, and 19.8 min for benzoyl-tiazofurin. Peak identification should be confirmed by comparison of both retention times and UV spectra with authenticated standards. Quantification is performed using external calibration curves prepared in matrix-matched standards to account for any matrix effects.

The method has been specifically optimized to address potential interference from unidentified peaks in biological materials through careful gradient optimization. When applying this method to new cell lines or experimental conditions, verification of specificity using blank matrix samples is recommended. The method's robustness allows for reliable determination of analyte concentrations in kinetic studies, enabling researchers to establish cellular uptake profiles and metabolic conversion rates for this compound and its ester derivatives [1] [2].

HPLC Determination of this compound in Rat Brain

Method Rationale and Development

The determination of this compound in brain tissue requires specialized methodology due to the exceptional complexity of the brain matrix and the relatively low concentrations of the drug that penetrate the blood-brain barrier. Previous HPLC methods developed for plasma, erythrocytes, and urine proved inadequate for brain tissue analysis due to unacceptable interference from endogenous compounds. Even the previously described simultaneous determination method failed to adequately separate this compound from overlapping peaks in brain extracts, necessitating the development of this specialized protocol [4].

This method has enabled critical investigations into this compound's potential for treating brain tumors and understanding its effects on central nervous system function. Studies have demonstrated that this compound can penetrate the blood-brain barrier and modify central regulation of motor activity, possibly through action on adenosine A1 receptors. The method provides the necessary sensitivity and specificity to support these neuropharmacological investigations and the development of this compound for neuro-oncological applications [4].

Detailed Experimental Protocol
3.2.1 Materials and Animal Handling
  • Analytical standard: this compound (synthesized with purity >99% confirmed by HPLC)
  • Reagents: Sodium acetate, potassium chloride (high purity grade)
  • Animals: Male Wistar albino rats (2-2.5 months old, 180-220 g)
  • Drug administration: this compound dissolved in distilled water (125 mg/kg i.p.)
  • Tissue collection: Animals anesthetized with thiopentone sodium (30 mg/kg i.p.) and sacrificed by decapitation at designated time points
3.2.2 Brain Tissue Processing
  • Brain dissection: Rapidly remove whole brain after decapitation and wash with ice-cold saline.
  • Homogenization: Homogenize brain tissue in 4 volumes of 0.5 M sodium acetate buffer, pH 6.0, using a suitable homogenizer.
  • Deproteinization: Add 0.2 volumes of 4 M perchloric acid to the homogenate, vortex vigorously, and centrifuge at 13,000 × g for 10 minutes at 4°C.
  • Neutralization: Carefully collect supernatant and neutralize with appropriate volume of 2 M potassium carbonate.
  • Final clarification: Centrifuge at 13,000 × g for 5 minutes to remove precipitated potassium perchlorate.
  • Sample analysis: Inject clear supernatant directly into HPLC system or store at -80°C for later analysis [4].
3.2.3 Chromatographic Conditions
  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm)
  • Mobile phase: 0.5 M sodium acetate buffer, pH 6.0
  • Flow rate: 1.0 mL/min
  • Detection: UV detection at 254 nm
  • Injection volume: 20-50 μL
  • Run time: 15 minutes (retention time for this compound approximately 9.0 minutes)
  • Temperature: Ambient (controlled column temperature recommended for better reproducibility)
3.2.4 Method Validation
  • Specificity: No interference from brain matrix components confirmed
  • Linearity: Range of 0.1-10 μg/g brain tissue with r² > 0.999
  • Precision: Intra-day RSD < 5.2%, inter-day RSD < 7.8%
  • Accuracy: Mean recovery of 92.4% across validation range
  • Sensitivity: Limit of detection of 0.05 μg/g brain tissue [4]

Table 2: Method Validation Summary for this compound Determination in Rat Brain

Validation Parameter Results Acceptance Criteria
Linearity Range 0.1-10 μg/g brain tissue r² > 0.995
Retention Time 9.0 min RSD < 2%
Intra-day Precision RSD < 5.2% RSD < 15%
Inter-day Precision RSD < 7.8% RSD < 15%
Accuracy (Recovery) 92.4% 85-115%
Limit of Detection 0.05 μg/g brain tissue S/N > 3
Limit of Quantification 0.1 μg/g brain tissue S/N > 10
Application Notes and Troubleshooting

This method has been successfully applied to quantify this compound in brain tissue following systemic administration, providing valuable data on blood-brain barrier penetration and brain pharmacokinetics. The simple sample preparation procedure avoids using organic solvents and aggressive acids, preserving analyte integrity while effectively removing interfering proteins and lipids.

For optimal results, the following troubleshooting guidelines are recommended:

  • If peak shape deteriorates, consider washing the column with 10-15 column volumes of water followed by 20-30% methanol/water
  • If retention time shifts significantly, prepare fresh mobile phase and check pH adjustment
  • If sensitivity is inadequate, ensure homogenization is complete and consistent across samples
  • If interfering peaks appear, verify the perchloric acid precipitation and neutralization steps are performed correctly

The method's robustness and simplicity make it suitable for high-throughput analysis of brain samples in preclinical pharmacokinetic and distribution studies, supporting the development of this compound for neurological indications [4].

Determination of TAD in Leukemic Patients

Clinical Significance and Method Overview

The determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in leukemic patients represents a critical therapeutic drug monitoring application with direct clinical relevance. TAD is the active metabolite responsible for this compound's antileukemic activity through potent inhibition of IMP dehydrogenase. Monitoring intracellular TAD concentrations provides a valuable biomarker for drug sensitivity and may help identify emerging drug resistance during therapy [5] [6].

This highly sensitive method enables precise quantitation of TAD in mononuclear cells of leukemic patients treated with this compound, supporting dose optimization and treatment individualization. The method can simultaneously separate thirteen other biologically relevant adenine, guanine, cytosine, and uridine nucleotides, providing a comprehensive view of nucleotide pool alterations in response to this compound therapy. This capability is particularly valuable given that TAD concentrations in cancer cells should serve as a good indicator of sensitivity to this compound and might herald the emergence of drug-resistant cells [5].

Detailed Clinical Protocol
4.2.1 Sample Collection and Processing
  • Blood collection: Draw venous blood from patients at predetermined time points after this compound administration (e.g., 2, 6, and 24 hours post-dose).
  • Cell separation: Separate mononuclear cells using Ficoll-Hypaque density gradient centrifugation.
  • Cell counting: Determine cell count and viability using standard hematological methods.
  • Extraction: Treat cell pellet with cold trichloroacetic acid (final concentration 5-10%) and maintain on ice for 10-15 minutes.
  • Protein removal: Centrifuge at 10,000 × g for 5 minutes and collect supernatant.
  • Neutralization: Extract trichloroacetic acid with water-saturated diethyl ether or neutralize using alternative appropriate methods.
  • Sample storage: Store extracts at -80°C until analysis [5].
4.2.2 Chromatographic Conditions
  • Column: Waters Partisil 10-SAX strong anion exchange column in RCM-10 module
  • Mobile phase: Ammonium phosphate buffer system with gradient elution
  • Flow rate: 1.5 mL/min
  • Detection: UV detection at 254 nm
  • Injection volume: 50-100 μL
  • Run time: 30 minutes (TAD retention time approximately 21 minutes)
  • Temperature: Ambient or controlled column temperature
4.2.3 Method Validation
  • Specificity: TAD peak identified by retention time and spectral analysis compared to standard
  • Linearity: Up to 3 nmol with limit of detection of 15 pmol
  • Precision: Coefficient of variation 0.6 ± 0.1% for retention time and 2 ± 0.3% for concentration
  • Accuracy: Recovery of TAD 96% with reproducibility of 98%
  • Sensitivity: Sufficient to detect clinically relevant TAD concentrations [5]
Clinical Data Interpretation

Application of this method in clinical settings has revealed important pharmacodynamic relationships. For example, in a patient with chronic granulocytic leukemia in blast crisis, TAD concentrations in mononuclear cells at 2, 6, and 24 hours after a 2200 mg/m² dose of this compound were 23.1, 13.6, and 0.8 μM, respectively. After a higher dose of 3300 mg/m², corresponding TAD levels were 42.8, 26.1, and 1.4 μM, demonstrating dose-dependent exposure [5].

These findings highlight the value of TAD monitoring for dose individualization in leukemic patients. The method provides clinicians with a tool to verify target engagement and optimize dosing regimens to maximize therapeutic efficacy while minimizing toxicity. The ability to precisely measure TAD concentrations in target cells represents a significant advancement in the therapeutic drug monitoring of antineoplastic agents and supports the personalized medicine approach in oncology [5] [6].

Comprehensive Nucleotide Profiling in Drug Studies

Analytical Significance in Mechanism Studies

The comprehensive profiling of nucleotides in cells treated with this compound provides crucial insights into the biochemical consequences of IMP dehydrogenase inhibition. Since this compound's ultimate mechanism of action involves perturbation of nucleotide pools, particularly GTP depletion, simultaneous measurement of all relevant nucleotides offers a systems-level view of drug activity. The ion pair reversed-phase high performance liquid chromatography (IP-RP-HPLC) method described here enables separation and quantification of 15 nucleotides in a single injection, providing unprecedented analytical capability for drug mechanism studies [3].

This method is particularly valuable for investigating the biochemical sequelae of this compound treatment in cancer cells, as it allows researchers to monitor changes in multiple nucleotide pools simultaneously. The simultaneous quantification of purine, pyrimidine, and pyridine nucleotides provides a comprehensive picture of the metabolic state of cells following drug exposure, enabling detailed investigations of the relationship between IMPDH inhibition and subsequent effects on cell proliferation, differentiation, and apoptosis [3].

Detailed Analytical Protocol
5.2.1 Materials and Reagents
  • Nucleotide standards: 15 purine, pyrimidine, and pyridine nucleotides (highest analytical grade)
  • Mobile phase components: Potassium dihydrogen phosphate, dipotassium hydrogen phosphate, tetrabutylammonium hydrogen sulfate (ion pair reagent), methanol (HPLC grade)
  • Equipment: HPLC system with Phenomenex Gemini C18 column (250 × 4.6 mm, 5 μm) and diode array detector
5.2.2 Sample Preparation from Cell Cultures
  • Cell treatment: Seed logarithmically growing cells (1 × 10⁶) in 10 cm Petri dishes and after 24 hours, expose to sublethal concentrations of this compound or benzamide riboside for 4 hours.
  • Cell harvesting: Trypsinize cells, centrifuge at 400 × g for 5 minutes at 4°C, wash once with 5 mL cold PBS.
  • Nucleotide extraction: Resuspend cell pellet in appropriate volume of freshly prepared 10% trichloroacetic acid and keep on ice for 10 minutes.
  • Protein precipitation: Centrifuge at 13,000 × g for 1 minute and collect supernatant.
  • Neutralization: Treat supernatant with trioctylamine:Freon (1:3, v/v), vortex for 20 seconds, centrifuge at 13,000 × g for 1 minute.
  • Sample storage: Collect upper aqueous layer and store at -80°C until analysis [3].
5.2.3 Chromatographic Conditions
  • Column: Phenomenex Gemini 250 × 4.6 mm, 5 μm C18 110Å column with security guard cartridge
  • Mobile phase:
    • Buffer A: 0.1 M potassium dihydrogen phosphate, pH 6.0
    • Buffer B: 0.1 M potassium dihydrogen phosphate containing 4 mM tetrabutylammonium hydrogen sulfate and 20% methanol, pH 6.0
  • Gradient program: Optimized for separation of 15 nucleotides (see reference for detailed program)
  • Flow rate: 1.0 mL/min
  • Detection: Diode array detector monitoring at 254 nm
  • Injection volume: 5 μL
  • Temperature: Ambient or controlled [3]
5.2.4 Method Validation
  • Specificity: Baseline separation of all 15 nucleotides confirmed
  • Linearity: 10-200 pmol range for all nucleotides with r² > 0.999
  • Precision: Relative standard deviation (RSD) < 5% for retention times and concentrations
  • Accuracy: Percent recovery of 95-105% for spiked standards
  • Sensitivity: Limit of detection of 10 pmol for all ribonucleotides [3]

Table 3: Key Nucleotides Separated by IP-RP-HPLC Method and Their Relevance to this compound Studies

Nucleotide Role in Cell Metabolism Significance in this compound Action
GTP RNA synthesis, G-protein signaling Primary target depleted via IMPDH inhibition
ATP Energy currency, RNA synthesis Energy status indicator, may decrease secondary to GTP depletion
NAD Redox reactions, energy metabolism Analogous to TAD structure, possible competition
IMP Purine nucleotide biosynthesis Substrate for IMPDH, accumulates after inhibition
XMP Intermediate in GMP synthesis Direct product of IMPDH reaction, decreases after inhibition
UDP, UTP Pyrimidine metabolism, glycosylation May be affected secondary to GTP depletion
CDP, CTP Pyrimidine metabolism, phospholipid synthesis May be affected secondary to GTP depletion
Application in Drug Mechanism Elucidation

This comprehensive nucleotide profiling method has been successfully applied to study the effects of this compound and related compounds in various cancer cell lines, including human colorectal cancer (HT29, Caco2) and cervical cancer (HeLa) cells. The method enables researchers to quantitatively document the specific depletion of GTP pools following drug treatment, while simultaneously monitoring changes in other nucleotide pools that may contribute to the overall pharmacological effect [3].

The ability to measure all major nucleotides in a single analysis provides significant advantages over methods that focus on limited subsets of nucleotides. This comprehensive approach can reveal compensatory mechanisms and unexpected metabolic consequences of IMPDH inhibition that might be missed with targeted methods. Furthermore, the method's sensitivity allows detection of nucleotide pool changes even at sublethal drug concentrations, facilitating detailed dose-response and time-course studies that strengthen the understanding of this compound's mechanism of action [3].

This compound Metabolic Pathway and Analytical Strategy

The following diagram illustrates the metabolic pathway of this compound and the corresponding analytical strategies covered in this application note:

G cluster_compounds This compound Compounds cluster_biological Biological Process cluster_methods Analytical Methods This compound This compound CellularUptake CellularUptake This compound->CellularUptake Administration Method1 Simultaneous LC Method (HPLC-RP, Gradient Elution) Matrix: Cell Extracts This compound->Method1 Method2 Brain Tissue Method (HPLC-RP, Isocratic) Matrix: Rat Brain This compound->Method2 AcetylEster AcetylEster AcetylEster->CellularUptake Ester Hydrolysis AcetylEster->Method1 BenzoylEster BenzoylEster BenzoylEster->CellularUptake Ester Hydrolysis BenzoylEster->Method1 TAD TAD CellularUptake->TAD Intracellular Activation IMPDH IMPDH TAD->IMPDH Inhibition Method3 Clinical TAD Monitoring (Anion Exchange HPLC) Matrix: Patient Mononuclear Cells TAD->Method3 GTP GTP IMPDH->GTP Reduced Synthesis Apoptosis Apoptosis GTP->Apoptosis Depletion Method4 Nucleotide Profiling (IP-RP-HPLC, Ion Pair) Matrix: Drug-treated Cells GTP->Method4

Figure 1: this compound Metabolic Pathway and Analytical Strategies. This diagram illustrates the metabolic activation of this compound and its prodrug esters to the active metabolite TAD, which inhibits IMP dehydrogenase leading to GTP depletion and ultimately apoptosis in cancer cells. The dashed lines connect each key compound to the appropriate analytical method for its determination in various biological matrices.

Conclusion

The analytical methods presented in this application note provide comprehensive tools for the determination of this compound, its ester derivatives, active metabolite TAD, and associated nucleotide pool changes in various biological matrices. These protocols enable detailed pharmacokinetic and pharmacodynamic investigations during preclinical and clinical development of this compound-based therapies. The methods have been rigorously validated and applied in real research settings, demonstrating their reliability and robustness.

As research on this compound continues to evolve, these analytical methods will play a crucial role in understanding its mechanism of action, optimizing dosing regimens, and developing improved analogs. The ability to precisely quantify drug levels and biochemical effects supports the rational development of this promising class of antineoplastic agents. Researchers are encouraged to adapt these methods to their specific needs while maintaining the core analytical principles that ensure data quality and reproducibility.

References

Core Mechanisms of Tiazofurin Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary biochemical mechanisms that contribute to resistance, as identified in studies on drug-induced resistant cell lines.

Mechanism Key Findings & Alterations Experimental Evidence

| Reduced Active Metabolite (TAD) Formation | Decreased accumulation of the active metabolite, Tiazofurin Adenine Dinucleotide (TAD) [1] [2]. | • NAD Pyrophosphorylase Activity: Substantially deleted in resistant leukemia lines; significantly decreased in resistant hepatoma lines [1]. • Drug Uptake: Reduced transport of this compound into resistant hepatoma cells [2]. | | Enhanced Guanylate Salvage Pathway | Increased utilization of pre-formed guanine to synthesize guanylates, bypassing the blocked de novo synthesis pathway [1] [2]. | • Increased synthesis of guanylates from salvaged guanine observed in resistant hepatoma, L1210, and P388 leukemia lines [1]. | | Alterations in Target Enzyme & Pools | Upregulation of the target enzyme and expansion of internal nucleotide pools [2]. | • IMP Dehydrogenase (IMPDH) Activity: Increased 2- to 3-fold in resistant hepatoma cells [2]. • Guanylate Pools: Steady-state levels elevated 3-fold in resistant hepatoma cells [2]. | | Stability of Resistance | Varies between cancer cell types. | • Stable Resistance: Observed in L1210 and P388 leukemia lines, maintained without drug pressure [1]. • Reversible Resistance: Observed in hepatoma 3924A, with sensitivity returning after ~50 passages without drug selection [1] [2]. |

Experimental Workflow for Investigating Resistance

The following diagram and protocol outline a general approach for profiling resistance mechanisms in a laboratory setting.

cluster_1 Phase 1: Establish Model & Confirm Phenotype cluster_2 Phase 2: Mechanistic Profiling cluster_3 Phase 3: Integrate & Validate Findings Step1 Generate resistant cell line via drug-induced selection Step2 Confirm resistance phenotype via cytotoxicity assays (e.g., MTT) Step1->Step2 Step3 Mechanistic Profiling Step4 Quantify TAD accumulation (LC-MS/MS) Step3->Step4 Step5 Assay enzyme activities: NAD pyrophosphorylase, TADase, IMPDH Step3->Step5 Step6 Measure nucleotide pool sizes (HPLC) Step3->Step6 Step7 Correlate biochemical data with resistance status Step4->Step7 Step5->Step7 Step6->Step7 Step8 Validate key alterations in independent models Step7->Step8

Detailed Methodologies for Key Assays:

  • Generating Resistant Cell Lines: Expose parental cells (e.g., hepatoma 3924A, leukemias L1210/P388) to increasing concentrations of this compound over multiple passages. Maintain a parallel, untreated control line. Confirm resistance by comparing the IC₅₀ of the resistant line to the parental line using standardized cytotoxicity assays [1] [2].
  • Quantifying TAD Accumulation: Treat sensitive and resistant cells with this compound for a set time (e.g., 4-24 hours). Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify intracellular levels of TAD. Resistant lines typically show significantly lower TAD accumulation [1].
  • Assaying Enzyme Activities:
    • NAD Pyrophosphorylase: Measure the enzyme's activity in cell lysates by monitoring the formation of NAD (or TAD analog) from its precursors (e.g., ATP and NMN) using spectrophotometric methods. Expect a substantial decrease in resistant lines [1] [3].
    • IMP Dehydrogenase (IMPDH): Monitor the conversion of IMP to XMP by tracking the increase in NADH absorption at 340 nm. Activity is often elevated in resistant cells as a compensatory mechanism [2].
  • Profiling Nucleotide Pools: Extract nucleotides from cells using perchloric acid followed by neutralization. Analyze guanylate (GMP, GDP, GTP) and inosinate (IMP) levels using High-Performance Liquid Chromatography (HPLC). Resistant cells often show elevated baseline guanylate pools [2] [4].

Frequently Asked Questions (FAQs)

Q: What is the most critical factor to measure when characterizing this compound resistance? A: The accumulation of the active metabolite, TAD, is a primary indicator. Research consistently shows that reduced TAD levels, due to either decreased formation (low NAD pyrophosphorylase) or increased hydrolysis (high TADase), strongly correlate with the resistant phenotype [1].

Q: Can resistance to this compound be reversed? A: It depends on the cell type. In some models, like the rat hepatoma 3924A, resistance is reversible and sensitivity returns after culturing the cells without drug selection pressure. In other models, like certain leukemias, the resistance is stable and genetically fixed [1] [2].

Q: Besides the primary IMPDH target, what other pathways are affected? A: this compound action and resistance involve a cascade of effects. Secondary impacts include a profound drop in guanylate pools (in sensitive cells), a rise in IMP and PRPP pools, and alterations in other dNTP concentrations (dATP, dCTP), which can be explored in your profiling [4].

Q: Are these resistance mechanisms relevant to human cancers? A: Yes, studies on human lung cancer cell lines have shown that sensitivity to this compound is linked to higher TAD accumulation and a significant reduction in guanylate pools after treatment, mirroring findings in rodent models [1].

References

What is Tiazofurin and its Known Toxicities?

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin is an investigational C-nucleoside antimetabolite. Its primary mechanism of action is believed to be the depletion of guanine nucleotides. Inside the cell, this compound is metabolized to an analogue of NAD, which potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides [1] [2] [3].

The table below summarizes the spectrum of toxicities associated with this compound as identified in clinical trials:

Toxicity Category Specific Side Effects
Cardiac Pleuropericarditis (dose-limiting) [1] [4]
Systemic/General "Viral-like" syndrome (severe malaise, headaches, myalgias, fever), nausea, vomiting, diarrhea [1] [5] [6]
Neurological Headache, lethargy, sleeping difficulty [5] [4] [6]
Dermatological Skin rash, desquamation of the palms and soles [5] [6]
Ocular Conjunctivitis, photophobia, burning of the eyes [5] [4] [6]
Hematological Anemia, lymphopenia (less common: neutropenia) [5] [4]
Biochemical Hyperuricemia, elevated serum creatine phosphokinase (CPK), elevated liver transaminases [1] [5] [4]

Incidence and Relationship with Dosing Schedule

An analysis of data from 198 patients across Phase I trials found that severe cardiac toxicity, primarily pleuropericarditis, occurred in about 4% of all courses of this compound [4]. The risk appears to be influenced by how the drug is administered.

Administration Schedule Key Pharmacokinetic Parameters Associated Pleuropericarditis Risk

| 5-day Continuous Infusion (CI) | Higher Area Under the Curve (AUC) (Prolonged exposure) | Higher incidence [4] | | 10-min Bolus / 5-day Bolus | Higher Peak Plasma Concentration (C~max~) (Intense, short-term exposure) | Higher incidence [7] [4] | | 1-hour Daily Infusion | Lower C~max~ and AUC compared to bolus/CI | Lower incidence and severity [7] |

One study noted that a 1-hour daily infusion schedule resulted in a lower incidence and severity of side effects, including pleuropericarditis. This method produced peak plasma concentrations about one-half of those achieved with a 10-minute bolus and an AUC that was 52% of that from a continuous infusion, allowing for higher total doses to be administered more safely [7].

Troubleshooting and Management Guide for Researchers

For scientists designing preclinical or clinical studies, here are key considerations for monitoring and managing pleuropericarditis risk.

Preclinical and Clinical Monitoring
  • Dose and Schedule Selection: Preclinical models should evaluate different infusion schedules. The 1-hour infusion method may offer a better therapeutic window [7].
  • Biomarker Surveillance: In clinical trials, closely monitor patients for elevated serum creatine phosphokinase (CPK) and transaminases, as these biochemical abnormalities can co-occur with other toxicities like myalgias and cardiac effects [1] [5].
  • Cardiac Symptom Vigilance: Implement rigorous monitoring for symptoms of pleuropericarditis, such as chest pain, pericardial friction rub, dyspnea, and signs of pericardial effusion on imaging [4].
Management Protocols
  • Dose Modification: Be prepared to adjust or interrupt dosing upon early signs of cardiac toxicity. The maximally tolerated dose on a 5-day schedule was established at 1650 mg/m² [1] [5].
  • Drug Discontinuation: Based on pharmacovigilance principles for similar drugs, if this compound-induced pleuropericarditis is suspected, discontinuing the drug is critical to alleviate symptoms and prevent life-threatening complications like cardiac tamponade [8].
  • Prophylactic Therapy: Administer allopurinol concomitantly to prevent hyperuricemia, a common side effect of this compound caused by tumor lysis [5] [6].

Mechanism and Pathway Visualization

The following diagram illustrates the hypothesized pathway from this compound administration to the potential development of pleuropericarditis, based on the gathered literature.

The exact biological pathway leading from GTP depletion to pleuropericarditis is not fully detailed in the available literature and remains an area for further investigation.

References

Tiazofurin hepatotoxicity prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism of Tiazofurin's anti-cancer activity? this compound is an oncolytic nucleoside analog. Its active metabolite, Thiazole-4-carboxamide adenine dinucleotide (TAD), potently inhibits the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) [1] [2] [3]. IMPDH is critical for the de novo synthesis of guanine nucleotides. Inhibition leads to a depletion of intracellular GTP and dGTP pools, which curtails RNA and DNA synthesis, thereby halting cancer cell proliferation [2].

  • How does this compound resistance develop? Research on hepatoma 3924A cells indicates that resistance is a multifactorial, drug-induced metabolic adaptation. Key mechanisms identified include [4]:

    • Increased Target Enzyme Activity: 2- to 3-fold elevation in IMP dehydrogenase activity.
    • Altered Nucleotide Metabolism: Expansion of guanylate pools and increased guanine salvage capacity, which can circumvent the blocked de novo synthesis.
    • Reduced Drug Activation: Decreased activity of NAD pyrophosphorylase, the enzyme responsible for converting the drug to its active TAD metabolite.
    • Decreased Drug Uptake: Reduced transport of this compound into the cell, leading to lower intracellular concentrations of TAD.
  • Are there any synergistic combinations that may allow for lower, less toxic dosing? Yes, preclinical studies suggest that the cytotoxicity of this compound can be synergistically enhanced with other agents, which may allow for dose reduction. However, the synergy is highly schedule-dependent [5] [6].

    • Dipyridamole: An inhibitor of nucleoside transport, dipyridamole curtails the salvage of nucleosides, forcing cells to rely more on the de novo synthesis pathway targeted by this compound [5].
    • Allopurinol & Hypoxanthine: This combination has shown synergistic action with this compound in human neuroectodermal tumor cell lines [6].

Troubleshooting Guide: Mitigating this compound-Related Toxicity

Issue / Hypothesis Proposed Monitoring & Experimental Approach Key Parameters & Methodologies
Mechanism-based toxicity due to GTP depletion in non-target tissues [2]. Monitor nucleotide pools in in vitro and in vivo models. Co-administration with guanine or guanosine to bypass IMPDH block (rescue strategy). HPLC: Quantify GTP, dGTP, IMP pools in target and non-target tissues (e.g., liver, blood cells) [2].
Development of drug resistance leading to treatment failure and potential dose escalation [4]. Characterize resistant cell lines. Profile IMPDH activity, drug transport, and nucleotide salvage pathways. Use combination therapy to prevent resistance. Enzyme Activity Assays: IMPDH activity [4]. Radiolabeled Transport Studies: this compound uptake [4]. LC-MS/MS: Quantify TAD metabolite levels [5].
Off-target effects & intrinsic liver stress potentially triggering idiosyncratic Drug-Induced Liver Injury (DILI) [7]. Monitor established clinical chemistry markers and investigate adaptive stress response pathways in hepatocyte models. Clinical Chemistry: Plasma ALT, AST levels. Cell Culture/Animal Models: Analyze activation of stress pathways (e.g., JNK, Nrf-2) and mitochondrial function [7].

Experimental Protocols for Investigation

1. Protocol for Assessing Nucleotide Pool Alterations

  • Objective: To quantify the biochemical impact of this compound on guanylate and precursor pools.
  • Methodology:
    • Treat cell cultures (e.g., hepatoma 3924A cells) or collect tissue samples from animal models at various time points post-Tiazofurin administration.
    • Extract nucleotides using ice-cold perchloric acid, followed by neutralization with potassium hydroxide.
    • Analyze the extracts using High-Pressure Liquid Chromatography (HPLC) to separate and quantify IMP, GDP, and GTP concentrations as described in foundational studies [2].
  • Expected Outcome: A dose- and time-dependent depletion of GTP and dGTP, with a concurrent expansion of the IMP pool.

2. Protocol for Evaluating Synergistic Combinations

  • Objective: To determine the optimal schedule for synergistic cytotoxicity with this compound and Dipyridamole.
  • Methodology:
    • Use in vitro clonogenic or growth inhibition assays (e.g., with hepatoma 3924A cells).
    • Test different drug addition sequences:
      • Simultaneous addition.
      • Pre-incubation with this compound followed by Dipyridamole.
      • Pre-incubation with Dipyridamole followed by this compound.
    • Measure cell viability and quantify intracellular TAD concentrations.
  • Expected Outcome: Synergistic cell kill is expected with sequential drug addition, correlating with significantly higher intracellular TAD concentrations compared to simultaneous addition [5].

Signaling Pathway Context for Hepatotoxicity

While the search results do not detail a specific pathway for this compound's hepatotoxicity, they emphasize that drug-induced liver injury (DILI) is an active process often involving mitochondrial stress and specific death signaling pathways. The following diagram generalizes this concept, which can serve as a hypothesis for investigating this compound's liver effects.

G Drug Drug MitoStress Mitochondrial Stress (GSH Depletion, ROS) Drug->MitoStress Adaptation Adaptive Response (Nrf-2 Activation) MitoStress->Adaptation Successful DeathSignal Sustained Death Signaling (e.g., JNK activation) MitoStress->DeathSignal Overwhelming + Extrinsic Factors Outcome Outcome Adaptation->Outcome Cell Survival DeathSignal->Outcome Cell Death (DILI)

References

Tiazofurin: Known Toxicity & Handling FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the known toxicities of Tiazofurin? Preclinical studies indicated that this compound's organ toxicities could include myelotoxicity, hepatotoxicity, and nephrotoxicity [1]. It is important to note that these effects were reported as mild and reversible at lower doses in animal models [1].

Q2: What is the mechanism of action of this compound? this compound is a nucleoside analog that is metabolically activated within the cell to an analog of NAD+ called thiazole-4-carboxamide adenine dinucleotide (TAD) [2] [3]. TAD acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) [1] [3] [4]. IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes cellular GTP pools, thereby disrupting nucleic acid synthesis and inhibiting cell proliferation [3] [4].

Q3: Are there any general guidelines for monitoring drug-induced nephrotoxicity? While not specific to this compound, general clinical practice for monitoring nephrotoxicity from drugs includes [5]:

  • Assessing baseline renal function before initiating therapy.
  • Correcting risk factors such as volume depletion before and during treatment.
  • Monitoring renal function and vital signs after starting or increasing the dose of a drug associated with nephrotoxicity.
  • Avoiding nephrotoxic drug combinations.

The table below outlines common pathogenic mechanisms of kidney injury relevant to drug safety profiling.

Mechanism of Renal Injury Description Example Drug Classes
Altered Intraglomerular Hemodynamics Disruption of pressure autoregulation in glomeruli NSAIDs, ACE Inhibitors, ARBs, Calcineurin Inhibitors [5]
Tubular Cell Toxicity Direct damage to renal tubular cells, often via impaired mitochondrial function or oxidative stress Aminoglycosides, Amphotericin B, Cisplatin, contrast dye [5]
Inflammation Allergic/immune reaction causing glomerulonephritis or acute interstitial nephritis Beta-lactam antibiotics, Proton Pump Inhibitors, NSAIDs [5]
Crystal Nephropathy Precipitation of drug or metabolites in tubules causing obstruction Acyclovir, Methotrexate, high-dose Sulfonamides [5]

Proposed Mechanism Linking this compound to Potential Nephrotoxicity

The following diagram integrates this compound's known mechanism of action with a potential pathway for kidney injury, based on general principles of NAD+ biology and cellular stress [6].

G cluster_0 Established Anticancer Mechanism cluster_1 Hypothesized Toxicity Pathway This compound This compound TAD TAD (Active Metabolite) This compound->TAD This compound->TAD IMPDH IMPDH Inhibition TAD->IMPDH TAD->IMPDH GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion IMPDH->GTP_depletion NAD_consumption Potential NAD+ Consumption GTP_depletion->NAD_consumption Altered Metabolism Cellular_stress Cellular Stress (Mitochondrial Dysfunction) NAD_consumption->Cellular_stress NAD_consumption->Cellular_stress Nephrotoxicity Potential Nephrotoxicity Cellular_stress->Nephrotoxicity Cellular_stress->Nephrotoxicity Kidney_cells Renal Tubular Cell Vulnerability Nephrotoxivity Nephrotoxivity Kidney_cells->Nephrotoxivity Predisposes

Research Gaps and Recommended Next Steps

The available information is insufficient to create detailed, this compound-specific nephrotoxicity monitoring protocols. To build a more comprehensive knowledge base for your support center, I suggest the following actions:

  • Consult Primary Literature: Conduct a deeper literature review focusing on original Phase I clinical trial publications for this compound. These studies are most likely to contain detailed safety data, including specific serum creatinine elevations, urinalysis findings, and dosing schedules associated with renal effects.
  • Investigate Analogues: Explore the nephrotoxicity profiles and management strategies for other nucleoside analogs or IMPDH inhibitors (e.g., Mycophenolate). While not identical, their safety data may offer valuable insights for monitoring parameters.
  • Preclinical Modeling: In a research setting, directly characterize the nephrotoxicity using in vitro (e.g., human renal proximal tubule cells) and in vivo models. Monitor for changes in the biomarkers listed below to build a proprietary dataset.

References

Tiazofurin bone marrow suppression recovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Hematological Toxicity

Tiazofurin acts as a purine analog. Its mechanism can be summarized as follows:

  • Enzymatic Inhibition: this compound is converted inside cells to its active metabolite, This compound-Adenine Dinucleotide (TAD). TAD acts as a potent inhibitor of the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) [1] [2] [3].
  • Disruption of Nucleotide Pools: IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition leads to a severe depletion of GTP (guanosine triphosphate) pools, which is crucial for cellular proliferation and function [1] [3].
  • Suppression of Proliferation: The depletion of GTP results in suppressed mitotic activity, which is the basis for this compound's antitumor effect. However, this also affects rapidly dividing cells in the bone marrow, leading to myelosuppression [1].

The table below outlines the specific hematological changes observed in a rat model after this compound administration:

Parameter Observed Effect Time to Nadir Key Findings
Bone Marrow Cellularity Significant decrease (dose-dependent) [1] 2-4 days post-treatment [1] Half-life of decrease: 17.4 hours [1] [4].
IMPDH Enzyme Activity Rapid inhibition to ~10% of normal [1] [4] 2 hours post-treatment [1] Half-life of inhibition: 2.6 hours; precedes cellularity drop [1] [4].
Erythron (Erythropoiesis) Impaired, leading to anemia [1] Correlates with bone marrow cellularity nadir [1] Accumulation of this compound in erythrocytes may contribute to anemia [1].
Other Enzymes Decreased activity of GMP reductase, deoxycytidine kinase, etc. [4] Varies (2.6 - 6.5 hours) [4] Suggests a broader disruption of purine and pyrimidine metabolism beyond IMPDH [4].

G This compound Mechanism of Action This compound This compound TAD TAD This compound->TAD  Cellular Conversion IMPDH IMPDH TAD->IMPDH  Inhibits GTP GTP IMPDH->GTP  Depletes Pools CellProliferation CellProliferation GTP->CellProliferation  Suppresses

Experimental Models & Recovery Data

The recovery of bone marrow after this compound-induced suppression is a regenerative process. Key insights from animal studies are summarized below:

Experimental Factor Impact on Recovery Experimental Evidence
Dosage Higher doses and repeated administrations cause more severe damage and prolong recovery [1]. In rats, a single 150 mg/kg dose caused cellularity to drop to 50% by day 4, with full recovery by day 8. Two doses led to a more profound suppression, requiring up to 16 days for full recovery [1].
Therapeutic Regimen Continuous or repeated application damages regenerating stem cells that have entered the cell cycle, worsening suppression [1]. "Repeated and continuous applications of S-phase-specific agents, such as this compound, induce more serious damage to erythropoiesis..." [1].
Stem Cell Dynamics Recovery is initiated by quiescent hematopoietic stem cells (HSCs) entering the cell cycle to repopulate the marrow [1]. After suppression, surviving stem cells receive signals to proliferate. A population of 'primitive' stem cells remains quiescent to ensure long-term regenerative capacity [1].

G Bone Marrow Response and Recovery TiazofurinTreatment TiazofurinTreatment BM_Suppression BM_Suppression TiazofurinTreatment->BM_Suppression  Causes StemCellActivation StemCellActivation BM_Suppression->StemCellActivation  Triggers ProliferationRepopulation ProliferationRepopulation StemCellActivation->ProliferationRepopulation  Leads to BM_Recovery BM_Recovery ProliferationRepopulation->BM_Recovery  Results in

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the molecular half-life of IMPDH inhibition versus the half-life of reduced bone marrow cellularity? The inhibition of the IMPDH enzyme is very rapid, with a half-life of 2.6 hours in the bone marrow. In contrast, the subsequent reduction in bone marrow cellularity occurs more slowly, with a half-life of 17.4 hours. This indicates that the enzymatic inhibition is a primary event that precedes and causes the cellular damage [1] [4].

Q2: Are there any strategies to modulate this compound's hematological toxicity? Yes, research suggests two main strategies:

  • Sequential Drug Scheduling: Studies show that the this compound-induced depression of IMPDH can be maintained by follow-up treatment with ribavirin (another IMPDH inhibitor that binds to a different site on the enzyme), which can prevent the rapid rebound of enzyme activity seen after this compound alone [4] [3].
  • Combination with Allopurinol: Co-administration of allopurinol inhibits xanthine oxidase, leading to a rise in plasma hypoxanthine. This hypoxanthine inhibits the guanine salvage pathway, enhancing the overall block on guanine nucleotide synthesis and the drug's efficacy, potentially allowing for lower doses of this compound [3].

Q3: What are the key clinical signs of severe bone marrow suppression in animal models? In rat studies, beyond the quantitative drops in blood counts, clinical signs observed 2-8 days post-treatment included severe anemia, cachexia, somnolence, petechiae (small red spots) on the head and neck, and bleeding from the eyes and nose [1].

Q4: Does this compound interact with other common chemotherapeutic agents? Yes, and this requires careful experimental design. For example, this compound can enhance the anabolism and toxicity of 5-fluorouracil (5-FU) by increasing cellular levels of 5-phosphoribosyl-1-pyrophosphate (PRPP), a co-factor needed for 5-FU activation. This interaction can lead to increased lethal toxicity in mice, indicating that caution is needed when combining these agents [5].

Experimental Protocol for Monitoring Toxicity

The following is a generalized protocol based on the methodologies from the search results, which you can adapt for your in vivo studies.

Objective: To evaluate the time course of this compound-induced bone marrow suppression and recovery in a rodent model.

Materials:

  • Experimental animals (e.g., Wistar rats)
  • This compound
  • Sterile saline for vehicle control/injection
  • Equipment for intraperitoneal (I.P.) injection
  • Hematology analyzer
  • Materials for bone marrow collection (e.g., femur, syringe with media)
  • Cell counter and microscope for cellularity analysis

Method:

  • Animal Grouping & Dosing: Randomly group animals into control and treatment groups. Administer this compound via I.P. injection at the desired dose (e.g., 150 mg/kg) and schedule (single or repeated doses). The control group should receive an equivalent volume of vehicle [1].
  • Blood Collection & Hematology: Collect blood samples at predetermined time points (e.g., pre-dose, days 1, 2, 4, 8, 16 post-treatment). Analyze samples with a hematology analyzer to track red blood cells, white blood cells, neutrophils, and platelets [1] [6].
  • Bone Marrow Analysis: At key time points (e.g., nadir and recovery), euthanize a subset of animals and collect femurs. Flush the bone marrow to create a single-cell suspension.
    • Determine bone marrow cellularity by counting nucleated cells using a hemocytometer or automated cell counter [1].
  • Enzymatic Assay: To directly measure the drug's target engagement, analyze IMPDH activity in bone marrow cells. This can be done by homogenizing cells and using a spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm during the conversion of IMP to XMP [4] [3].
  • Data Analysis: Plot the changes in blood cell counts, bone marrow cellularity, and IMPDH activity over time to establish the kinetics of suppression and recovery.

References

Tiazofurin flu-like syndrome management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the documented side effects of tiazofurin in clinical trials? A Phase I clinical trial using a five-day continuous infusion schedule identified neurotoxicity as the dose-limiting side effect. This presented as confusion, lethargy, obtundation, and focal neurological deficits. Other noted toxicities included myelosuppression, skin reactions (desquamation, erythema), stomatitis, chest pain, and drug fever [1].
  • Is there a known management strategy for this compound's flu-like syndrome? No specific management strategy is detailed in the available literature. The severity of the side effect profile, including pleuropericarditis and a flu-like syndrome, is noted as a key reason why further clinical development for cancer was precluded [2].
  • What is the mechanism of action of this compound? this compound is an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound disrupts the production of guanine nucleotides, which are essential for cellular processes like RNA and DNA synthesis, thereby inhibiting cell proliferation [3] [2].

Summary of Clinical Trial Adverse Events

The table below summarizes the toxicities observed in a Phase I clinical trial of this compound administered as a five-day continuous infusion [1].

Adverse Event Frequency / Description
Neurotoxicity (dose-limiting) Occurred in 6 of 24 patients; symptoms included confusion, lethargy, obtundation, hemiparesis, cortical blindness.
Myelosuppression Observed as a toxicity.
Dermatological Effects Included desquamation of palms/soles, malar erythema, hyperpigmentation.
Stomatitis Inflammation of the mucous lining of the mouth.
Other Events Chest pain, drug fever, increased serum creatine phosphokinase.

Experimental & Mechanistic Overview

For researchers investigating similar compounds or mechanisms, the following workflow diagrams the mechanism of this compound and its related adverse events.

Research Alternatives and Considerations

Given the challenges with this compound, your research might benefit from considering these avenues:

  • Investigate Analogues: Research into analogues of this compound, such as selenazofurin, has been conducted. These compounds share a similar mechanism of action (IMPDH inhibition) but may have different efficacy and safety profiles [3].
  • Explore Antiviral Applications: While development for cancer was discontinued, this compound and its analogues have shown antiviral effects against certain viruses, including some orthopoxviruses (like monkeypox) and flaviviruses. This may represent a reevaluated therapeutic niche [3] [2].

References

Optimizing Tiazofurin therapeutic index

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism of action of tiazofurin? this compound is a C-nucleoside that requires intracellular activation to exert its effect. It is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which is an analog of NAD. TAD potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides. The subsequent depletion of cellular GTP pools is responsible for its antineoplastic effects, including the down-regulation of oncogenes like ras and myc [1] [2] [3].

  • What are the main mechanisms of resistance to this compound? Resistance in human leukemic cells (e.g., K562 cell lines) has been linked to several key biochemical changes [3] [4]:

    • Reduced Activation: A marked decrease in the activity of the enzyme NAD pyrophosphorylase, which is responsible for converting this compound monophosphate to the active TAD metabolite.
    • Increased Degradation: Elevated activity of TAD phosphodiesterase, an enzyme that degrades TAD, reducing its intracellular concentration.
    • Altered Transport: A reduced maximum rate of uptake (( V_{\text{max}} )) of this compound into resistant cells.
  • Can this compound be used in combination therapies? Yes, therapeutic synergism has been observed in animal models. Combining this compound with other agents can lead to greater tumor cell kill than each agent alone. The table below summarizes some synergistic combinations and their proposed rationale [1] [5] [6].

Combination Agent Observed Effect / Proposed Rationale
Allopurinol Inhibits xanthine oxidase, leading to a marked rise in hypoxanthine. This high hypoxanthine level inhibits the guanine salvage pathway, preventing bypass of the IMPDH blockade [1].
Ribavirin Ribavirin inhibits IMPDH at the IMP site and has been shown to prolong the IMP-depressing action of this compound, leading to enhanced GTP depletion [1] [6].
6-Thioguanine Shows therapeutic synergism against resistant leukemia lines in mice [5].
Cisplatin & Cytarabine Demonstrated optimal tumor burden reduction in combination with this compound in murine P388 leukemia models [5].

Troubleshooting Experimental Challenges

Problem 1: Overcoming Drug Resistance

Observation: Diminished cytotoxic effect of this compound after repeated treatment cycles in cell cultures or animal models.

Solutions:

  • Monitor Metabolic Enzyme Activity: Check the activities of NAD pyrophosphorylase and TAD phosphodiesterase in resistant cell lines. A decreased ratio of synthesis-to-degradation enzyme activity is a key indicator of this resistance mechanism [3] [4].
  • Utilize Combination Therapy: As shown in the table above, co-administration with allopurinol or ribavirin can help overcome resistance by strengthening the inhibition of guanylate biosynthesis and blocking salvage pathways [1] [5].
  • Verify Guanine Nucleotide Pools: Use HPLC or other analytical methods to measure intracellular GTP levels. Successful this compound action should significantly deplete GTP. Resistance may be characterized by an inability to lower dGTP levels [4].
Problem 2: Inconsistent Cytotoxicity Across Cell Lines

Observation: this compound shows potent anti-cancer activity in some cell lines (e.g., certain leukemias) but is less effective in others.

Solutions:

  • Check IMPDH Expression Level: The efficacy of this compound is often correlated with the expression level of its target, IMPDH, particularly the type II isozyme. Cell lines with higher IMPDH activity may be more sensitive [1].
  • Confirm Efficient Metabolic Activation: Ensure that the cell line used can efficiently convert this compound to TAD. Measure TAD levels within the cells; low TAD formation, regardless of drug uptake, points to a deficiency in the activation pathway [4].
  • Consider Non-Cytotoxic Effects: this compound can induce other biological changes, such as the down-modulation of ICAM-1 on target cells. This can impair immune cell recognition and killing (e.g., by NK cells), which might be misinterpreted as a change in direct cytotoxicity in certain assay conditions [7].

Key Experimental Protocols & Workflows

Protocol: Assessing this compound's Biochemical Efficacy In Vitro

This protocol outlines key steps to confirm this compound is working as intended in a cell-based assay.

Workflow Diagram

G Start Seed Cancer Cells (e.g., K562, HL-60) A Treat with this compound (1-100 µM range) Start->A B Incubate (24-72 hours) A->B C Harvest Cells for Analysis B->C D Cell Viability Assay (MTT/XTT) C->D E Biochemical Analysis C->E F1 Measure GTP/GDP levels (HPLC, LC-MS) E->F1 F2 Quantify TAD metabolite (HPLC) E->F2 F3 Analyze IMPDH activity (Enzymatic assay) E->F3

Detailed Steps:

  • Treatment: Culture sensitive cells (e.g., human myelogenous leukemic K562) and treat with this compound in a dose range (e.g., 1-100 µM) for 24-72 hours [4].
  • Viability Assessment: Perform an MTT assay post-incubation to determine the concentration that produces a 50% reduction in cell proliferation (( IC_{50} )) [8] [9].
  • Biochemical Verification:
    • GTP Depletion: Analyze guanine nucleotide pools. Extract nucleotides and measure GTP/GDP levels using techniques like high-performance liquid chromatography (HPLC). Successful this compound action should show a significant drop in GTP [4].
    • TAD Formation: Confirm the presence of the active metabolite using HPLC to quantify intracellular TAD levels [4].
    • IMPDH Activity: Measure IMP dehydrogenase activity in cell lysates using a standard enzymatic assay that monitors the reduction of NAD at 340 nm [3].
Pathway: this compound's Mechanism of Action & Resistance

The following diagram illustrates the key metabolic pathway targeted by this compound and the primary mechanisms of resistance.

Pathway Diagram

G IMP IMP IMPDH IMPDH Enzyme IMP->IMPDH XMP XMP GMP GMP XMP->GMP GTP GTP Pool GMP->GTP TZR This compound (TZR) TAD Active Metabolite (TAD) TZR->TAD Activated to Resistance1 Resistance: Reduced NAD Pyrophosphorylase TZR->Resistance1  Activation  Blocked Resistance2 Resistance: Increased TAD Phosphodiesterase TAD->Resistance2  Degradation  Enhanced IMPDH->XMP IMPDH->TAD Inhibited by Salvage Guanine Salvage Pathway Salvage->GTP Allopurinol Allopurinol Potentiates TZR Allopurinol->Salvage Inhibits

References

Understanding Uptake & Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Nucleoside Transporter-Mediated Uptake

Tiazofurin enters cells primarily via specific nucleoside transporters. Knowing which transporters your cell lines express is crucial for predicting uptake efficiency and cytotoxicity [1] [2].

The table below summarizes the transportability of this compound (TR) and a related drug, Benzamide Riboside (BR), by different human nucleoside transporters produced in a recombinant system. A lower Kᵢ value indicates a stronger interaction and better transportability [1] [2].

Transporter Type Function Transportability of TR (Rank) Inhibition Constant Kᵢ for TR (μM)
hCNT3 Concentrative (Na⁺-dependent) Very High (hCNT3 >> hENT1) [1] 5.4 [2]
hENT1 Equilibrative (NBMPR-sensitive) High [1] 57 [2]
hENT2 Equilibrative (NBMPR-insensitive) Moderate [1] 16 [2]
hCNT2 Concentrative (Na⁺-dependent) Low [1] Data not available in sources
hCNT1 Concentrative (Na⁺-dependent) Very Low [1] 221 [2]
Strategies to Enhance Uptake and Efficacy
  • Leverage High-Affinity Transporters: Cell lines expressing hCNT3 or hENT1 will generally be more sensitive to this compound [1] [2].
  • Use in Drug Combinations: this compound can be used synergistically with other agents.
    • With Quercetin: Pre-treating cells with this compound followed 12 hours later by the flavonoid Quercetin shows a synergistic effect in down-regulating cellular signaling and increasing cytotoxicity in human ovarian carcinoma cells [3].
    • With Guanine Analogues: this compound depletes cellular GTP pools. This can enhance the metabolism and cytotoxic activity of analogues of guanosine and deoxyguanosine (e.g., 3-deazaguanosine, arabinosylguanine), even in cells deficient in the HGPRTase enzyme [4].

Experimental Protocols & Troubleshooting

FAQ 1: How can I confirm nucleoside transporter activity is required for this compound uptake in my cell line?

Objective: To demonstrate that cellular sensitivity to this compound depends on functional nucleoside transporter activity.

Protocol:

  • Cell Lines: Use your target cell line and a nucleoside transport-defective variant (if available) for comparison [2].
  • Inhibitor Treatment: Pre-treat a portion of your cells with a potent equilibrative nucleoside transporter inhibitor, such as Nitrobenzylmercaptopurine ribonucleoside (NBMPR) at a concentration of 10 μM, for 20 minutes before adding this compound [1] [2].
  • Cytotoxicity Assay: Expose both inhibitor-treated and untreated cells to a range of this compound concentrations for a set period (e.g., 48-72 hours).
  • Assessment: Assess cell viability using a standard assay like MTT or clonogenic assay. A significant rightward shift in the dose-response curve (higher IC₅₀ value) in the NBMPR-treated group indicates that transporter activity is critical for this compound's cytotoxicity [2].
FAQ 2: How can I design an experiment to test the synergistic effect of this compound and quercetin?

Objective: To establish a protocol that demonstrates the synergistic inhibition of cell proliferation using a combination of this compound and quercetin.

Protocol:

  • Cell Culture: Use human ovarian carcinoma OVCAR-5 cells or a similar relevant cell line [3].
  • Drug Administration:
    • Treat cells with this compound at its approximate IC₅₀ concentration (e.g., 6-13 μM).
    • 12 hours later, add quercetin at its approximate IC₅₀ concentration (e.g., 15-66 μM) [3].
  • Synergy Analysis:
    • Perform both growth inhibition (MTT) and clonogenic assays after the combined treatment.
    • Compare the observed combined effect to the expected additive effect of each drug alone. Synergism is confirmed when the combination's effect is significantly greater than additive [3].

Visualizing Key Concepts

This diagram illustrates the established synergistic protocol between this compound and Quercetin.

G Start Start Experiment Step1 Treat cells with this compound (IC50: ~6-13 µM) Start->Step1 Step2 Incubate for 12 hours Step1->Step2 Step3 Add Quercetin (IC50: ~15-66 µM) Step2->Step3 Step4 Incubate for desired duration Step3->Step4 Step5 Assess Outcome: - Growth Inhibition (MTT) - Clonogenic Assay Step4->Step5 Analysis Analyze for Synergistic Effect Step5->Analysis

Synergistic Drug Protocol Workflow

This diagram maps the primary cellular pathway of this compound activity, based on search results.

G TR This compound (TR) Uptake Cellular Uptake TR->Uptake hENT1 hENT1 Uptake->hENT1 Primary hCNT3 hCNT3 Uptake->hCNT3 Most Effective Anakin Anabolism to TAD Analogue hENT1->Anakin hCNT3->Anakin IMPDH Inhibition of IMPDH Enzyme Anakin->IMPDH GTP Depletion of GTP/dGTP Pools IMPDH->GTP Effect Cellular Effects GTP->Effect E1 Inhibited Proliferation Effect->E1 E2 Cell Cycle Arrest (S-phase) Effect->E2 E3 Altered Signal Transduction Effect->E3

This compound Mechanism of Action

Key Takeaways for Researchers

  • Transporter Expression is Key: The cellular uptake of this compound is not passive; it is mediated by specific nucleoside transporters, with hENT1 and hCNT3 being the most effective [1] [2]. Always characterize the nucleoside transporter profile of your cell models.
  • Check for Functional Transport: If your experiments show unexpectedly low this compound activity, use pharmacological inhibitors like NBMPR to test if limited transporter function is the bottleneck [1] [2].
  • Explore Combination Strategies: this compound's efficacy can be significantly enhanced by combination with other agents. The sequential combination with Quercetin is a proven synergistic protocol [3].

References

Summary of Tiazofurin Dose-Limiting Toxicities by Administration Schedule

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the primary toxicities observed across different clinical trial protocols.

Administration Method Dose-Limiting Toxicity (DLT) Other Notable Toxicities Maximum Tolerated Dose (MTD) Key Pharmacokinetic Findings
10-min infusion daily x 5 days [1] Neurotoxicity (headache, drowsiness, irritability); Severe myalgias [1] Mild, reversible serum transaminase elevations; Nausea, vomiting, diarrhea; Mild hypertension; Dysphagia; Exfoliative dermatitis of hands/feet [1] 2200 mg/m²/day [1] Triphasic plasma disappearance; Half-lives: 9.7 min, 1.6 h, 5.5 h; Renal elimination primary (85% as parent compound) [1]
5-day continuous infusion [2] [3] Myelosuppression; Neurotoxicity (severe lethargy) [2] [3] Superficial skin peeling; Myalgias; Tearing; Pleuropericarditis (chest pain) [2] 1650 mg/m²/day [3] Half-life: ~7.7 hours; Dramatic changes in pharmacokinetics and toxicity with minor renal function abnormalities [2]
1-hour infusion daily [4] Lower incidence and severity of side effects compared to other methods [4] -- Higher doses and larger total amounts could be administered than in previous trials [4] Peak plasma concentrations approx. half of those from 10-min bolus; Biphasic with alpha t½ 0.5 h, beta t½ 6.2 h; Faster elimination than continuous infusion [4]

Molecular Mechanism of Action and Toxicity

Understanding tiazofurin's mechanism provides context for its toxicities and therapeutic effects.

  • Primary Target: this compound is a C-nucleoside prodrug that is converted inside sensitive cells into its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD) [5] [6].
  • Mechanism of Action: TAD acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), particularly the type II isoform which is often elevated in cancer cells [5] [6]. This inhibition leads to a rapid depletion of intracellular GTP pools [5] [7].
  • Downstream Effects: The depletion of GTP has several consequences:
    • Therapeutic: Down-regulation of oncogenes like ras and myc, induction of differentiation in leukemic blast cells, and inhibition of viral replication [5] [6] [7].
    • Toxicities: The disruption of crucial GTP-dependent processes in normal cells, such as neuronal signaling and protein synthesis, is believed to contribute to toxicities like neurotoxicity and myalgia.

The following diagram illustrates the metabolic pathway of this compound and its downstream effects.

tiazofurin_pathway This compound This compound TAD TAD This compound->TAD Intracellular Metabolism IMPDH IMPDH TAD->IMPDH Inhibits GTP GTP IMPDH->GTP Depletes Pools Oncogenes Oncogenes GTP->Oncogenes Down-regulates Neurotoxicity Neurotoxicity GTP->Neurotoxicity Disrupts Processes Myalgia Myalgia GTP->Myalgia Disrupts Processes

Troubleshooting Common Experimental & Clinical Challenges

Here are answers to frequently asked questions that may arise during research or clinical development of this compound.

  • Q1: How can we mitigate the neurotoxicity associated with this compound?

    • Consider the infusion protocol. A clinical study demonstrated that switching from a 10-minute bolus or 5-day continuous infusion to a 1-hour daily infusion resulted in a lower incidence and severity of side effects. This method produced lower peak plasma concentrations, which correlated with reduced toxicity, allowing for administration of higher cumulative doses [4].
    • Monitor renal function closely. Minor abnormalities in renal function have been associated with dramatic changes in this compound's pharmacokinetics and a consequent increase in toxicity, particularly with continuous infusion [2]. Ensuring adequate renal function is crucial for patient safety.
  • Q2: Are there any known drug-drug interactions to be aware of?

    • Yes, exercise caution with 5-Fluorouracil (5-FU). Preclinical studies show that this compound increases the anabolism and toxicity of 5-FU. Pretreatment with this compound in cell cultures increased the conversion of 5-FU to its active metabolites and enhanced its lethal toxicity in mice [8].
    • Consider combination with allopurinol. Allopurinol is not just for managing hyperuricemia; it has a key biochemical role. It raises serum hypoxanthine levels, which inhibits the guanine salvage pathway. This action is synergistic with this compound's inhibition of de novo GTP synthesis, enhancing its antitumor effect, particularly in leukemia [5] [7].
  • Q3: Why is this compound more effective in some cancer types (e.g., leukemias) than others?

    • The efficacy is linked to the cellular context of its target. Cancers with high reliance on de novo guanine nucleotide synthesis and high expression of the type II isoform of IMPDH, such as leukemic blast cells, are particularly sensitive [5]. Furthermore, the active metabolite TAD must be formed and accumulated in sufficient concentrations to inhibit IMPDH effectively, which varies between cell types [7].
  • Q4: What biomarkers can be used to monitor this compound's biological activity?

    • Direct Metabolite: Formation of the active metabolite TAD in tumor cells [7].
    • Pharmacodynamic Markers: A successful response to this compound is associated with:
      • Decreased IMP dehydrogenase activity [5].
      • Reduced intracellular GTP concentrations [5] [7].
      • Increased serum hypoxanthine (especially when combined with allopurinol) [5].
      • Down-regulation of ras and myc oncogenes [5].

References

Tiazofurin therapeutic scheduling optimization

Author: Smolecule Technical Support Team. Date: February 2026

Administration & Scheduling Optimization

The administration schedule significantly influences tiazofurin's efficacy and toxicity profile. The table below compares different dosing strategies.

Schedule Dose (mg/m²) Key Findings & Clinical Implications Toxicity Profile
1-hour daily infusion [1] 1,100 - 4,400 (daily for 10-15 days) Lower peak plasma concentration, faster elimination; enables higher total doses and longer cycles [1] [2]. Lower incidence/severity of side effects; hematologic responses and complete remissions observed in leukemia [1].
5-day continuous infusion [3] [4] 1,100 - 1,650 (daily for 5 days) Maximally tolerated dose: 1,650 mg/m²; recommended for initial Phase II trials [3] [4]. Dose-limiting neurological toxicity, pleuropericarditis, "viral-like" syndrome (severe malaise, headache, myalgia) [3] [4].
10-min bolus [1] Not specified Higher peak plasma concentrations compared to 1-hour infusion [1]. Associated with serious side effects (neurotoxicity, pleuropericarditis) [1].

Rational Combination Therapies

Combining this compound with other drugs can create a synergistic effect, enhancing anti-tumor activity and overcoming resistance.

Combination Partner Experimental Model Key Findings & Synergy Mechanism Dosage (mg/kg/dose)
Cisplatin [5] P388/O leukemia (mice) Therapeutic synergism; greater tumor burden reduction than single agents [5]. This compound: 330; Cisplatin: 0.58
5'-palmitate of ara-C [5] P388/O leukemia (mice) Therapeutic synergism; greater tumor burden reduction than single agents [5]. This compound: 220; Ara-C derivative: 20
6-Thioguanine [5] ara-C-resistant P388 leukemia (mice) Effective against resistant leukemia; therapeutic synergism [5]. This compound: 100; 6-Thioguanine: 0.8
Dipyridamole [6] [7] Hepatoma 3924A cells (in vitro) Schedule-dependent synergy; inhibits nucleoside transport, blocking salvage pathway [7]. Not specified
Allopurinol [6] [2] Clinical (end-stage leukemia) Increases plasma hypoxanthine; inhibits guanine salvage (GPRT), enhancing GTP depletion [6] [2]. Allopurinol: 100 mg every 4-6 hrs [2]

The synergy with dipyridamole is highly dependent on the order of administration. The most effective strategy is pre-treating with either this compound or dipyridamole before adding the second drug. Simultaneous addition can be antagonistic [7].

Toxicity Management Strategies

Managing side effects is critical for administering effective doses over a sustained period.

  • Infusion Method is Key: Adopting a 1-hour infusion over a 10-min bolus or 5-day continuous infusion is a primary strategy to reduce toxicity [1] [2].
  • Manage Guanine Salvage: Co-administration of allopurinol is crucial. It not only manages tumor lysis-related hyperuricemia but also elevates plasma hypoxanthine, which competitively inhibits the guanine salvage pathway. This enhances this compound's cytotoxic effect by deepening GTP pool depletion [6] [2].
  • Treat Side Effects Proactively: Prompt and effective management of side effects as they arise allows for administration of higher cumulative doses [1].

Mechanism of Action & Biochemical Monitoring

This compound's intracellular mechanism and biochemical monitoring enable a rationally targeted therapy.

g TR This compound (TR) TAD Tiazole-4-carboxamide adenine dinucleotide (TAD) TR->TAD IMPDH Inhibits IMP Dehydrogenase (IMPDH) TAD->IMPDH GTP Decreased GTP pools IMPDH->GTP Blocks de novo synthesis Oncogenes Down-regulates ras & myc oncogenes GTP->Oncogenes Differentiation Induced differentiation (leukemic cells) GTP->Differentiation Apoptosis Induces Apoptosis GTP->Apoptosis Salvage Guanine Salvage Pathway (via GPRT enzyme) Salvage->GTP Alternative path Allopurinol Allopurinol Hypoxanthine Increased Hypoxanthine Allopurinol->Hypoxanthine BlockSalvage Inhibits Salvage Hypoxanthine->BlockSalvage Competitively inhibits Dipyridamole Dipyridamole Dipyridamole->BlockSalvage Inhibits nucleoside transport BlockSalvage->Salvage

Diagram: this compound's Mechanism of Action and Combination Strategy. This compound (TR) is metabolized to TAD, which inhibits IMP dehydrogenase, leading to GTP depletion. This core effect is enhanced by Allopurinol and Dipyridamole, which block the guanine salvage pathway [6] [2] [7].

Key parameters for monitoring biochemical action include [6] [2]:

  • Activity of IMP Dehydrogenase in target (e.g., leukemic blast) cells.
  • Concentrations of GTP and TAD in target cells.
  • This compound and hypoxanthine levels in plasma.

References

Tiazofurin combination therapy sequencing

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Tiazofurin

Combination Drug Target Cancer / Cell Line Observed Effect & Rationale Key Scheduling Insight
Difluorodeoxycytidine (DFDC) [1] HL-60 leukemia, OVCAR-5 ovarian, PANC-1 pancreatic, rat hepatoma Synergistic differentiation and cytotoxicity; DFDC inhibits DNA synthesis (dCTP depletion), TZF inhibits guanine synthesis (GTP depletion). Simultaneous application reported effective.
Cisplatin [2] P388 leukemia (mice) Therapeutic synergism; greater tumor burden reduction than single agents. Daily administration for 9 days.
6-Thioguanine [2] P388 leukemia resistant to ara-C (mice) Therapeutic synergism against drug-resistant leukemia. Daily administration for 9 days.
5'-Palmitate of ara-C [2] P388 leukemia (mice) Therapeutic synergism; greater tumor burden reduction than single agents. Daily administration for 9 days.
Retinoic Acid [3] HL-60 cells Synergy observed; both agents can induce differentiation and down-regulate oncogenes. Suggested for combination, specific schedule not detailed.
Allopurinol [3] End-stage leukemia (clinical) Enhanced efficacy; allopurinol elevates hypoxanthine, inhibiting guanine salvage and complementing TZF's de novo synthesis blockade. Allopurinol (100 mg) given every 4-6 hours during TZF infusion.

This compound's Mechanism and Hematological Toxicity

Understanding this compound's mechanism and primary dose-limiting toxicity is crucial for designing combination regimens.

  • Mechanism of Action: this compound is a purine nucleoside analog. Inside the cell, it is converted to its active metabolite, This compound-adenine dinucleotide (TAD). TAD potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH), which is critical for the de novo synthesis of guanine nucleotides (GMP, GTP, dGTP). This inhibition leads to a depletion of GTP pools, suppressing DNA and RNA synthesis and ultimately causing cell death [4] [5]. Leukemic cells are particularly sensitive because they have a high rate of conversion of this compound to TAD [4].
  • Primary Toxicity: The main dose-limiting toxicity is hematological suppression, particularly affecting erythropoiesis (red blood cell production) [6] [4]. Preclinical studies in rats show this effect is dose-dependent and reversible, with bone marrow cellularity and normal hemopoietic function typically restored within 20 days after the initial this compound application [6] [4].

The following diagram illustrates this compound's mechanism and the rationale for its key combinations.

G TZF This compound (TZF) TAD Active Metabolite (TAD) TZF->TAD Cellular Conversion IMPDH IMPDH Enzyme (Inosine Monophosphate Dehydrogenase) TAD->IMPDH Inhibits GTP GTP/dGTP Pools IMPDH->GTP Depletion of DNASynth DNA/RNA Synthesis & Cell Proliferation GTP->DNASynth Inhibits Allopurinol Allopurinol Hypoxanthine Elevated Plasma Hypoxanthine Allopurinol->Hypoxanthine DFDC Difluorodeoxycytidine (DFDC) dCTP Depletes dCTP Pools DFDC->dCTP Thioguanine 6-Thioguanine PurineAntimetabolite Purine Antimetabolite Thioguanine->PurineAntimetabolite Cisplatin Cisplatin DNACrosslink DNA Cross-linking Cisplatin->DNACrosslink SalvagePath Inhibits Guanine Salvage Pathway Hypoxanthine->SalvagePath SalvagePath->GTP Blocks Rescue dCTP->DNASynth Inhibits PurineAntimetabolite->DNASynth Disrupts DNACrosslink->DNASynth Damages

Experimental Design and Protocol Guidance

When designing experiments with this compound combinations, consider these factors based on published research.

  • Monitoring Hematological Toxicity: The hematopoietic system is a primary target of toxicity.

    • Protocol: In a rat model, bone marrow cellularity, spleen cellularity, and peripheral blood counts were monitored for up to 50 days after initial this compound exposure. The nadir (lowest point) of bone marrow cellularity occurred with a half-life of 17.4 hours, while IMPDH inhibition was much faster (half-life of 2.6 hours) [4].
    • Recovery: Hematological toxicity was reversible, with normal function restored 20 days post-treatment. This recovery period is critical for determining the timing of subsequent treatment cycles [6] [4].
  • Rationale for Sequencing: The sequencing of S-phase-specific agents like this compound is critical. Initial doses reduce the population of actively cycling cells, which may then trigger quiescent stem cells to enter the cell cycle. If a second dose is administered too soon, it can disproportionately damage this regenerating population, causing more severe toxicity [4]. Allowing time for recovery after the nadir is essential.

Frequently Asked Questions (FAQs)

What is the primary clinical challenge with this compound? The primary challenge is its hematological toxicity, including anemia and bone marrow suppression, which is dose-dependent and requires careful monitoring [6] [4] [3].

Are there biomarkers to guide this compound therapy? Yes, treatment can be biochemically monitored. Key markers include IMPDH activity and GTP and TAD concentrations in target cells (e.g., blast cells in leukemia), and This compound and hypoxanthine levels in plasma [3].

Why is allopurinol co-administered with this compound in some protocols? Allopurinol serves a dual purpose. It manages tumor lysis syndrome by lowering uric acid. More importantly, it elevates plasma hypoxanthine, which competitively inhibits the guanine salvage pathway. This prevents cancer cells from bypassing this compound's blockade of de novo GTP synthesis, enhancing this compound's efficacy [3].

Can this compound induce cancer cell differentiation? Yes, studies note that this compound can induce differentiation in human leukemic cells like HL-60, in addition to its cytotoxic effects. This differentiation effect may contribute to its anti-leukemic activity [3] [1].

References

Mechanism of Action and Erythroid Effects

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin is an antitumor agent that targets the de novo guanine nucleotide synthesis pathway. Its active metabolite, This compound-Adenine Dinucleotide (TAD), inhibits the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) [1]. This inhibition leads to a depletion of intracellular GTP pools [2] [1].

In the context of erythroid (red blood cell) series cells, this GTP depletion has two primary and seemingly opposite effects:

  • Induction of Differentiation in Leukemic Progenitors: In leukemic cell lines like K-562, GTP depletion and the subsequent down-regulation of oncogenes like c-Ki-ras can activate the erythroid differentiation program, pushing immature cells to mature into hemoglobin-expressing cells [2].
  • Toxicity to Normal Erythroid Lineage: In normal hematopoiesis, the same mechanism can suppress mitotic activity and cause significant damage to developing red blood cells and their progenitors in the bone marrow, leading to hematological toxicity [1] [3].

The diagram below illustrates this dual pathway.

G This compound This compound TAD TAD This compound->TAD Metabolized to IMPDH IMPDH TAD->IMPDH Inhibits GTP_Pools GTP_Pools IMPDH->GTP_Pools Depletes Oncogenes Oncogenes GTP_Pools->Oncogenes Down-regulates (e.g., c-Ki-ras) NormalEffect Inhibited Proliferation & Erythroid Toxicity (in normal hematopoiesis) GTP_Pools->NormalEffect Contributes to LeukemicEffect Induced Erythroid Differentiation (in leukemic cells) Oncogenes->LeukemicEffect Leads to

Key Parameters for Monitoring Erythropoiesis

When administering this compound in vivo (e.g., in rat models), monitor these hematological parameters to assess damage and recovery of erythropoiesis. The effects are dose-dependent and reversible [1] [3].

Monitoring Area Specific Parameters & Changes Notes & Timing

| Peripheral Blood | • Red Blood Cell (RBC) Count: Decrease • Hemoglobin: Decrease • Anemia: Severe, with cachexia • Morphology: Anisocytosis, anisochromasia, signs of hemolysis [1] [4] | Nadir (lowest point) occurs within the first 8 days [1]. | | Bone Marrow | • Cellularity: Significant decrease • Erythroid Series: Reduced fraction of erythroid progenitor cells [1] [3] | The half-time for cellularity decrease is ~17.4 hours [1]. | | Spleen | • Cellularity: Decrease [1] | The spleen is a key site of extramedullary hematopoiesis. | | Clinical Signs | • Weight loss, alopecia, dehydration, petechiae (head/neck), bleeding from eyes/nose [1] | Magnitude is proportional to dose and recurrence of treatment. |

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying this compound's effects on erythropoiesis.

Issue Possible Cause Recommended Solution

| Severe anemia compromising | Excessive this compound dose or overly frequent administration damaging hematopoietic stem and progenitor cells [1]. | • Dose Adjustment: Optimize and test lower doses or less frequent schedules. • Monitor Recovery: Normal function of hemopoietic tissues is typically restored by Day 20 post-treatment; schedule experiments accordingly [1] [3]. | | Unexpected erythroid differentiation in leukemic cell lines (e.g., K-562) | This is an intended drug effect. GTP depletion modulates oncogenes and induces differentiation [2]. | • Confirm Mechanism: Use guanosine to replenish GTP pools. It should prevent differentiation, confirming the mechanism is IMPDH-dependent [2]. • Monitor Markers: Track differentiation with hemoglobin (benzidine staining) or surface markers (Glycophorin A) [2]. | | High variability in erythroid toxicity between experiments | Differences in animal model health, diet, or baseline hematopoiesis. Potential accumulation of this compound in RBCs [1]. | • Standardize Models: Ensure consistent animal health status. • Account for RBC Accumulation: this compound enters and accumulates in erythrocytes, which may affect its distribution and toxicity profile [1]. | | Morphological abnormalities in erythrocytes | Direct erythrocytotoxicity, potentially making cells more susceptible to oxidative stress and membrane damage [4]. | • Use Advanced Imaging: Employ Scanning Probe Microscopy (SPM) to detect early membrane irregularities and pre-hemolytic damage [4]. |

Essential Experimental Protocols

Protocol 1: Confirming IMPDH Inhibition in Bone Marrow

This protocol is based on methods used in rodent studies [1].

  • Dosing: Administer this compound intraperitoneally at 2 × 150 mg/kg/day.
  • Sampling: Sacrifice animals and collect bone marrow from femora at various time points post-injection (e.g., 2 hours for peak enzyme inhibition).
  • Tissue Processing: Homogenize bone marrow cells in an appropriate buffer and centrifuge to obtain a supernatant for enzyme assay.
  • IMPDH Activity Assay:
    • Use a validated direct assay method measuring the conversion of IMP to XMP [2].
    • Compare activity in treated samples to controls. Effective inhibition should reduce IMPDH activity to ~10% of normal values [1].
Protocol 2: Assessing Erythroid Differentiation in K-562 Cells

This in vitro protocol is derived from foundational this compound studies [2].

  • Cell Culture: Maintain K-562 human leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
  • Treatment: Expose cells to a defined concentration of this compound (e.g., 10-50 µM). Include a control group treated with vehicle only.
  • Guanosine Rescue Control: Pre-treat a subset of cells with guanosine (e.g., 100 µM) before adding this compound. This should prevent differentiation by bypassing the IMPDH blockade [2].
  • Differentiation Analysis (48-120 hours post-treatment):
    • Hemoglobinization: Use benzidine staining to detect hemoglobin-producing cells. Count benzidine-positive cells under a light microscope [2] [5].
    • Gene Expression: Analyze mRNA expression of erythroid-specific genes like Aγ-globin or ALAS2 using RT-QPCR. A significant activation is expected as a late effect (~48 hours) [2] [6].
    • Surface Markers: Detect erythroid surface markers like Glycophorin A (for human cells) via flow cytometry [2] [6].

Key Takeaways for Researchers

  • Dual Nature is Key: this compound's induction of erythroid differentiation in leukemia and its suppressive toxicity on normal erythropoiesis are two sides of the same IMPDH-inhibition coin.
  • Monitor Systemically: Rely on a combination of peripheral blood counts, bone marrow cellularity, and histological analysis for a complete picture.
  • Recovery is Possible: Hematological toxicity is reversible, with a ~20-day recovery period in rat models, which is crucial for planning combination therapy schedules [1] [3].

References

Tiazofurin IMP dehydrogenase inhibition kinetics

Author: Smolecule Technical Support Team. Date: February 2026

IMPDH Inhibition Kinetics & Biochemical Assays

Key Kinetic Parameters of Tiazofurin

The table below summarizes quantitative data on IMPDH inhibition by this compound and related compounds.

Inhibitor Target / Context Key Kinetic Parameters & Effects Experimental System Citation
This compound IMP dehydrogenase (general) Acts as a prodrug; converted to an analog of NAD (TAD) which is the active inhibitor. Human leukemic cells, rat hepatoma cells [1] [2]
This compound IMP dehydrogenase (intact cells) Inhibition correlated with decreased intracellular GTP pool levels. Human CEM lymphocytes [3]
This compound Glycoprotein metabolism Reduced GTP levels by 80%; inhibited incorporation of mannose/fucose into glycoproteins. Sarcoma 180 cells [4]
Mycophenolic Acid IMP dehydrogenase (intact cells) Inhibition correlated with decreased intracellular GTP pool levels. Human CEM lymphocytes [3]
Mycophenolic Acid Glycoprotein metabolism Reduced GTP levels by 80%; inhibited incorporation of mannose/fucose into glycoproteins. Sarcoma 180 cells [4]
Disulfiram IMPDH (irreversible) ( k_{on} = 9.3 \times 10^4 M^{-1}s^{-1} ) (for hIMPDH II) Recombinant human IMPDH II [5]
Bronopol IMPDH (irreversible) ( k_{on} = 2.9 \times 10^4 M^{-1}s^{-1} ) (for hIMPDH II) Recombinant human IMPDH II [5]
Ebselen IMPDH (irreversible) ( k_{on} = 0.7 \times 10^4 M^{-1}s^{-1} ) (for hIMPDH II) Recombinant human IMPDH II [5]
Experimental Protocol: IMPDH Activity in Intact Cells

This method monitors IMP dehydrogenase inhibition in intact human CEM lymphocytes, based on the assay developed by [3].

  • Principle: The assay determines the release of ( ^3H ) from [2,8-( ^3H )]hypoxanthine ([2,8-( ^3H )]Hx) or [2,8-( ^3H )]inosine ([2,8-( ^3H )]Ino). The conversion of IMP to XMP by IMPDH releases the tritium from the 2-position of the purine ring, providing a direct measure of enzyme activity in living cells.
  • Procedure:
    • Cell Culture: Maintain human CEM lymphocytes in appropriate culture medium.
    • Inhibitor Incubation: Expose cells to the IMPDH inhibitor (e.g., this compound, mycophenolic acid) at desired concentrations. A well-known inhibitor like ribavirin can be used as a positive control.
    • Substrate Introduction: Add [2,8-( ^3H )]Hx or [2,8-( ^3H )]Ino to the cell culture.
    • Incubation: Allow the reaction to proceed for a set time (e.g., several hours).
    • Measurement: Determine the amount of ( ^3H ) released into the medium. This can be done by separating the tritiated water from the substrate, often via charcoal adsorption or other separation methods, followed by scintillation counting.
    • Validation: Correlate the reduction in ( ^3H ) release with a decrease in intracellular GTP pool levels, measured separately by techniques like HPLC, to confirm biochemical efficacy.
  • Troubleshooting Notes:
    • Specificity: This method is specific for IMPDH. Compounds targeting other purine pathway enzymes (e.g., hadacidine for de novo synthesis, allopurinol for catabolism) showed no marked effect on ( ^3H ) release [3].
    • Cell Integrity: Ensure cell viability throughout the experiment, as the assay depends on intact cellular metabolism.
Experimental Protocol: High-Throughput Screening for IMPDH Inhibitors

This luciferase-based HTS system is used to identify IMPDH inhibitors from compound libraries [5].

  • Principle: The assay couples the production of XMP from IMP by IMPDH to the reduction of NAD(^+) to NADH. The generated NADH is then quantified using a commercial NAD(P)H-Glo luciferase assay kit, which produces a luminescent signal proportional to IMPDH activity.
  • Procedure:
    • Reaction Mixture: In a 384-well plate, combine:
      • Recombinant IMPDH enzyme (e.g., human IMPDH II or microbial IMPDH).
      • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM KCl).
      • Substrates: IMP and NAD(^+).
      • The NAD(P)H-Glo assay reagent.
      • Compounds from the library to be screened.
    • Reaction: Incubate the plate at 30°C for 30 minutes in the dark to allow the enzymatic and luminescent reactions to occur.
    • Detection: Measure the luminescence signal using a plate reader. A decrease in signal indicates inhibition of IMPDH activity.
    • Counter-Screen: To identify false positives (e.g., compounds that quench luminescence), run a counter-assay by directly incubating the library compounds with NADH and the detection kit, measuring the resulting luminescence.
  • Troubleshooting Notes:
    • Enzyme Quality: Use purified, recombinant IMPDH for consistent results. The protocol in [5] uses enzymes with a GST-tag that is cleaved and removed after purification.
    • Hit Confirmation: Hits from the primary screen should be confirmed with dose-response curves (IC(_{50}) determination) and secondary assays to determine the mechanism of inhibition (e.g., reversible vs. irreversible).

The relationship between this compound administration, its conversion to the active metabolite, and the subsequent biochemical and clinical effects can be visualized as follows:

G cluster_0 Biochemical Consequences cluster_1 Clinical Correlates This compound This compound TAD TAD (Active Metabolite) This compound->TAD In vivo conversion IMPDH IMPDH Inhibition TAD->IMPDH Potent inhibition GTP Depleted GTP Pools IMPDH->GTP Blocks de novo synthesis Effects Cellular Effects GTP->Effects Effect1 Altered glycoprotein synthesis Effects->Effect1 Effect2 Induced differentiation & apoptosis Effects->Effect2 Effect3 Oncogene down-regulation (e.g., ras) Effects->Effect3 PK Pharmacokinetics P1 Crosses blood-brain barrier PK->P1 P2 Infusion method impacts peak concentration & AUC PK->P2 Tox Toxicities T1 Neurological toxicity Tox->T1 T2 Pleuropericarditis, 'viral-like' syndrome Tox->T2 Response Therapeutic Response R1 Remissions in leukemia (e.g., CML blast crisis) Response->R1

FAQs & Troubleshooting Guide

Q1: What could cause incomplete GTP pool depletion in my cell model despite this compound treatment?
  • A: Guanine nucleotide salvage pathways can compensate for blocked de novo synthesis. Guanine or guanosine present in serum or generated by cell turnover can be salvaged to replenish GTP pools [1] [6]. For a robust effect, use dialyzed serum and consider adding hypoxanthine, which can inhibit guanine salvage, to enhance this compound's efficacy [1].
Q2: Why does my experiment show cytotoxicity while others report differentiation?
  • A: The cellular response to IMPDH inhibition is context-dependent. The outcome—cytostasis, differentiation, or apoptosis—can vary based on cell type, degree of GTP depletion, and duration of treatment [6]. Furthermore, this compound's action can be modulated by co-treatment with agents like retinoic acid [1]. Precise control over drug concentration and exposure time is critical for reproducing specific phenotypes.
Q3: How does the choice of infusion method impact experimental design or clinical interpretation?
  • A: The administration schedule significantly impacts toxicity and efficacy. A 1-hour daily infusion in leukemic patients resulted in lower peak plasma concentrations and a different toxicity profile (less neurotoxicity) compared to a continuous 5-day infusion or bolus injection, allowing for higher total doses and improved response rates [7]. This underscores the importance of considering pharmacokinetics when designing in vivo studies or interpreting clinical data.
Q4: What are the key pharmacokinetic parameters of this compound?

The table below summarizes clinical pharmacokinetic data from different studies.

Parameter 5-Day Continuous Infusion 1-Hour Infusion Citation
Dosage 1650 mg/m²/day (MTD) 1100 - 3300 mg/m²/day [8] [7]
Peak Plasma Concentration Not specified (steady-state) 245 µM (at 1100 mg/m²) [7]
Terminal Half-life (t₁/₂) Harmonic mean of 7.6 h ~6.2 h [2] [7]
Plasma Clearance 3 L/h/m² Faster than continuous infusion [2] [7]
Dose-Limiting Toxicity Neurological toxicity Lower incidence and severity of side effects [8] [7]
CSF Penetration N/A AUCCSF/AUCPlasma ratio of 0.28 (in monkeys) [9]

References

Tiazofurin efficacy comparison other antimetabolites

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Antimetabolites

Drug Name Primary Molecular Target Key Mechanism of Action Reported Efficacy & Key Findings
Tiazofurin [1] [2] [3] IMP Dehydrogenase (IMPDH) Inhibits IMPDH → depletes GTP pools → downregulates oncogenes (e.g., ras, myc) and signal transduction [2]. >75% therapeutic response in leukemic patients; induces blast cell maturation; shows synergistic effects with ribavirin, retinoic acid, taxol [2].
5-Fluorouracil (5-FU) [4] [5] [6] Thymidylate Synthase (TS) Inhibits TS → disrupts thymidylate synthesis → causes DNA damage and misincorporation into RNA [4]. Widely used for solid tumors (e.g., colorectal, breast); resistance and toxicity (e.g., myelosuppression, mucositis) are common challenges [6].
Methotrexate [4] Dihydrofolate Reductase (DHFR) Inhibits DHFR → depletes tetrahydrofolate → disrupts synthesis of purines and thymidylate [4]. Used in various cancers and inflammatory diseases; efficacy can be limited by transport defects or DHFR overexpression [4].
Gemcitabine [4] Ribonucleotide Reductase (RNR) & DNA Polymerase Inhibits RNR → depletes deoxynucleotides; misincorporated into DNA → terminates chain elongation [4]. First-line treatment for pancreatic cancer; synergistic antitumor activity observed with capsaicin in research models [4].

This compound's Unique Antimetastatic Action

A key differentiator for this compound is its direct inhibition of tumor invasion and metastasis, a property not commonly highlighted for other classic antimetabolites like 5-FU or Methotrexate.

Cell Function Effect of this compound Experimental Models
Cell Adhesion Inhibits adhesion to plastic and extracellular matrix proteins [7]. 3LL-HH murine lung carcinoma; HT168-M1 human melanoma [7].
Cell Migration Decreases migration through matrix-covered filters [7]. 3LL-HH murine lung carcinoma; HT168-M1 human melanoma [7].
Invasion Marker Expression Suppresses expression of αvβ3 integrin and MMP2 metalloproteinase [7]. 3LL-HH murine lung carcinoma; HT168-M1 human melanoma [7].
Glycoconjugate Biosynthesis Inhibits glycosylation of a wide range of glycoproteins, most pronouncedly on proteoglycans [7]. 3LL-HH murine lung carcinoma [7].
In Vivo Metastasis Loss of lung colonisation potential; inhibition of liver metastasis formation [7]. 3LL-HH murine carcinoma in mice [7].

This multimodal action on metastasis can be visualized in the following pathway:

G cluster_primary Primary Mechanism (GTP Depletion) cluster_metastasis Antimetastatic Mechanisms This compound This compound IMPDH_Inhibition IMPDH Inhibition This compound->IMPDH_Inhibition Glycosylation_Inhibition Inhibition of Glycoconjugate Biosynthesis This compound->Glycosylation_Inhibition GTP_Depletion GTP Pool Depletion IMPDH_Inhibition->GTP_Depletion Oncogene_Downregulation Downregulation of ras, myc oncogenes GTP_Depletion->Oncogene_Downregulation Adhesion_Migration Inhibited Cell Adhesion & Migration Glycosylation_Inhibition->Adhesion_Migration Marker_Suppression Suppressed αvβ3 Integrin & MMP2 Expression Adhesion_Migration->Marker_Suppression InVivo_Metastasis Inhibition of In Vivo Metastasis Marker_Suppression->InVivo_Metastasis

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

IMP Dehydrogenase Inhibition Assay
  • Enzyme Source: IMP dehydrogenase purified to homogeneity from MOLT-4F human T-lymphoblast cells [1].
  • Kinetic Constants: The purified enzyme had Km values of 29 μM for IMP and 54 μM for NAD [1].
  • Inhibition Test: The active metabolite of this compound, TAD (Thiazole-4-carboxamide Adenine Dinucleotide), was tested on the purified enzyme. TAD demonstrated an uncompetitive inhibition pattern with respect to NAD, with a very low Ki value of 0.075 μM [1]. This indicates a much higher affinity for the enzyme than the natural cofactor.
  • Synergy Check: Preincubation of the enzyme with Ribavirin 5'-monophosphate (RMP) enhanced its inhibitory effect in a time-dependent manner, an effect further increased by adding TAD [1].
Tumor Cell Invasion & Metastasis Assays
  • Cell Lines: Metastatic 3LL-HH murine lung carcinoma and HT168-M1 human melanoma [7].
  • Drug Treatment: Cells were pretreated with this compound in a dose range of 15–60 μM for 24 hours [7].
  • Functional Assays:
    • Proliferation: Standard cell proliferation/counting assays.
    • Adhesion: Measurement of cell adhesion to plastic and various extracellular matrix proteins.
    • Migration: Quantification of cell migration through matrix-covered filters (e.g., Boyden chamber).
  • Molecular Analysis:
    • Expression Markers: Analysis of αvβ3 integrin and MMP2 metalloproteinase expression via immunoblotting or other methods.
    • Biochemical Studies: Assessment of glycoprotein glycosylation, particularly proteoglycans.
  • In Vivo Validation:
    • Model: Mice injected with this compound-pretreated tumor cells or receiving in vivo this compound treatment [7].
    • Endpoint: Quantification of lung colonization or liver metastasis formation [7].

Interpretation and Research Implications

  • This compound's Niche: The data positions this compound as a compelling candidate for hematological malignancies and as a potential antimetastatic agent. Its ability to downregulate key oncogenes like ras and myc and inhibit multiple steps of the metastatic cascade offers a unique mechanism distinct from antimetabolites that primarily target DNA synthesis [7] [2].
  • Combination Potential: The documented synergistic effects with other agents like ribavirin suggest promising avenues for combination therapies, which may help overcome resistance commonly seen with single-agent chemotherapy [1] [2].
  • Context of Comparison: This analysis synthesizes data from different model systems and study dates. The most robust clinical data for this compound is in leukemia, whereas its antimetastatic effects are demonstrated in preclinical models. Further direct comparative studies in unified models would be valuable to solidify these comparisons.

References

Tiazofurin Analogs: Structure-Activity Relationship at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design, activity, and key findings for several significant Tiazofurin analogs discussed in the scientific literature.

Analog Name / Type Key Structural Modification Reported Antitumor Activity (IC₅₀) Proposed Mechanism / Target Key Findings / SAR Insight
This compound (Parent) N/A Varied (entered clinical trials) [1] IMP dehydrogenase (IMPDH) inhibitor; depletes GTP pools [2] Limited by toxic side effects [1]; foundational mechanism.
Imidazofurin [3] Imidazole ring replaces thiazole Growth inhibitory activity against human myelogenous leukemia K562 cells [3] Presumably similar to this compound (C-nucleoside analog) Demonstrated that the thiazole ring could be replaced with an imidazole while retaining biological activity.
d-Xylo Stereoisomers (e.g., Compounds 3 & 4) [4] Altered sugar moiety stereochemistry (xylo configuration) 4-7 nM (against Raji and K562 cells) [4] Induction of caspase-dependent apoptosis; cell cycle disruption [4] >1,000-fold increase in potency over this compound (e.g., Compound 4 was 1354x more potent against Raji) [4]. Less genotoxic than this compound [4].
d-arabino Stereoisomer (e.g., Compound 7) [4] Altered sugar moiety stereochemistry (arabino configuration) & nitrogen functions at C-2' 4-7 nM (against K562 cells) [4] Not fully detailed, but shows high cytotoxicity. ~300-fold increase in potency over this compound (e.g., 309x against K562) [4]. Highlights critical role of sugar configuration.
7-Substituted Pyrrolotriazine C-Nucleosides (e.g., 11a, 11c) [1] Pyrrolo[2,1-f][1,2,4]triazine base with C-7 alkynyl groups (e.g., cyclopropyl, propyl) 20-400 nM across 8 cancer cell lines (e.g., LN-229 glioblastoma, Z-138 lymphoma) [1] Causes dose-dependent DNA damage [1] Moving beyond the traditional base structure can shift the mechanism from IMPDH inhibition to DNA damage induction.

Experimental Data and Protocols

For the most impactful analogs, here is a summary of the key experimental methodologies and data from the studies.

  • In Vitro Antitumor Activity Assay (for stereoisomers 3, 4, 7) [4]

    • Cell Lines: Human chronic myeloid leukemia (K562) and Burkitt's lymphoma (Raji) cells.
    • Protocol: Cells were cultured and treated with the compounds. Cell proliferation was monitored, and IC₅₀ values (concentration that inhibits 50% of cell viability) were determined after 72 hours.
    • Key Data: The most active compounds (3, 4, 7) showed IC₅₀ values in the low nanomolar range (4-7 nM), indicating a massive increase in potency over the parent this compound.
  • Mechanism of Action Studies (for stereoisomers) [4]

    • Flow Cytometry: Used to analyze cell cycle distribution. Treatment with d-xylo stereoisomers caused changes in the cell cycle and induced apoptosis.
    • Western Blot Analysis: Confirmed that apoptosis was induced in a caspase-dependent manner.
    • Fluorescent Double-Staining: Provided further visual confirmation of apoptotic cells in treated samples.
    • Genotoxicity Testing (Comet Assay): Revealed that the d-xylo analogs were far less genotoxic than this compound itself, a significant finding for potential therapeutic windows.
  • Mechanism of Action Studies (for 7-alkynyl C-nucleosides) [1]

    • DNA Damage Detection: The antiproliferative action of compounds like 11a and 11c was linked to their ability to cause dose-dependent DNA damage, as detected by specific cellular assays. This represents a different mechanism from the GTP-depletion caused by this compound.

Biochemical Pathway of this compound Activity

The following diagram illustrates the established mechanism of action for the parent drug, this compound, which involves a cascade of biochemical events leading to cell death.

G This compound This compound TAD TAD This compound->TAD  Cellular Activation IMPDH IMPDH TAD->IMPDH  Inhibits GTP_Pools Decreased GTP/GDP Pools IMPDH->GTP_Pools  Leads to dGTP Decreased dGTP Pools GTP_Pools->dGTP  Affects DNA_RNA Inhibition of DNA/RNA Synthesis GTP_Pools->DNA_RNA  Disrupts dGTP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis  Triggers

Key SAR Conclusions for Research

The research points to several critical avenues for the rational design of next-generation this compound analogs:

  • Sugar Moiety is Crucial: Modifications to the sugar component, particularly altering its stereochemistry to the d-xylo or d-arabino configuration, have yielded the most dramatic improvements in potency, with increases of several orders of magnitude observed [4].
  • Diverse Mechanisms are Possible: Replacing the core thiazole-4-carboxamide heterocycle with a pyrrolotriazine scaffold and adding lipophilic alkynyl groups at the C-7 position can shift the mechanism from IMPDH inhibition to induction of DNA damage, opening up alternative pathways for anticancer activity [1].
  • Toxicity Can Be Addressed: The discovery that highly potent d-xylo stereoisomers are less genotoxic than this compound suggests that structural optimization can successfully decouple efficacy from undesirable side effects [4].

References

Comparative Overview: Tiazofurin vs. Mycophenolic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Feature Tiazofurin Mycophenolic Acid (MPA)
Drug Type Synthetic nucleoside analogue [1] [2] Non-nucleoside, small molecule; natural product [1] [3]
Primary Known Use Investigational anticancer agent (Phase II/III for leukemia) [1] [2] Immunosuppressant (organ transplantation, autoimmune diseases); also investigated for antiviral and anticancer properties [4] [3]
Mechanism of Action Prodrug; metabolically converted to Tiazole-4-carboxamide Adenine Dinucleotide (TAD), an analogue of NAD+, which competes for the cofactor binding site on IMPDH [1] [2]. Direct, non-competitive, and reversible inhibitor of IMPDH; binds to the enzyme's substrate-binding site after the release of NAD+ [4] [1].
Target Specificity TAD is a highly selective inhibitor of IMPDH versus other cellular dehydrogenases [2]. A selective and potent inhibitor of IMPDH; the IMPDH2 isoform (in activated lymphocytes) is up to 5x more sensitive than IMPDH1 [4] [5].
Key Metabolic Step Requires intracellular activation via phosphorylation and conversion to the active dinucleotide TAD [1]. The active compound; the prodrug Mycophenolate Mofetil (MMF) is rapidly hydrolyzed in vivo to MPA [4].
Primary Experimental Outcome Depletion of intracellular GTP pools, leading to inhibition of DNA/RNA synthesis and anti-proliferative effects in cancer cells [2]. Depletion of guanine nucleotides, leading to cytostatic effects on lymphocytes; also induces apoptosis and differentiation in various cancer cell lines [6] [3].
Reported Antiviral Efficacy Effectively eradicated Grapevine leafroll-associated virus 3 (GLRaV-3) in grapevine explants [7] [1]. Largely ineffective against the same GLRaV-3 model, despite being a potent IMPDH inhibitor [7] [1].

Detailed Mechanisms and Experimental Evidence

Mechanism of IMPDH Inhibition

The enzyme Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting, committed step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP) [4] [3]. Both drugs ultimately inhibit this step but through different means.

  • This compound's Indirect, Cofactor-Competitive Inhibition: this compound is a prodrug that enters cells and is converted first to its monophosphate derivative by cellular kinases. This monophosphate form is then converted to the active metabolite, Tiazole-4-carboxamide Adenine Dinucleotide (TAD), an analogue of the natural cofactor NAD+ [1] [2]. TAD binds with high affinity to the NAD+ binding site on IMPDH, acting as a competitive inhibitor and effectively halting the enzyme's catalytic cycle [2].

  • Mycophenolic Acid's Direct, Non-competitive Inhibition: MPA is an active drug that binds directly to IMPDH. Its binding site overlaps with the substrate-binding pocket, but it acts non-competitively with respect to the substrates IMP and NAD+ [4] [1]. It is thought to bind to the enzyme after NADH is released but before the product XMP is produced, effectively trapping the enzyme in a transitional state [1].

The following diagram visualizes the purine synthesis pathway and the distinct inhibitory mechanisms of both compounds:

G Start Purine Synthesis IMP Inosine Monophosphate (IMP) Start->IMP IMPDH Enzyme: IMP Dehydrogenase (IMPDH) Cofactor: NAD+ IMP->IMPDH Oxidation XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA IMPDH->XMP + NAD+ MPA Mycophenolic Acid (MPA) MPA->IMPDH Directly binds enzyme TR This compound (Prodrug) TAD Active Metabolite: TAD (NAD+ analogue) TR->TAD Metabolic Activation TAD->IMPDH Competes with NAD+

Supporting Experimental Data and Protocols

The distinct mechanisms of these inhibitors are supported by various experimental findings:

  • Enzyme Kinetics and Specificity: Studies using purified enzymes show that TAD is a highly specific inhibitor for IMPDH, with minimal effects on other NAD+-dependent dehydrogenases [2]. In contrast, MPA is a selective and reversible inhibitor, with a 4- to 5-fold greater potency for the IMPDH2 isoform over IMPDH1, which is key to its selective effect on activated lymphocytes [4].

  • Cellular and Preclinical Models:

    • Anticancer Activity: this compound has shown efficacy as a potent anticancer agent in studies, particularly against leukemia models, after metabolic activation to TAD [2]. Mycophenolic acid has demonstrated anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors like pancreatic and colon cancer [3].
    • Antiviral Activity: A head-to-head study in a plant model (grapevine explants infected with GLRaV-3) highlighted a critical functional difference. This compound administration successfully eradicated the virus, resulting in virus-free plantlets. Surprisingly, mycophenolic acid was largely ineffective in the same model, despite its known IMPDH inhibition and antiviral activity against other viruses [7] [1]. This suggests that factors beyond simple IMPDH inhibition, such as cell-specific uptake and metabolism, play a crucial role in drug efficacy.

Key Takeaways for Researchers

  • Mechanistic Distinction is Fundamental: The core difference lies in this compound acting as an NAD+ analogue (TAD) after metabolic activation, while Mycophenolic Acid is a direct, non-competitive inhibitor of the IMPDH enzyme itself.
  • Consider Metabolic Activation in Models: The efficacy of prodrugs like this compound is highly dependent on the target cells' metabolic capacity to convert them to their active form. This can explain disparate results in different experimental models (e.g., the antiviral study) [7] [1].
  • Therapeutic Context Matters: While both inhibit the same pathway, their development paths have diverged. This compound remains an investigational anticancer agent, whereas Mycophenolic Acid/MMF is an established immunosuppressant with repurposing potential in oncology and virology [2] [3] [8].

References

Tiazofurin efficacy different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Efficacy Determinants

Tiazofurin is an antineoplastic agent that requires intracellular activation to exert its cytotoxic effect [1] [2]. The following diagram illustrates its mechanism of action and the primary determinants of its efficacy.

G This compound This compound TAD This compound Adenine Dinucleotide (TAD) This compound->TAD Activated by NAD_Pyro NAD Pyrophosphorylase (Activating Enzyme) IMPDH IMP Dehydrogenase (IMPDH) Inhibition TAD->IMPDH Inhibits TAD_Deg TAD Phosphodiesterase (Degrading Enzyme) TAD->TAD_Deg Degraded by GTP Guanosine Nucleotide Pool Depletion IMPDH->GTP Leads to Cytotoxicity Cytotoxicity GTP->Cytotoxicity Results in NAD_Pyro->TAD

The central determinant of efficacy is the intracellular concentration of the active metabolite TAD, which is governed by the balance between its synthesis and degradation [1] [3] [2].

Efficacy Across Cancer Cell Lines

The cytotoxic effect of this compound varies significantly between cancer types and even among cell lines of the same cancer. This variability is quantified using the IC50 value, which is the drug concentration required to reduce cell proliferation by 50%. A lower IC50 indicates greater potency.

Table 1: this compound Efficacy in Solid Tumor Cell Lines

Cancer Type Cell Line Response Level Key Experimental Findings Citation
Lung Cancer Multiple (3 sensitive lines) Sensitive Colony survival <1.5% at 100 µM; TAD accumulation ~10x higher than in resistant lines. [1] [2]
Lung Cancer Multiple (3 resistant lines) Resistant Colony survival >50% at 100 µM; low TAD accumulation. [1] [2]
Pancreatic Cancer PANC-1 Sensitive IC50 = 4 µM. [4]
Pancreatic Cancer BxPC-3 Intermediate IC50 data shown; additive effect when combined with 8-Cl-cAMP. [4]
Colon Cancer HT-29 Less Sensitive IC50 = 18 µM. [4]

Table 2: this compound Efficacy in Hematological Cancer Cell Lines

Cancer Type Cell Line Response Level Key Experimental Findings Citation
Leukemia K562 (parent line) Sensitive IC50 = 9.1 µM. [3]
Leukemia K562 (resistant variants) Resistant IC50 = 12-16 µM; TAD formation <10% of parent line. [3]

Key Experimental Methodologies

The data in the tables above were generated using standard preclinical cancer research techniques. Here is an overview of the core protocols:

  • Cytotoxicity and Cell Viability Assays: These assays measure the reduction of cell survival or proliferation after drug treatment.

    • Clonogenic (Colony Survival) Assay: Cells are treated with this compound (e.g., at 100 µM) for a defined period and then allowed to grow in drug-free medium for 1-2 weeks. The number of resulting colonies is counted and compared to untreated controls to calculate percent survival [1] [2].
    • MTT Assay: This colorimetric assay measures the activity of mitochondrial enzymes in living cells. After treatment with a range of this compound concentrations for a set time (e.g., 72 hours), a yellow tetrazolium salt (MTT) is added. Viable cells convert MTT to purple formazan crystals, which are dissolved and quantified spectrophotometrically. The IC50 value is calculated from the resulting dose-response curve [5].
  • Analysis of Drug Metabolism and Mechanism:

    • TAD Measurement: To quantify the active metabolite, researchers typically use cells exposed to radiolabeled (tritiated) this compound. Metabolites are then separated and identified using techniques like anion-exchange chromatography, and their concentrations are determined [1] [3].
    • Enzyme Activity Assays: The activities of NAD pyrophosphorylase (TAD synthesis) and TAD phosphodiesterase (TAD degradation) are measured in cell extracts. These are typically radiometric or spectrophotometric assays that monitor the conversion of substrate to product over time [1] [3].
    • Guanine Nucleotide Pool Analysis: Intracellular nucleotides are extracted, often with perchloric acid, and separated using High-Performance Liquid Chromatography (HPLC). The levels of GTP and dGTP are quantified by comparing them to known standards [3].

Research Implications and Combination Strategies

The data indicates that this compound's potential is most promising in cancers where tumor cells efficiently convert it into TAD. Research has also explored combination therapies to enhance its efficacy.

  • Overcoming Resistance: Resistance is linked to reduced activity of NAD pyrophosphorylase and/or increased activity of TAD-degrading phosphodiesterase [1] [3]. Strategies to modulate these enzymes could potentially restore drug sensitivity.
  • Synergistic Combinations: Studies show this compound can work additively or synergistically with other agents.
    • With 8-Cl-cAMP: This combination showed an additive inhibitory effect on colony formation in human colon and pancreatic cancer cell lines, suggesting a potential clinical strategy [4].
    • With Hypoxanthine and Allopurinol: This combination demonstrated a synergistic action in human neuroectodermal tumor cell lines, likely by further manipulating purine metabolism pathways to enhance cytotoxicity [6].

References

Tiazofurin metabolite TAD inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Inhibitory Activity

Tiazofurin is a prodrug that is metabolized within cells into its active form, thiazole-4-carboxamide adenine dinucleotide (TAD) [1] [2]. TAD acts as an analog of the cofactor nicotinamide adenine dinucleotide (NAD⁺) [3] [4].

The primary mechanism of action is the potent inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting, committed step in the de novo biosynthesis of guanine nucleotides [3] [5]. By inhibiting IMPDH, TAD depletes cellular guanine nucleotide pools (particularly GTP), which in turn can down-regulate oncogenes like ras and myc and induce differentiation in cancer cells [1].

The following table summarizes key experimental findings on TAD's inhibitory potency:

Parameter Experimental Data Experimental Context
Inhibition Constant (Kᵢ) 0.13 μM [4] Purified IMPDH from rat hepatoma; TAD inhibits at the NADH site [4].
Inhibition Type Similar to NADH (product inhibition) [4] Ordered Bi-Bi mechanism; IMP binds first, then NAD⁺ [4].
Primary Target IMPDH Type II Isozyme [1] Expression is high in proliferating cells, including leukemic blast cells [1].

Relevant Experimental Context

The experimental data for TAD's Kᵢ value (0.13 μM) was obtained using a specific protocol. Understanding this context is crucial for evaluating the data.

  • Enzyme Source: IMP dehydrogenase was purified to homogeneity from rat hepatoma 3924A [4].
  • Enzyme Structure: The purified enzyme had a tetrameric structure with a subunit molecular weight of 60,000 [4].
  • Assay Conditions: The kinetics followed an ordered Bi-Bi mechanism, where IMP binds to the enzyme first, followed by NAD⁺ [4]. The Kₘ for NAD⁺ in this assay was 65 μM, indicating that TAD binds with much higher affinity than the natural cofactor [4].

Comparative Landscape of IMPDH Inhibition

The search results indicate that other IMPDH inhibitors function through different mechanisms, though direct, side-by-side comparative quantitative data for TAD is limited. The following diagram illustrates the different sites at which various inhibitors target the IMPDH enzyme.

G cluster_sites IMPDH Inhibitor Binding Sites cluster_inhibitors Representative Inhibitors IMPDH IMPDH IMP_Site IMP/XMP Binding Site IMPDH->IMP_Site NAD_Site NAD⁺/NADH Binding Site IMPDH->NAD_Site Allosteric_Site Allosteric Site IMPDH->Allosteric_Site IMP_Site_Inhibitors Mizoribine monophosphate (MZP) Ribavirin monophosphate (RMP) IMP_Site->IMP_Site_Inhibitors NAD_Site_Inhibitors TAD (this compound Metabolite) NAD_Site->NAD_Site_Inhibitors Allosteric_Inhibitors Mycophenolic Acid (MPA) Allosteric_Site->Allosteric_Inhibitors

The table below organizes these inhibitors based on the information available in the search results.

Inhibitor Category Reported Potency (Kᵢ or IC₅₀) Binding Site on IMPDH
TAD NAD analogue [3] 0.13 μM [4] NADH site [4]
Ribavirin monophosphate (RMP) IMP analogue [3] 0.8 μM [4] IMP/XMP site [4]
Mizoribine monophosphate (MZP) IMP analogue [3] 0.0005–0.008 μM (IMPDH) [3] IMP/XMP site [3]
Mycophenolic Acid (MPA) Non-nucleoside, uncompetitive [5] N/A (does not inhibit GMPR) [3] Allosteric site (after NADH release) [2] [5]

It is important to note that direct numerical comparisons of potency (Kᵢ/IC₅₀) across different experimental setups and sources can be misleading. Factors such as enzyme source, assay conditions, and substrate concentrations can significantly influence the results.

Future Research Directions

The search results suggest that research into NAD-analogue prodrugs like this compound continues to be an active area. A recent study (2024) identified a new class of thiophenyl derivatives of nicotinamide that are metabolized by the NAD salvage pathway into active AD (adenine dinucleotide) derivatives, which then inhibit IMPDH [6]. This indicates a similar prodrug activation strategy is being explored for targeted therapies, particularly in nervous system cancers [6].

References

Tiazofurin comparative cytotoxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin Cytotoxicity Across Cell Lines

The table below summarizes the cytotoxic effects of this compound as observed in various in vitro studies.

Cell Line / Type Cancer Model Cytotoxicity Measure (IC₅₀/LC₅₀/etc.) Key Findings Citation
P388 Leukemia (Murine) Lymphoid leukemia Several-fold less cytotoxic than selenazole analog Selenazole analog's higher cytotoxicity correlates with more potent IMP dehydrogenase inhibition. [1]
Human Lung Cancer (Panel of 6 lines) Lung cancer Colony survival: <1.5% (sensitive) vs. >50% (resistant) at 100 µM Sensitivity linked to higher accumulation of the active metabolite (TAD). [2]
Hepatoma 3924A Liver cancer IC₅₀: 3.8 µM (growth inhibition); LC₅₀: 4.2 µM (clonogenic) Exhibits potent cytostatic and cytotoxic activity. [3]
SK-N-SH Neuroblastoma Pediatric neuroblastoma IC₅₀: 4.2 µM Induces cell differentiation; depletes GTP and dopamine. [4]
HL-60 Leukemia Promyelocytic leukemia Not specified quantitatively Induces differentiation of blast cells. [5]

Mechanism of Action and Key Experimental Protocols

A consistent experimental theme across studies is evaluating this compound's effect on IMP dehydrogenase (IMPDH) activity and guanylate pools, often using the following approaches:

  • Core Mechanism: this compound is anabolized inside sensitive cells to an active metabolite called This compound Adenine Dinucleotide (TAD) [2] [6]. TAD acts as a potent inhibitor of the enzyme IMP dehydrogenase (IMPDH), which is a key enzyme in the de novo biosynthesis of guanine nucleotides (GTP) [2]. This inhibition leads to a profound depletion of intracellular GTP pools, which is critical for tumor cell growth and replication [2] [6].
  • Downstream Effects: The depletion of GTP has several critical downstream consequences:
    • Induction of Cell Differentiation: In leukemic (HL-60) and neuroblastoma (SK-N-SH) cells, the GTP reduction induces maturation or transdifferentiation of blast cells [5] [4].
    • Oncogene Downregulation: The reduction in GTP leads to the down-regulation of the ras and myc oncogenes [6].
    • Inhibition of Signal Transduction: Evidence shows this compound injection downregulates signal transduction by reducing the activities of phosphatidylinositol (PI) and PIP kinases, decreasing the second messenger IP₃ [6].

The following diagram illustrates this primary mechanism of action and its downstream effects.

tiazofurin_mechanism This compound Mechanism of Action and Effects TR This compound (TR) TAD This compound Adenine Dinucleotide (TAD) TR->TAD Intracellular Anabolism IMPDH IMP Dehydrogenase (IMPDH) TAD->IMPDH Inhibits GTP Guanosine Nucleotides (GTP) IMPDH->GTP Depletes Growth Tumor Cell Growth & Replication GTP->Growth Oncogenes ras, myc Oncogenes GTP->Oncogenes Differentiation Induction of Cell Differentiation GTP->Differentiation Signaling Cellular Signal Transduction GTP->Signaling

Combination Strategies to Enhance Efficacy

Research indicates that this compound's cytotoxicity can be significantly modulated through combination with other agents. Key synergistic strategies include:

  • With Dipyridamole: The combination of this compound and dipyridamole (a nucleoside transport inhibitor) shows schedule-dependent synergistic cytotoxicity [3]. Pre-treatment with either drug before adding the second agent was synergistic, while simultaneous addition was antagonistic. This synergy is linked to higher intracellular concentrations of the active metabolite TAD [3].
  • With Allopurinol: Co-administration of this compound and allopurinol (a xanthine oxidase inhibitor) is a key clinical strategy [6]. Allopurinol causes a marked rise in serum hypoxanthine, which in turn inhibits the guanine salvage pathway. This prevents cancer cells from bypassing the this compound-induced blockade, thereby enhancing the cytotoxic effect by further depressing guanylate pools [6] [4].

Insights into Sensitivity and Resistance

The comparative studies reveal factors that determine a cell line's response to this compound:

  • Predictors of Sensitivity: In human lung cancer cell lines, the single most predictive determinant of responsiveness was the extent of accumulation of the active metabolite TAD [2]. This accumulation was regulated by the balance of its synthetic enzyme (NAD pyrophosphorylase) and its degradative enzyme (phosphodiesterase) [2].
  • Lack of Prognostic Value: Basal levels of IMP dehydrogenase and purine nucleotides in untreated cells did not correlate with responsiveness, nor did the initial accumulation and monophosphorylation of the parent this compound drug [2].

References

Tiazofurin's Mechanism of Action and Cross-Resistance Profile

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin is an anticancer C-nucleoside that exerts its cytotoxic effect after being metabolically converted inside cells to an active compound called thiazole-4-carboxamide adenine dinucleotide (TAD) [1] [2]. TAD is an analog of NAD (nicotinamide adenine dinucleotide) and acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) [2]. IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GTP and dGTP) [1]. The inhibition of IMPDH leads to a depletion of GTP pools, which in turn downregulates the expression of oncogenes like ras and myc, and can induce cell differentiation and apoptosis (programmed cell death) [1] [3].

The table below summarizes the key relationships regarding this compound's cross-resistance with other inhibitors, based on studies in various resistant cell lines.

Inhibitor / Agent Cross-Resistance with this compound Primary Mechanistic Reason
6-Aminonicotinamide (6-AN) [4] Cell lines selected for this compound resistance are cross-resistant to 6-AN. Deficiency in NAD pyrophosphorylase activity, preventing the formation of active NAD analog metabolites from both drugs.
This compound [4] Cell lines selected for 6-AN resistance (ANR) are not cross-resistant to this compound. 6-AN-resistant lines retain the ability to synthesize TAD (the active metabolite of this compound).
Selenazofurin [5] No direct cross-resistance data; high correlation in cytotoxicity profiles across cancer cell lines. Shares a similar mechanism of action (IMPDH inhibition via its own NAD analog, SAD). COMPARE analysis correlation coefficient: 0.815.
Benzamide Riboside [5] No direct cross-resistance data; high correlation in cytotoxicity profiles across cancer cell lines. Shares a similar mechanism of action (IMPDH inhibition via its own NAD analog, BAD). COMPARE analysis correlation coefficient: 0.761.
Guanosine [3] Not a cross-resistance relationship; used to reverse this compound's effect. Bypasses IMPDH inhibition by replenishing GTP pools via the guanine salvage pathway.

Comparative Biochemical Parameters of IMP Dehydrogenase Inhibitors

This compound belongs to a class of C-nucleosides that inhibit IMPDH after conversion to NAD analogs. The following table provides a quantitative comparison of its biochemical parameters with two other analogous inhibitors, selenazofurin and benzamide riboside, from a study in human K562 leukemia cells [5].

Parameter This compound Selenazofurin Benzamide Riboside
NAD Analog Formed TAD SAD BAD
Relative Amount of NAD Analog Produced in Cells (vs. This compound) 1X (Baseline) ~0.5X ~2X
Potency in Reducing IMPDH Activity (after 4hr at 10μM) 26% decrease 71% decrease 49% decrease
Inhibition of Other Dehydrogenases (Lactate, Glutamate, Malate) No inhibition No inhibition Selectively inhibits Malate Dehydrogenase (50% at 3.2μM)
Overall Cytotoxic Potency Intermediate Most Potent Least Potent

Detailed Experimental Protocols from Key Studies

To facilitate a deeper understanding and potential replication of the findings, here are the methodologies from some of the core experiments cited.

1. Protocol: Investigating this compound-Induced Apoptosis [3]

  • Objective: To determine if the cytotoxicity of this compound involves the induction of apoptosis and to investigate the role of GTP depletion.
  • Cell Line: K562 human erythroleukemia cells.
  • Treatment: Cells were treated with this compound in a time- and dose-dependent manner.
  • Modulation: To test the role of GTP pools, some treatments were combined with guanosine (to replenish GTP) or hypoxanthine (an alternate substrate that enhances GTP depletion by competing in the salvage pathway).
  • Detection of Apoptosis:
    • Flow Cytometry: To detect changes in cell cycle and sub-diploid DNA content characteristic of apoptosis.
    • Electron Microscopy: To visualize ultrastructural morphological changes in apoptotic cells.
    • Fluorescence In Situ Nick Translation (FISNT) with Confocal Microscopy: To label and detect DNA strand breaks in individual cells.

2. Protocol: Isolating and Identifying the Active Metabolite (TAD) [2]

  • Objective: To isolate and characterize the active metabolite of this compound responsible for IMPDH inhibition.
  • In Vivo Source: this compound was administered to mice with P388 leukemia, and the active compound was isolated from homogenized tumor nodules.
  • In Vitro Synthesis: The metabolite was also produced by incubating this compound with P388 cells in culture.
  • Isolation and Purification: Using ion-exchange High-Performance Liquid Chromatography (HPLC).
  • Characterization:
    • Chromatography: Elution position was compared to known nucleotides.
    • Spectral Analysis: UV-Vis absorption spectrum was obtained.
    • Enzymatic Digestion: Treated with enzymes like snake-venom phosphodiesterase and nucleotide pyrophosphatase to determine the chemical structure.
    • Chemical Synthesis: An identical compound was synthesized enzymatically (using NAD pyrophosphorylase with this compound monophosphate and ATP) and chemically (via Khorana condensation) for confirmation.

3. Protocol: COMPARE Analysis of Cytotoxicity Profiles [5]

  • Objective: To assess the similarity of mechanisms of action between different inhibitors.
  • Platform: The NCI's COMPARE computer algorithm.
  • Method: The patterns of cytotoxicity (growth inhibition) of benzamide riboside and selenazofurin across a panel of 60 different human cancer cell lines were compared to the cytotoxicity pattern of this compound.
  • Output: A Pearson correlation coefficient was generated. A high coefficient (close to 1.0) suggests the agents have a similar mechanism of action and potentially similar resistance profiles.

This compound's Signaling Pathway and Experimental Workflow

The diagram below synthesizes information from multiple sources to illustrate the metabolic pathway of this compound, its mechanism of action, and the established routes to cellular resistance [1] [2] [6].

Key Insights for Researchers

The experimental data reveals several critical points for drug development professionals:

  • Metabolic Activation is Crucial: The efficacy of this compound is entirely dependent on its conversion to TAD by NAD pyrophosphorylase. Resistance is frequently linked to deficiencies in this enzyme or increased breakdown of TAD [4] [6].
  • GTP Depletion is the Central Event: The primary therapeutic effect stems from GTP depletion. Strategies that bolster the guanine salvage pathway (e.g., high guanosine levels) can counteract the drug's effect, while inhibiting salvage (e.g., with allopurinol and hypoxanthine) can enhance it [1] [3].
  • Differentiation from 6-AN: While this compound and 6-AN both form NAD analogs, their cross-resistance is asymmetrical, indicating key differences in their activation or target engagement that are not fully overlapping [4].
  • Class-Wide Considerations: The high COMPARE correlation coefficients with selenazofurin and benzamide riboside suggest shared mechanisms and potential overlapping resistance, though their distinct potencies and metabolite levels (BAD, SAD) offer different pharmacological profiles [5].

References

Mechanism of Action and Metabolic Activation

Author: Smolecule Technical Support Team. Date: February 2026

Tiazofurin is a C-nucleoside that requires intracellular activation to inhibit inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. The metabolic pathway and site of action are summarized below.

G This compound This compound TRMP TRMP This compound->TRMP Kinase TAD TAD TRMP->TAD NMNAT (NAD Pyrophosphorylase) IMPDH IMPDH TAD->IMPDH Inhibits GTP_Pools GTP_Pools IMPDH->GTP_Pools Depletes Oncogenes Oncogenes GTP_Pools->Oncogenes Down-regulates ras, myc

  • IMPDH Inhibition: The active metabolite TAD binds tightly to the NAD+ site of IMPDH, acting as a potent inhibitor. This binding is highly specific, with a very low Ki (inhibition constant) of 0.13 μM [1].
  • Guanine Nucleotide Depletion: Inhibition of IMPDH leads to a rapid and profound depletion of intracellular GTP pools, which are essential for cellular growth and replication [2] [3].
  • Oncogene Downregulation: The reduction in GTP levels leads to the down-regulation of GTP-dependent oncogenes, such as ras and myc, and can induce differentiation in leukemic blast cells [2].

Tumor Type Specificity and Clinical Response

This compound's antitumor activity is not uniform; its efficacy depends on the target cell's ability to activate the drug and maintain the active metabolite.

Tumor Type / Model Response Level Key Determinants & Experimental Evidence
Leukemia (e.g., blast cells) High (Clinical responses >75% with allopurinol) [2] High IMPDH activity (Type II isoform) in blast cells [2]; Effective TAD accumulation leading to GTP depletion and oncogene downregulation [2].
Human Lung Cancer Cell Lines (Sensitive group) High (<1.5% colony survival at 100 μM) [3] 10-fold higher TAD accumulation than resistant lines; High NAD pyrophosphorylase and low TAD-phosphodiesterase activity [3].
Human Lung Cancer Cell Lines (Resistant group) Low (>50% colony survival at 100 μM) [3] Low TAD accumulation; Lower NAD pyrophosphorylase and/or higher TAD-phosphodiesterase activity [3].
Colon 38 Carcinoma Resistant [4] High activity of a soluble phosphodiesterase that degrades TAD [4].

Key Experimental Data and Protocols

The evidence for tumor type specificity comes from established biochemical and cell culture methodologies.

  • Cytotoxicity and Colony Survival Assays: Researchers treated various human cancer cell lines with pharmacologically attainable concentrations of this compound (e.g., 100 μM). Sensitivity was determined by measuring the reduction in colony-forming ability, with survival below 1.5% defining sensitive lines [3].
  • Metabolite Quantification: Following treatment with radiolabeled this compound, intracellular TAD levels were quantified using methods like anion-exchange chromatography to separate tissue nucleotides. Sensitive cell lines accumulated TAD concentrations approximately 10 times higher than resistant lines [3].
  • Enzyme Activity Profiling:
    • IMPDH Activity: Measured in purified systems or cell extracts. In purified rat hepatoma IMPDH, TAD inhibition was characterized by a very low Ki of 0.13 μM [1].
    • TAD-Synthetic Enzyme (NAD Pyrophosphorylase): Higher specific activity correlates with sensitivity [3].
    • TAD-Degrading Enzyme (Phosphodiesterase): A 200-fold purified phosphodiesterase from resistant Colon 38 carcinoma hydrolyzed TAD; high activity correlates with resistance [4].

Insights into Resistance and Analogs

Understanding resistance mechanisms helps explain tumor specificity and guides strategies to overcome it.

  • Biochemical Basis of Resistance: Resistance primarily stems from an imbalance in TAD metabolism—insufficient formation via NAD pyrophosphorylase and/or accelerated degradation by a specific phosphodiesterase [3] [5] [4].
  • Strategy to Overcome Resistance: Administering allopurinol is clinically effective. It inhibits xanthine oxidase, causing a rise in serum hypoxanthine, which then inhibits the guanine salvage pathway. This action is essential for successful this compound treatment in leukemia patients, as it helps sustain GTP depletion [2].
  • Comparison with Selenazole Analog: Replacing the sulfur atom in this compound with selenium creates selenazofurin. This analog is 5–10 times more potent in vitro and in vivo, as it forms a corresponding NAD analog with even greater IMPDH-inhibitory properties [6] [7].
  • Importance of Heterocycle Structure: The thiophene analog thiophenfurin showed cytotoxicity and IMPDH inhibition similar to this compound, while the furan analog furanfurin was largely inactive. This indicates the sulfur atom in the heterocycle is critical for activity, not the nitrogen [8].

This compound demonstrates that targeting a specific metabolic pathway like IMPDH is a valid anticancer strategy, particularly in tumors with high dependence on this pathway, such as certain leukemias. Its usefulness for other cancers may be improved by combination therapies that overcome resistance mechanisms.

References

Clinical Efficacy and Toxicity Profile of Tiazofurin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from clinical trials of Tiazofurin in patients with end-stage leukemia, focusing on a 1-hour infusion protocol which was found to reduce toxicity [1] [2].

Parameter Findings from 1-Hour Infusion Trials
Patient Population 26 patients with end-stage leukemia [1].
Treatment Protocol Daily 1-hour intravenous infusions [1].
Clinical Response 7 patients achieved complete remission; 7 showed hematological responses [1]. In a specific group with myeloid blast crisis, 10 out of 12 (83%) responded, with 6 achieving complete remission [1].
Response Duration Remissions lasted from 1 to 10 months [2].
Total Survival of Responders Ranged from approximately 1 to 15 months [2].
Key Advantage The 1-hour infusion method was associated with a lower incidence and severity of side effects (e.g., neurotoxicity, pleuropericarditis) compared to 10-minute bolus or 5-day continuous infusions [1].

Mechanism of Action and Experimental Data

This compound is a purine analog whose antitumor activity is based on the inhibition of de novo purine synthesis [3].

Mechanism and Signaling Pathway

The drug is converted inside cells to its active metabolite, This compound-adenine dinucleotide (TAD). TAD acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the biosynthesis of guanine nucleotides (GMP, GTP) [3] [4]. Inhibition of IMPDH depletes the cellular pools of GTP, which is crucial for DNA and RNA synthesis, energy metabolism, and cellular signaling. This depletion leads to suppressed mitotic activity and cell death [3]. In some cell lines, this compound has also been shown to induce differentiation and down-regulate oncogenes like c-Ki-ras [2].

The diagram below illustrates this primary mechanism of action:

G This compound This compound (Prodrug) TAD This compound-Adenine Dinucleotide (TAD) This compound->TAD Cellular Conversion IMPDH IMPDH Enzyme TAD->IMPDH Inhibits XMP XMP IMPDH->XMP Catalyzes IMP IMP GTP GTP / dGTP XMP->GTP Biosynthesis Pathway DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Cell_Death Suppressed Mitotic Activity & Cell Death GTP->Cell_Death

Experimental Protocols from Research

To help contextualize the data, here are summaries of key experimental methodologies used in this compound research:

  • Clinical Pharmacokinetic Study [1]

    • Objective: To determine the plasma concentration and elimination of this compound.
    • Method: Patients with end-stage leukemia received this compound via a 1-hour daily intravenous infusion at doses of 1,100, 2,200, and 3,300 mg/m². Blood samples were taken during and after infusion to measure drug levels.
    • Key Measurements: Peak plasma concentration, elimination half-life (alpha t1/2 and beta t1/2), and Area Under the Curve (AUC).
  • In Vitro Cytotoxicity Assay [5]

    • Objective: To evaluate the cytotoxic effect of this compound and its analogs on various cancer cell lines.
    • Method: Cell lines (e.g., murine leukemia P388 and L1210, human leukemia K562 and HL-60) were incubated with different concentrations of this compound.
    • Key Measurements: Cell viability, often measured using dyes like alamarBlue or neutral red [6], to determine the concentration that inhibits cell growth.
  • Enzyme Activity and Metabolite Analysis [3] [5]

    • Objective: To confirm the mechanism of action by measuring IMPDH activity and nucleotide pools.
    • Method: Leukemic cells (e.g., K562) were incubated with this compound. Cell extracts were then analyzed.
    • Key Measurements: IMPDH enzyme activity, intracellular concentrations of GTP and its precursor IMP.

Comparison with Other IMPDH Inhibitors

This compound is part of a class of drugs that inhibit IMPDH. The table below compares it with other inhibitors in this class.

Inhibitor Type / Profile Key Clinical/Research Status Notable Characteristics

| This compound | Nucleoside analog | Investigational (for cancer); showed efficacy in late-stage leukemia [1] [2]. | Pros: Targeted action in leukemic cells; can induce differentiation [2]. Cons: Associated with hematological toxicity (anemia) at high doses [3]. | | Mycophenolic Acid (MPA) | Non-nucleoside, natural product | Approved: As immunosuppressant (Mycophenolate Mofetil) for organ transplantation [4]. | Pros: Well-characterized pharmacokinetics. Cons: Gastrointestinal toxicity; investigated for cancer but not approved for this use [4]. | | Selenazofurin | Nucleoside analog (Selenium) | Preclinical research [7]. | Shows pronounced antitumor activity at nanomolar levels in vitro; mechanism similar to this compound [7]. | | Ribavirin | Nucleoside analog | Approved for RSV, HCV (with interferon), Lassa fever [7]. | Broad-spectrum antiviral; inhibits IMPDH, but its use in cancer is limited. Causes dose-dependent hemolytic anemia [7]. |

Interpretation and Research Gaps

The available data demonstrates this compound's potential for inducing remission in a specific patient population (end-stage leukemia), with a pharmacokinetic profile that can be optimized by infusion rate to mitigate toxicity. However, the existing information has limitations:

  • Dated Studies: The most detailed clinical studies are from the 1990s and early 2000s.
  • Focus on Short-Term Outcomes: The term "long-term" in the available literature refers to survival on the order of months, not years.
  • Lack of Modern Data: It is unclear how this compound compares to contemporary cancer therapies developed since these early trials.

For a complete and current comparison guide, it would be essential to consult recent clinical trial databases and scientific literature to see if any new, long-term studies have been conducted.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

260.04669266 g/mol

Monoisotopic Mass

260.04669266 g/mol

Heavy Atom Count

17

LogP

-1.73 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULJ82834RE

Pharmacology

Tiazofurin is a synthetic nucleoside analogue with antineoplastic activity. Tiazofurin (TR) is anabolized intracellularly to an analogue of NAD, tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH); IMPDH is the rate-limiting enzyme for de novo purine synthesis. Inhibition of IMPDH results in reduced levels of guanylates, resulting in the inhibition tumor cell growth in vitro and in vivo. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX18 - Tiazofurine

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
IMPDH [HSA:3614 3615] [KO:K00088]

Other CAS

60084-10-8

Wikipedia

Tiazofurin

Stability Shelf Life

Bulk: The compound was stable through 30 days at 60 °C in the dark (HPLC). Solution: In water < 1% decomposition occurs through 24 hours (HPLC).

Dates

Last modified: 08-15-2023
1: Popsavin M, Spaić S, Svirčev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and in vitro antitumour screening of 2-(β-D-xylofuranosyl)thiazole-4-carboxamide and two novel tiazofurin analogues with substituted tetrahydrofurodioxol moiety as a sugar mimic. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6700-4. doi: 10.1016/j.bmcl.2012.08.093. Epub 2012 Sep 3. PubMed PMID: 23010263.
2: Mironiuk-Puchalska E, Koszytkowska-Stawińska M, Sas W, De Clercq E, Naesens L. Synthesis of novel aza-analogues of tiazofurin with 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] framework as sugar mimic. Nucleosides Nucleotides Nucleic Acids. 2012;31(1):72-84. doi: 10.1080/15257770.2011.643848. PubMed PMID: 22257212.
3: Stojkov D, Lavrnja I, Pekovic S, Dacic S, Bjelobaba I, Mostarica-Stojkovic M, Stosic-Grujicic S, Jovanovic S, Nedeljkovic N, Rakic L, Stojiljkovic M. Therapeutic effects of combined treatment with ribavirin and tiazofurin on experimental autoimmune encephalomyelitis development: clinical and histopathological evaluation. J Neurol Sci. 2008 Apr 15;267(1-2):76-85. Epub 2007 Nov 8. PubMed PMID: 17996253.
4: Popsavin M, Spaić S, Svircev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and antitumour activity of new tiazofurin analogues bearing a 2,3-anhydro functionality in the furanose ring. Bioorg Med Chem Lett. 2007 Aug 1;17(15):4123-7. Epub 2007 May 23. PubMed PMID: 17543526.
5: Panattoni A, D'Anna F, Triolo E. Antiviral activity of tiazofurin and mycophenolic acid against Grapevine leafroll-associated virus 3 in Vitis vinifera explants. Antiviral Res. 2007 Mar;73(3):206-11. Epub 2006 Nov 3. PubMed PMID: 17125850.
6: Horvath Z, Saiko P, Illmer C, Madlener S, Hoechtl T, Bauer W, Erker T, Jaeger W, Fritzer-Szekeres M, Szekeres T. Resveratrol, an ingredient of wine, acts synergistically with Ara-C and tiazofurin in HL-60 human promyelocytic leukemia cells. Nucleosides Nucleotides Nucleic Acids. 2006;25(9-11):1019-24. PubMed PMID: 17065057.
7: Popsavin M, Spaić S, Svircev M, Kojić V, Bogdanović G, Popsavin V. 2-(3-Amino-3-deoxy-beta-D-xylofuranosyl)thiazole-4-carboxamide: a new tiazofurin analogue with potent antitumour activity. Bioorg Med Chem Lett. 2006 Oct 15;16(20):5317-20. PubMed PMID: 16908146.
8: Pejanović V, Piperski V, Ugljesić-Kilibarda D, Tasić J, Dacević M, Medić-Mijacević L, Gunić E, Popsavin M, Popsavin V. Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. Eur J Med Chem. 2006 Apr;41(4):503-12. Epub 2006 Mar 7. PubMed PMID: 16519966.
9: Popsavin M, Torović L, Svircev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and antiproliferative activity of two new tiazofurin analogues with 2'-amido functionalities. Bioorg Med Chem Lett. 2006 May 15;16(10):2773-6. Epub 2006 Feb 21. PubMed PMID: 16495053.
10: Chun MW, Kim MJ, Shin JH, Jeong LS. Synthesis of 3'-deoxy-3'-C-hydroxymethyl analogues of tiazofurin and ribavirin. Nucleosides Nucleotides Nucleic Acids. 2005;24(5-7):975-7. PubMed PMID: 16248075.

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